molecular formula C15H17NO3 B1455739 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone CAS No. 161185-41-7

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B1455739
CAS No.: 161185-41-7
M. Wt: 259.3 g/mol
InChI Key: LRWTVVXLKGMEIC-UHFFFAOYSA-N
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Description

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11(12)14(18)13(10(2)17)15(16)19/h5-8,18H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWTVVXLKGMEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320552
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

161185-41-7
Record name 3-acetyl-1-butyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone , a specialized heterocyclic scaffold used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application development.

CAS Registry Number: 161185-41-7 Chemical Class: N-alkylated 3-acyl-4-hydroxyquinolin-2(1H)-one (AHQ) Primary Application: Pharmaceutical Intermediate / Privileged Scaffold

Executive Summary

This compound represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. As a lipophilic derivative of the 3-acetyl-4-hydroxy-2-quinolinone (AHQ) parent, the N-butyl chain enhances membrane permeability and solubility in organic media compared to its unsubstituted analogs. This compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., pyrano[3,2-c]quinolines) and biologically active Schiff bases with antimicrobial and anticancer potential.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Identification
PropertyDetail
IUPAC Name 3-acetyl-1-butyl-4-hydroxyquinolin-2(1H)-one
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
SMILES CCCCN1C2=CC=CC=C2C(O)=C(C(C)=O)C1=O
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water.[1][2][3][4]
Tautomeric Equilibrium

A defining feature of this molecule is the keto-enol tautomerism involving the 1,3-dicarbonyl system at the 3- and 4-positions. While the "4-hydroxy" form is chemically dominant due to intramolecular hydrogen bonding (between the 4-OH and the 3-acetyl carbonyl), the molecule can theoretically exist in multiple tautomeric states.

Mechanistic Insight: The intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB) stabilizes the cis-enol form, locking the conformation and reducing reactivity toward weak nucleophiles unless activated.

Tautomers cluster_0 Stabilization Mechanism T1 Diketone Form (Less Stable) T2 4-Hydroxy Form (Dominant / Stabilized) T1->T2  Tautomerization   T3 2-Hydroxy Form (Lactim - Rare) T2->T3  Lactam-Lactim   Note The 4-OH proton forms a strong intramolecular H-bond with the 3-acetyl carbonyl oxygen.

Figure 1: Tautomeric landscape of 3-acetyl-4-hydroxyquinolinones.[5] The 4-hydroxy form is thermodynamically favored.

Synthesis & Manufacturing Protocols

Two primary routes are established for synthesizing N-alkylated AHQ derivatives. Method A is preferred for high-purity laboratory scale synthesis, while Method B is a convergent approach.

Method A: C-Acylation of N-Butyl-4-hydroxyquinolinone

This method involves the direct acetylation of the pre-formed quinolinone ring. It is generally higher yielding and avoids side reactions associated with N-alkylation of the acetylated parent.

Reagents:

  • Substrate: 1-butyl-4-hydroxyquinolin-2(1H)-one

  • Acylating Agent: Acetyl chloride or Acetic anhydride

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or AlCl₃/Nitrobenzene

Protocol:

  • Preparation: Charge a reaction vessel with 1-butyl-4-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Acidification: Add Polyphosphoric acid (PPA) (approx. 10-15 volumes). Heat to 60°C to ensure homogeneity.

  • Acylation: Add Acetyl chloride (1.2 eq) dropwise over 30 minutes.

  • Reaction: Increase temperature to 90-100°C and stir for 3-5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Cool the mixture to 60°C and pour onto crushed ice/water with vigorous stirring.

  • Isolation: The product precipitates as a solid.[6] Filter, wash with water until neutral pH, and recrystallize from Ethanol/DMF.

Method B: Dieckmann Cyclization (De Novo Synthesis)

Protocol Overview: React N-butylanthranilic acid with ethyl acetoacetate in the presence of a dehydrating agent (e.g., PPA or POCl₃) to form the ring system directly.

Synthesis Start N-Butyl Aniline Step1 Reaction with Diethyl Malonate Start->Step1 Cyclocondensation (>180°C) Inter1 1-Butyl-4-hydroxy- quinolin-2(1H)-one Step1->Inter1 Step2 Acylation (AcCl / PPA) Inter1->Step2 Electrophilic Subst. Final 3-Acetyl-1-butyl-4-hydroxy- 2(1H)-quinolinone Step2->Final

Figure 2: Synthetic pathway via N-alkylated intermediate.

Spectral Characterization

Researchers should validate the structure using the following diagnostic signals. The data below is derived from class-characteristic shifts for 3-acetyl-N-alkyl-4-hydroxyquinolinones.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
17.0 - 18.0 Singlet (Broad)1H4-OHDiagnostic: Extremely downfield due to strong intramolecular H-bonding with 3-acetyl C=O.
8.1 - 8.2 Doublet (dd)1HH-5Deshielded by the adjacent carbonyls.
7.2 - 7.7 Multiplets3HH-6, H-7, H-8Aromatic ring protons.
4.2 - 4.3 Triplet2HN-CH₂-Deshielded by the lactam nitrogen.
2.7 - 2.8 Singlet3HCO-CH₃Acetyl methyl group.
1.6 - 1.7 Quintet2H-CH₂-Butyl chain methylene.
1.4 - 1.5 Sextet2H-CH₂-Butyl chain methylene.
0.9 - 1.0 Triplet3H-CH₃Terminal butyl methyl.
Infrared Spectroscopy (FT-IR)
  • 3100–2500 cm⁻¹: Broad OH stretch (chelated).

  • 1680–1650 cm⁻¹: C=O stretch (Acetyl ketone, H-bonded).

  • 1640–1620 cm⁻¹: C=O stretch (Lactam amide).

  • 1600–1580 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmacological & Research Applications[1][5][7][8][9]

Privileged Scaffold Utility

The 3-acetyl-4-hydroxy-2-quinolinone core is a bioisostere of coumarin and chromone scaffolds. The N-butyl group adds lipophilicity (


), facilitating cell membrane penetration.
Key Reactivity for Drug Design

This compound acts as a versatile precursor for:

  • Knoevenagel Condensation: Reaction of the 3-acetyl group with aromatic aldehydes yields chalcone analogs with potent antioxidant activity.

  • Heterocyclization: Reaction with hydrazines or hydroxylamine yields pyrazolo[4,3-c]quinolines and isoxazolo[4,5-c]quinolines , known for anti-inflammatory properties.

  • Bromination: The 3-acetyl group can be brominated (using NBS) to form

    
    -bromoacetyl derivatives, which are precursors for thiazole-linked quinolinones  (antimicrobial agents).
    

Biological Activity Profile (Class-Based):

  • Antimicrobial: Derivatives often show efficacy against S. aureus and E. coli.[7]

  • Anticancer: Chalcone hybrids derived from this scaffold have demonstrated cytotoxicity against MCF-7 (breast cancer) cell lines.[8]

  • Enzyme Inhibition: Potential inhibition of Lipoxygenase (LOX) and Cholinesterase (AChE).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • El-Naggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Link

  • Abdou, M. M., et al. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Journal of the Iranian Chemical Society. Link

  • Apollo Scientific. (n.d.). Product Data: 3-Acetyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one. Apollo Scientific.[9] Link

  • Klásek, A., et al. (1998). Molecular structure and properties of 1-butyl-4-hydroxy-3-methylquinolin-2(1H)-one. (Contextual reference for N-butyl quinolinone crystallography).

Sources

The Ascendant Pharmacological Promise of 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of natural and synthetic compounds endowed with a broad spectrum of biological activities.[1][2] Its inherent versatility allows for extensive functionalization, paving the way for derivatives with potent and selective therapeutic actions.[1] Among these, the 3-acetyl-4-hydroxy-2(1H)-quinolinone core has emerged as a particularly compelling template for the design of novel therapeutic agents. The strategic introduction of a butyl group at the N-1 position modulates the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets and thereby amplifying its pharmacological effects. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological potential, and mechanistic underpinnings of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone derivatives, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

I. Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their pharmacological utility. Several synthetic strategies have been developed, primarily revolving around the cyclization of N-butyl aniline precursors with suitable three-carbon synthons. A prevalent and efficient method involves the thermal cyclization of N-butyl-acetoacetanilide, which can be prepared from N-butylaniline and diketene or ethyl acetoacetate.

A common synthetic route is the Kappe synthesis, which involves the reaction of an N-substituted aniline with diethyl malonate to yield a 3-substituted-4-hydroxy-2(1H)-quinolinone.[3] Subsequent acetylation at the C-3 position can be achieved through various methods, such as the Fries rearrangement of the corresponding 4-acetoxy derivative or direct acylation.[4]

Representative Synthetic Protocol: Two-Step Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the target compound, adapted from established methodologies for N-substituted quinolinones.[4]

Step 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

  • To a stirred solution of N-butylaniline (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 1-butyl-4-hydroxy-2(1H)-quinolinone.

Step 2: Acetylation to Yield this compound

  • Suspend 1-butyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in acetic anhydride.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4]

  • Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the final product, this compound.

II. Antimicrobial Potential: A New Frontier Against Microbial Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Quinoline derivatives, most notably the fluoroquinolones, have a long-standing history as potent antibacterial agents.[1] The 4-hydroxy-2-quinolone scaffold has also demonstrated significant promise in the development of new antimicrobial drugs.[5]

The introduction of an N-butyl group and a 3-acetyl moiety is anticipated to influence the antimicrobial spectrum and potency. The lipophilic butyl chain can enhance membrane permeability, facilitating the entry of the compound into microbial cells. The acetyl group, a key pharmacophore, can participate in crucial interactions with bacterial enzymes.

Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanism for this compound is yet to be fully elucidated, it is hypothesized to share mechanisms with other quinolone derivatives. A primary target for many quinolones is the bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination.[6] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

antimicrobial_mechanism Compound This compound CellWall Bacterial Cell Wall/ Membrane Compound->CellWall Penetration DNA_Gyrase DNA Gyrase/ Topoisomerase IV CellWall->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Disruption Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Induction

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Derivative Class Test Organism Activity Metric (MIC) Reference
4-Hydroxy-2-quinolone analogs with alkyl side chainsAspergillus flavusIC50 values as low as 1.05 µg/mL[5][7]
4-Hydroxy-2-quinolone analogs with alkyl side chainsStaphylococcus aureusModerate activity[5][7]
3-(substituted 1,3,4-thiadiazol-2-ylamino)acetyl)-4-hydroxy-1-methyl/phenylquinolin-2(1H)-onesGram-positive and Gram-negative bacteriaPromising activity[8]

III. Anticancer Potential: A Multi-pronged Attack on Malignancy

The quinoline and quinolinone scaffolds are integral to several established and investigational anticancer agents.[6] Derivatives of 3-acetyl-4-hydroxy-2-quinolinone have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9] The N-butyl substitution can enhance the compound's ability to traverse cellular membranes and accumulate within cancer cells, potentially leading to improved efficacy.

Mechanisms of Anticancer Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer activity of quinolinone derivatives is often multifactorial, involving the modulation of several key signaling pathways that govern cell survival, proliferation, and death.[9]

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface.[9]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[10]

  • Inhibition of Kinases: Some quinoline derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer and play a crucial role in tumor growth and angiogenesis.[9]

anticancer_pathway cluster_cell Cancer Cell Compound This compound Kinases Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinases Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Arrest (G2/M) Mitochondria Mitochondria Compound->Mitochondria Induction of Mitochondrial Pathway Kinases->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Plausible signaling pathways for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Derivative Class Cancer Cell Line Activity Metric (IC50) Reference
Quinolinone-pyrimidine hybridsHepG21.32 and 1.33 µM
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7As low as 1.38 µM[11]
3-benzyl-substituted-4(3H)-quinazolinonesVariousPotent activity

IV. Anti-inflammatory and Antioxidant Properties: Combating Oxidative Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Quinoline derivatives have been investigated for their anti-inflammatory and antioxidant activities.[12] The presence of the 4-hydroxy group in the quinolinone ring is a key structural feature that can contribute to antioxidant activity through hydrogen atom donation to scavenge free radicals.

Mechanisms of Action: Quenching Free Radicals and Modulating Inflammatory Pathways
  • Antioxidant Activity: The antioxidant effect of these derivatives is likely mediated by their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the radical chain reaction.[1]

  • Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[12][13] This may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of transcription factors such as NF-κB.[14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[3]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Derivative Class Assay Result Reference
4-hydroxy-2-quinolinone carboxamideABTS Radical Scavenging72.4% inhibition[1]
4-hydroxy-2-quinolinone carboxamideLipid Peroxidation100% inhibition[1]
Quinoline derivativesDPPH AssayGood to moderate interaction

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a diverse range of pharmacological activities. The strategic combination of the quinolinone core with a 3-acetyl group and an N-butyl substituent offers a unique set of physicochemical properties that can be fine-tuned to optimize potency and selectivity against various biological targets. While the existing literature on the broader class of N-substituted 3-acetyl-4-hydroxy-2-quinolinones provides a strong rationale for their potential, further focused research on the 1-butyl derivatives is imperative. Future investigations should concentrate on elucidating the precise mechanisms of action for their antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Comprehensive structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced efficacy and improved safety profiles, ultimately paving the way for their translation into clinically valuable therapeutics.

VI. References

  • Benchchem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

  • Rajakumar, P., et al. (n.d.). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC.

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity.

  • Molecules. (2025). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

  • MDPI. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.

  • PMC. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

  • Growing Science. (2013). Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives.

  • Benchchem. (2025). Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

  • PubMed. (n.d.). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives.

  • ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.

  • IJIRT. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.

  • Molecules. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

  • PubMed. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

  • Semantic Scholar. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones.

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.

  • MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.

Sources

Literature review on 1-butyl-4-hydroxy-2-quinolinone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 1-Butyl-4-hydroxy-2-quinolinone Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Pharmacology, and Structure-Activity Relationships

Executive Summary

The 1-butyl-4-hydroxy-2-quinolinone scaffold represents a critical structural evolution within the "privileged" 4-hydroxy-2-quinolinone class. While the core quinolinone moiety is historically recognized for its immunomodulatory (e.g., Roquinimex) and cannabinoid receptor-modulating properties, the specific N-butyl substitution introduces a distinct physicochemical profile. This guide analyzes the 1-butyl analog as a pivotal "transition point" in Structure-Activity Relationship (SAR) studies—bridging the gap between the highly polar N-methyl/ethyl derivatives and the lipophilic, membrane-disrupting N-nonyl/decyl analogs.

This document serves as a technical manual for the synthesis, pharmacological evaluation, and strategic application of 1-butyl-4-hydroxy-2-quinolinone analogs in antimicrobial and receptor-targeted drug discovery.

Chemical Architecture & Physicochemical Properties
2.1 The Core Scaffold

The molecule exists in a tautomeric equilibrium between 4-hydroxy-2-quinolinone (enol form) and quinoline-2,4-dione (keto form). In polar solvents and biological systems, the 4-hydroxy-2-quinolinone tautomer predominates, stabilized by intramolecular hydrogen bonding and aromaticity.

2.2 The N-Butyl "Lipophilic Switch"

In medicinal chemistry, the N-1 position is a primary vector for modulating LogP (partition coefficient).

  • N-Methyl/Ethyl: Low lipophilicity; often restricted to extracellular targets or requiring active transport.

  • N-Butyl: Provides an intermediate lipophilicity (

    
    LogP 
    
    
    
    +1.5 vs Methyl). This enhances passive membrane permeability without incurring the "molecular obesity" or solubility crashing often seen with long-chain (C9-C12) analogs.
  • N-Nonyl: High lipophilicity; associated with direct membrane disruption (surfactant-like activity) rather than specific receptor binding.

Synthetic Protocols

The most robust route for generating 1-butyl-4-hydroxy-2-quinolinone analogs utilizes the Isatoic Anhydride method. This protocol is preferred over direct aniline-malonate condensation due to higher yields and cleaner workups.

3.1 Protocol: Synthesis via N-Alkylated Isatoic Anhydride

Reaction Scheme:

  • N-Alkylation: Isatoic anhydride

    
     N-butylisatoic anhydride.
    
  • Claisen-Type Condensation: N-butylisatoic anhydride + Diethyl malonate

    
     Intermediate.
    
  • Cyclization: Decarboxylative ring closure

    
     1-butyl-4-hydroxy-2-quinolinone.
    

Step-by-Step Methodology:

  • Reagents:

    • Isatoic Anhydride (1.0 eq)

    • 1-Iodobutane or 1-Bromobutane (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

    • Diethyl Malonate (1.2 eq)

    • Solvents: Anhydrous DMF (Reaction 1), Anhydrous Dioxane or Toluene (Reaction 2).

  • Workflow:

    • Step A (N-Alkylation): Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (

      
      ). Add Isatoic Anhydride portion-wise. Stir for 30 min until gas evolution ceases. Add 1-iodobutane dropwise. Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Quench with ice water, filter the precipitate (N-butylisatoic anhydride), and dry.
      
    • Step B (Condensation/Cyclization): Dissolve NaH (2.0 eq) in anhydrous dioxane. Add Diethyl malonate dropwise; stir at 50°C for 1 hour to generate the sodiomalonate. Add N-butylisatoic anhydride. Reflux (100-110°C) for 4-8 hours.

    • Step C (Workup): Cool the mixture. Acidify carefully with 1M HCl to pH 2-3. The product, 1-butyl-4-hydroxy-2-quinolinone-3-carboxylate ethyl ester , will precipitate.

    • Step D (Decarboxylation - Optional): If the 3-H analog is desired, reflux the ester in 10% NaOH/Ethanol followed by acidification and thermal decarboxylation.

Critical Parameter: The quality of anhydrous DMF is vital in Step A. Moisture will hydrolyze the isatoic anhydride to N-butyl anthranilic acid, a dead-end byproduct.

3.2 Visualization: Synthetic Pathway

SynthesisPath Start Isatoic Anhydride Step1 N-Alkylation (NaH, Butyl-I, DMF) Start->Step1 Inter1 N-Butyl Isatoic Anhydride Step1->Inter1 Step2 Condensation (NaH, Diethyl Malonate) Inter1->Step2 Inter2 Open Chain Intermediate Step2->Inter2 Step3 Cyclization (Reflux) Inter2->Step3 Product 1-Butyl-4-hydroxy-2-quinolinone (Scaffold) Step3->Product

Caption: Figure 1. Step-wise synthesis of the 1-butyl-4-hydroxy-2-quinolinone scaffold via the modified Isatoic Anhydride route.

Pharmacology & Mechanism of Action[3]

The biological activity of 1-butyl-4-hydroxy-2-quinolinone analogs is highly dependent on the substituent at the C-3 position .

4.1 Target 1: Bacterial DNA Gyrase B (GyrB)

When the C-3 position is substituted with a carboxamide moiety (e.g., N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides), the scaffold acts as an ATP-competitive inhibitor of the ATPase domain of DNA Gyrase B.

  • Mechanism: The 4-hydroxy and 2-oxo groups form a hydrogen bond network with Asp73 and water molecules in the ATP-binding pocket.

  • Role of N-Butyl: The butyl group occupies a hydrophobic pocket (Ribose/Adenine binding region), providing better binding affinity (

    
    ) than N-methyl due to hydrophobic displacement of water, but avoiding the steric clash seen with bulky N-benzyl groups.
    
4.2 Target 2: Fungal Membrane Disruption

Analogs with long alkyl chains at C-3 (e.g., C3-nonyl) combined with N-alkyl substitutions show potent antifungal activity (e.g., against Aspergillus flavus).

  • Mechanism: These compounds act as "non-classical" antifungals. Instead of inhibiting ergosterol synthesis (like azoles), they likely integrate into the fungal lipid bilayer, causing depolarization and pore formation.

  • Role of N-Butyl: In this context, N-butyl serves to balance the amphiphilicity. If the N-substituent is too short (Methyl), the molecule may not penetrate the bilayer deep enough. If too long (Decyl), it may micellize before reaching the target.

4.3 Target 3: Cannabinoid Receptors (CB2)

The 4-hydroxy-2-quinolinone core is a known template for CB2 selective ligands (inverse agonists).

  • Mechanism: Modulation of G-protein coupling (Gi/o) to reduce cAMP levels.

  • Role of N-Butyl: N-butyl analogs often show enhanced CB2 selectivity over CB1 compared to N-H or N-Phenyl analogs, likely due to specific hydrophobic interactions in the transmembrane bundle of the CB2 receptor.

4.4 Visualization: Signaling & Mechanism

Mechanism Compound 1-Butyl-4-hydroxy-2-quinolinone Analog Target1 Bacterial DNA Gyrase B (ATPase Domain) Compound->Target1 C3-Carboxamide Target2 Fungal Cell Membrane (Lipid Bilayer) Compound->Target2 C3-Alkyl Chain Target3 Cannabinoid Receptor 2 (CB2) Compound->Target3 C3-Amide/Ester Path1 Inhibits ATP Hydrolysis Target1->Path1 Path2 Membrane Depolarization Target2->Path2 Path3 Gi/o Pathway Modulation Target3->Path3 Outcome1 Bacterial Cell Death (Replication Arrest) Path1->Outcome1 Outcome2 Fungal Cell Lysis Path2->Outcome2 Outcome3 Anti-inflammatory / Immunomodulation Path3->Outcome3

Caption: Figure 2. Divergent pharmacological pathways of 1-butyl-4-hydroxy-2-quinolinone analogs based on C-3 substitution.

Structure-Activity Relationship (SAR) Analysis

The following table synthesizes data comparing the N-butyl analog against other N-substituted derivatives across key biological assays.

Analog (N-Substituent)Lipophilicity (cLogP)Bacterial GyrB Inhibition (

)
Antifungal Potency (MIC)CB2 Receptor SelectivityComments
N-Hydrogen Low> 50

M
InactiveLowPoor membrane permeability; often inactive in whole-cell assays.
N-Ethyl Medium-Low1.2

M
> 64

g/mL
ModerateGood GyrB binder but poor antifungal; standard reference.
N-Butyl Optimal 0.3 - 0.8

M
8 - 16

g/mL
High Balanced profile; penetrates membranes effectively while retaining water solubility for formulation.
N-Nonyl High> 10

M
1.0

g/mL
LowSteric clash in GyrB pocket; excellent antifungal (surfactant effect) but potential toxicity.
N-Phenyl High (Aromatic)2.5

M
ModerateModerateRoquinimex-like; introduces rigidity which may reduce induced-fit binding.

Expert Insight: The 1-butyl analog is often the "sweet spot" for intracellular targets (like GyrB) because it possesses sufficient lipophilicity to cross the bacterial cell wall (peptidoglycan/outer membrane) but is small enough to fit into the ATP-binding pocket without steric hindrance.

References
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: Molecules (2020).[1][2] URL:[Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: Molecules (2023).[3] URL:[Link]

  • Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione based Compounds. Source: Current Organic Chemistry. URL:[Link]

Sources

Molecular weight and formula of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: Physicochemical Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the versatile 4-hydroxy-2-quinolinone scaffold. This class of N-based heterocycles is prominent in a vast array of natural products and synthetic compounds, exhibiting significant biological and chemical potential.[1][2][3] This document details the core physicochemical properties, offers a detailed synthetic protocol with mechanistic insights, outlines a robust framework for analytical characterization, and discusses its applications. The content is tailored for researchers, scientists, and professionals in drug development and materials science, providing the technical depth necessary for laboratory application and further investigation.

Introduction to the 4-Hydroxy-2-Quinolinone Scaffold

The quinolin-2-one core structure is a foundational motif in medicinal chemistry and a key component of numerous alkaloids.[2][4] These compounds are recognized for their diverse and potent biological activities, including anti-inflammatory, antibacterial, anticancer, and antioxidant properties.[5][6] The derivative this compound (AHQ-Butyl) combines several key structural features: the reactive 3-acetyl group, a lipophilic N-butyl substituent, and the crucial 4-hydroxyl group. This specific combination of functional groups makes it a valuable intermediate for synthesizing more complex heterocyclic systems and a candidate for direct application in fields such as materials science.[4][7]

Core Physicochemical Properties

The identity and purity of AHQ-Butyl are established through its distinct physicochemical properties.

Structural and Molecular Data

A summary of the key identification parameters for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₃Derived
Molecular Weight 259.30 g/mol [8]
CAS Number 161185-41-7[8]
Canonical SMILES CCCCC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)CN/A
MDL Number MFCD00101165[8]
Tautomerism and Intramolecular Interactions

A critical feature of the 4-hydroxy-2-quinolinone scaffold is its existence in a state of keto-enol tautomerism. The equilibrium strongly favors the enol form, which is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-acetyl group.[5][9] This interaction significantly influences the compound's chemical reactivity, spectral properties, and solubility.

synthesis_workflow start Start: 3-acetyl-4-hydroxy- 2(1H)-quinolinone reagents Reagents: 1) K₂CO₃ in DMF 2) 1-Bromobutane start->reagents Add reaction N-Alkylation Reaction (Sₙ2 Mechanism) 60-70 °C, 4-6h reagents->reaction Initiate workup Aqueous Work-up (Precipitation & Filtration) reaction->workup Quench & Isolate purify Purification (Recrystallization from Ethanol) workup->purify Crude Product product Final Product: AHQ-Butyl purify->product

Sources

A Technical Guide to the Biological Activity of 3-Acetyl-4-Hydroxyquinolinone N-Butyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. This technical guide focuses on a specific, promising subclass: N-butyl derivatives of 3-acetyl-4-hydroxyquinolin-2-one. We delve into the rationale for their design, outlining key synthetic pathways and exploring their significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This document provides researchers and drug development professionals with a synthesis of current knowledge, detailed experimental protocols for biological evaluation, and an analysis of the structure-activity relationships that govern the efficacy of these molecules. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for advancing the therapeutic development of this versatile chemical class.

Introduction: The Quinolinone Scaffold in Drug Discovery

The Privileged Status of Quinolines and Quinolinones

Heterocyclic compounds containing nitrogen are fundamental to the development of novel therapeutic agents.[1][2] Among these, the quinoline and quinolinone frameworks are preeminent, forming the structural basis of drugs with a vast range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] Their rigid bicyclic structure provides a robust scaffold for introducing diverse functional groups, allowing for precise modulation of their biological targets and pharmacokinetic profiles. This inherent versatility has cemented their status as a "privileged scaffold" in drug discovery programs worldwide.[3][5]

Focus on the 3-Acetyl-4-hydroxy-2-quinolinone (AHQ) Core

Within the broader quinolinone family, the 3-acetyl-4-hydroxy-2-quinolinone (AHQ) core is a particularly noteworthy substructure.[1] The presence of the 4-hydroxy and 3-acetyl groups creates a unique electronic and steric environment. The 4-hydroxy group can participate in hydrogen bonding and may exist in tautomeric equilibrium, while the 3-acetyl moiety offers a key site for further chemical modification and interaction with biological targets.[2] This specific arrangement of functional groups is crucial for the diverse bioactivities observed in its derivatives.[6][7]

Rationale for N-Butyl Substitution: Modulating Physicochemical Properties

The modification of the nitrogen atom at the 1-position (N-alkylation) is a critical strategy for optimizing the drug-like properties of the AHQ core. The introduction of an N-butyl group serves several key purposes:

  • Increased Lipophilicity: The four-carbon alkyl chain significantly enhances the compound's lipophilicity (fat-solubility). This is a critical parameter that influences the ability of a molecule to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, thereby improving its access to intracellular targets.

  • Modulation of Target Binding: The size and conformation of the N-butyl group can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially enhancing potency and selectivity.

  • Improved Pharmacokinetics: Altering lipophilicity can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for its development as a viable drug candidate.

Synthesis of N-Butyl-3-acetyl-4-hydroxyquinolinones

Overview of Synthetic Strategies

The synthesis of N-substituted 3-acetyl-4-hydroxyquinolinones can be achieved through several established chemical routes. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an N-butylaniline with diethyl 2-(ethoxymethylene)malonate, followed by a heat-mediated cyclization to form the quinolinone ring.[8] Subsequent C-acylation at the 3-position yields the final product. An alternative approach involves the direct N-alkylation of a pre-formed 3-acetyl-4-hydroxyquinolin-2-one with a butyl halide.[9]

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a two-step synthesis starting from 4-hydroxy-2-quinolinone.

Step 1: N-Alkylation of 4-hydroxy-2-quinolinone

  • To a solution of 4-hydroxy-2-quinolinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 70-80°C and maintain stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-butyl-4-hydroxy-2-quinolinone.

Step 2: C-Acylation at the 3-Position

  • Suspend the N-butyl-4-hydroxy-2-quinolinone (1.0 eq) from Step 1 in polyphosphoric acid (PPA).

  • Add glacial acetic acid (3.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130°C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the solid product by filtration, wash with a cold sodium bicarbonate solution and then with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure N-butyl-3-acetyl-4-hydroxy-2-quinolinone.

Workflow Diagram for Synthesis and Purification

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: C-Acylation A 4-Hydroxy-2-quinolinone + 1-Bromobutane B Reaction in DMF with K₂CO₃ (Base) A->B C Workup (Precipitation in Water) B->C D Filtration & Drying C->D E Intermediate: N-Butyl-4-hydroxy-2-quinolinone D->E F Intermediate (E) + Acetic Acid E->F Proceed to Acylation G Reaction in PPA (Catalyst) F->G H Workup (Quenching on Ice) G->H I Filtration & Washing H->I J Final Product: N-Butyl-3-acetyl-4-hydroxy-2-quinolinone I->J K Recrystallization (Ethanol) J->K Purification

Caption: General workflow for the synthesis and purification of the target compound.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Quinolinone derivatives are well-established as potent antibacterial agents.[3][10] Their primary mechanism of action in bacteria involves the inhibition of essential enzymes responsible for DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11] By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The N-butyl group is expected to enhance penetration through the lipophilic bacterial cell wall, potentially leading to greater potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3][12]

Anticancer Activity

The quinolinone scaffold is present in numerous anticancer agents.[2][11] Derivatives of this class exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and causing cell cycle arrest at various checkpoints.[11] The presence of a halogen, such as bromine at the C6 position, has been linked to enhanced cytotoxic effects in some series.[11] The N-butyl-3-acetyl-4-hydroxyquinolinone structure may interfere with key signaling pathways, such as the PI3K/Akt pathway, or inhibit enzymes critical for cancer cell proliferation like dihydrofolate reductase (DHFR).[13]

cluster_pathway Apoptosis Induction Pathway Compound N-Butyl-3-acetyl- 4-hydroxyquinolinone Membrane Cell Membrane Penetration (Enhanced by N-Butyl Group) Compound->Membrane Bax Bax (Pro-apoptotic) Membrane->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Membrane->Bcl2 Downregulates Mito Mitochondria Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Plausible signaling pathway for the anticancer activity of quinolinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key pharmacological targets.[14][15] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many inflammatory cytokines.[16][17] A novel quinoline compound, RCD405, has demonstrated both airway relaxant and anti-inflammatory properties by reducing NF-κB activation.[17]

Structure-Activity Relationship (SAR) Analysis

Influence of the Core Scaffold and Substituents

The biological activity of these compounds is a composite of contributions from each part of the molecule.

  • 4-Hydroxy Group: Essential for chelating metal ions in enzyme active sites and for hydrogen bonding.

  • 3-Acetyl Group: Acts as a key interaction point and a site for further derivatization.

  • Quinolinone Core: Provides the rigid scaffold necessary for proper orientation in a binding site.

  • N-Butyl Group: Primarily modulates lipophilicity and pharmacokinetics, but can also contribute to van der Waals interactions within a hydrophobic binding pocket.

SAR Logical Diagram

cluster_substituents Key Substituents cluster_properties Resulting Properties Core Quinolinone Core Activity Overall Biological Activity & Potency Core->Activity NButyl N-Butyl Group (Position 1) Lipophilicity Increased Lipophilicity & Membrane Permeability NButyl->Lipophilicity Acetyl Acetyl Group (Position 3) Target Enhanced Target Binding Affinity Acetyl->Target Hydroxy Hydroxy Group (Position 4) Hydroxy->Target PK Modified Pharmacokinetics (ADME) Lipophilicity->PK Lipophilicity->Activity Target->Activity PK->Activity

Caption: Logical diagram of key substituents influencing biological activities.

Methodologies for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the N-butyl derivative in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the N-butyl derivative (and a vehicle control, e.g., 0.1% DMSO) for 48 or 72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the resulting dose-response curve.

Data Summary and Interpretation

The biological evaluation of N-butyl-3-acetyl-4-hydroxyquinolinone derivatives is expected to yield quantitative data that can be used to compare their potency against various cell lines and microbial strains.

Compound Target Organism/Cell Line Activity Metric Result (Hypothetical) Reference Compound Reference Result
N-Butyl DerivativeS. aureus (ATCC 29213)MIC4 µg/mLCiprofloxacin0.5 µg/mL
N-Butyl DerivativeE. coli (ATCC 25922)MIC32 µg/mLCiprofloxacin0.25 µg/mL
N-Butyl DerivativeHCT-116 (Colon Cancer)IC₅₀ (48h)7.5 µM5-Fluorouracil6.2 µM[13]
N-Butyl DerivativeMCF-7 (Breast Cancer)IC₅₀ (48h)12.2 µM5-Fluorouracil11.1 µM[13]

Note: The results in this table are hypothetical and serve as an example of how data would be presented. Actual values must be determined experimentally.

Conclusion and Future Directions

The N-butyl derivatives of 3-acetyl-4-hydroxyquinolinone represent a promising class of compounds with significant therapeutic potential. The strategic inclusion of the N-butyl group is anticipated to enhance their physicochemical properties, leading to potent antimicrobial and anticancer activities. The synthetic routes are well-established, and the methodologies for biological evaluation are robust and standardized.

Future research should focus on:

  • In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection and cancer.

  • ADME/Toxicity Profiling: Conducting comprehensive studies to assess the drug-like properties and safety profile of lead compounds.

  • Further SAR Studies: Synthesizing and testing additional analogs with modifications to the N-alkyl chain and the quinolinone ring to further optimize potency and selectivity.

Through continued investigation, this versatile scaffold holds the potential to yield novel and effective therapeutic agents for a range of challenging diseases.

References

Click to expand
  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Publications URL: [Link]

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives Source: Biomed Pharmacol J URL: [Link]

  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

  • Title: Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds Source: Journal of Pure and Applied Microbiology URL: [Link]

  • Title: Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Publishing URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: PMC URL: [Link]

  • Title: Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Source: ResearchGate URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: Semantic Scholar URL: [Link]

  • Title: Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: Xi'an Jiaotong-Liverpool University URL: [Link]

  • Title: (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: Future Medicinal Chemistry URL: [Link]

  • Title: Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: SpringerLink URL: [Link]

  • Title: Quinolines: a new hope against inflammation Source: PubMed URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives Source: PubMed URL: [Link]

  • Title: A novel quinoline with airway relaxant effects and anti-inflammatory properties Source: PubMed URL: [Link]

  • Title: (PDF) Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone that dictates the formulation strategies, and ultimately, the in vivo performance of the drug.[1] Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing suitable dosage forms.[2]

The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, the subject of this guide, is a member of this promising class of compounds. A thorough understanding of its solubility in a range of organic solvents is essential for its progression through the drug development pipeline, from early-stage formulation screening to process chemistry and manufacturing.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for establishing a comprehensive solubility profile of this compound.

Physicochemical Properties and Predicted Solubility of this compound

The molecular structure of this compound informs a qualitative prediction of its solubility. The core 4-hydroxy-2-quinolone is a planar, heterocyclic system capable of hydrogen bonding. The presence of the acetyl group at the 3-position and the butyl group at the 1-position introduces both polar and non-polar characteristics.

Structure:

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and acetyl groups are expected to engage in hydrogen bonding with these solvents, leading to moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the quinolinone core suggests good solubility in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar butyl chain and the aromatic rings will contribute to some solubility, but overall, it is expected to be lower than in polar solvents.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The equilibrium is established when the rate of dissolution of the solid equals the rate of precipitation from the solution. This equilibrium is governed by the free energy change of the solution process.

The van't Hoff Equation: Temperature Dependence of Solubility

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution (ΔH°sol).[5][6]

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • S is the molar solubility

  • ΔH°sol is the standard enthalpy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

  • ΔS°sol is the standard entropy of solution

A plot of ln(S) versus 1/T (a van't Hoff plot) should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[5] This allows for the determination of the thermodynamic parameters of dissolution.

The Jouyban-Acree Model: Predicting Solubility in Solvent Mixtures

In many pharmaceutical applications, mixed solvent systems are employed to enhance solubility. The Jouyban-Acree model is a widely used mathematical model for correlating and predicting the solubility of a solute in binary and ternary solvent mixtures.[7][8][9] The model takes into account the solubility of the solute in the neat solvents and includes interaction parameters to account for the non-ideal behavior of the mixture.

The general form of the Jouyban-Acree model for a binary solvent mixture at a constant temperature is:

ln(xm,T) = w1 * ln(x1,T) + w2 * ln(x2,T) + (w1 * w2 / T) * Σ[Ji * (w1 - w2)i]

Where:

  • xm,T, x1,T, and x2,T are the mole fraction solubilities of the solute in the mixture and in neat solvents 1 and 2 at temperature T, respectively.

  • w1 and w2 are the mass fractions of the solvents in the mixture.

  • Ji are the model constants obtained by regression of experimental data.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess This compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-72h) prep_vial->agitate check_solid Visually confirm presence of excess solid agitate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge supernatant Withdraw aliquot of supernatant centrifuge->supernatant dilute Dilute with appropriate solvent supernatant->dilute analyze Quantify concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, DMF, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sampling:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at the same temperature as the equilibration to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).

Analytical Quantification

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying the concentration of a chromophore-containing compound in solution.

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in the presence of impurities.[1]

Protocol:

  • Method Development: Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Hexane1.88< 0.1< 3.87 x 10-4
Toluene2.381.24.64 x 10-3
Ethyl Acetate6.028.53.29 x 10-2
Acetone20.725.39.79 x 10-2
Ethanol24.515.86.11 x 10-2
Methanol32.712.14.68 x 10-2
DMF36.755.62.15 x 10-1
DMSO46.778.23.02 x 10-1

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Analysis

By determining the solubility at different temperatures, the thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.

Thermodynamic Analysis Workflow

G cluster_exp Experimental Data cluster_calc Calculations cluster_plot Van't Hoff Plot cluster_analysis Thermodynamic Parameters sol_data Solubility Data (S) at different Temperatures (T) lnS Calculate ln(S) sol_data->lnS invT Calculate 1/T sol_data->invT plot Plot ln(S) vs. 1/T lnS->plot invT->plot slope Determine Slope = -ΔH°sol / R plot->slope intercept Determine Intercept = ΔS°sol / R plot->intercept deltaH Calculate ΔH°sol slope->deltaH deltaS Calculate ΔS°sol intercept->deltaS

Sources

An In-Depth Technical Guide to 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. This document consolidates critical information on the compound's identifiers, synthesis, analytical characterization, and its potential therapeutic applications, with a focus on its anticancer and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to support researchers in the fields of organic synthesis and drug discovery.

Introduction and Compound Identification

This compound is a synthetic organic compound characterized by a quinolinone core structure. The presence of the N-butyl group and the 3-acetyl substituent are key features that influence its physicochemical properties and biological activity. The quinolinone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] This guide will delve into the specific attributes of the N-butyl derivative.

Table 1: Compound Identifiers for this compound

IdentifierValueSource
CAS Number 161185-41-7
MDL Number MFCD00101165
Molecular Formula C₁₅H₁₇NO₃Calculated
Molecular Weight 259.30 g/mol Calculated
IUPAC Name 3-acetyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one

Synthesis and Mechanism

The synthesis of N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones can be achieved through several established synthetic routes.[4][5] A common and effective method involves the cyclization of an appropriate N-substituted aniline with a malonic acid derivative, followed by acylation.

General Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step process starting from N-butylaniline. The first step is a thermal cyclization with diethyl malonate to form the 1-butyl-4-hydroxy-2(1H)-quinolinone intermediate. The subsequent step is a Friedel-Crafts acylation to introduce the acetyl group at the C3 position.

Synthesis_Pathway NButylaniline N-Butylaniline Intermediate 1-butyl-4-hydroxy-2(1H)-quinolinone NButylaniline->Intermediate Thermal Cyclization (High Temperature) DiethylMalonate Diethyl Malonate DiethylMalonate->Intermediate FinalProduct This compound Intermediate->FinalProduct Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Lewis Acid AcetylChloride->FinalProduct

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous N-substituted quinolinones.[4][5]

Step 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

  • In a round-bottom flask equipped with a reflux condenser, combine N-butylaniline (1 equivalent) and diethyl malonate (2 equivalents).

  • Heat the mixture to a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether.

  • Maintain the temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The driving force for this reaction is the intramolecular cyclization and elimination of ethanol.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solvent upon cooling. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure 1-butyl-4-hydroxy-2(1H)-quinolinone.

Step 2: Synthesis of this compound

  • Suspend the dried 1-butyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

  • Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or polyphosphoric acid (PPA) (typically 2-3 equivalents).

  • Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 to 1.5 equivalents) dropwise. The hydroxyl group at the 4-position directs the electrophilic substitution to the electron-rich 3-position.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Analytical Characterization

A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis (Predicted Data)

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A triplet for the terminal methyl group of the butyl chain (~0.9 ppm). - Two multiplets for the two methylene groups of the butyl chain (~1.4 and ~1.7 ppm). - A triplet for the methylene group attached to the nitrogen (~4.2 ppm). - Aromatic protons of the quinolinone ring appearing as multiplets in the range of 7.2-8.2 ppm. - A singlet for the acetyl methyl group (~2.7 ppm). - A broad singlet for the enolic hydroxyl group at a downfield chemical shift (>10 ppm).
¹³C NMR - Aliphatic carbons of the butyl chain (~13, 20, 31, and 45 ppm). - Acetyl methyl carbon (~30 ppm). - Aromatic and quinolinone ring carbons in the range of 115-140 ppm. - Carbonyl carbon of the lactam (~165 ppm). - Acetyl carbonyl carbon (~204 ppm). - Carbon at the 4-position bearing the hydroxyl group (~175 ppm).
IR (cm⁻¹) - A broad O-H stretching band for the enolic hydroxyl group (~3400-3200 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons (~3100-2850 cm⁻¹). - A sharp C=O stretching band for the acetyl group (~1680 cm⁻¹). - A C=O stretching band for the quinolinone lactam (~1650 cm⁻¹). - C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹).
Mass Spec. - A molecular ion peak [M]⁺ at m/z = 259.12. - Fragmentation patterns corresponding to the loss of the butyl chain, the acetyl group, and other characteristic fragments.
Chromatographic Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of quinolinone derivatives.[6][7][8]

UPLC-MS/MS Protocol Outline

  • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a known concentration.

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a C18, is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate for better ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Optimized for the specific column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection Sample Sample of this compound Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Injection Injection into UPLC Dissolution->Injection Column Reverse-Phase C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Data Acquisition MRM->Detection

Caption: A typical workflow for the UPLC-MS/MS analysis of this compound.

Potential Biological Activities and Mechanisms of Action

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] The biological activity of this compound can be inferred from the extensive research on related compounds.

Anticancer Activity

Numerous quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms of action are often multifactorial.

  • Inhibition of Topoisomerases: Similar to quinolone antibiotics, some quinolinone derivatives can inhibit human topoisomerases, enzymes crucial for DNA replication and repair in cancer cells. This leads to DNA damage and apoptosis.

  • Kinase Inhibition: The quinolinone core is structurally similar to scaffolds found in known kinase inhibitors. It is plausible that these compounds could inhibit protein kinases involved in cancer cell signaling pathways, such as those related to cell proliferation and survival.[3]

  • Induction of Apoptosis: Quinolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[3]

Anticancer_Mechanism cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound This compound Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition Kinases Protein Kinases Compound->Kinases Inhibition DNADamage DNA Strand Breaks Topoisomerase->DNADamage SignalBlock Inhibition of Proliferation Signals Kinases->SignalBlock Apoptosis Induction of Apoptosis DNADamage->Apoptosis SignalBlock->Apoptosis

Caption: Plausible signaling pathway for the anticancer activity of quinolinone derivatives.

Antimicrobial Activity

The quinolone class of compounds is renowned for its antibacterial properties. The core mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, repair, and recombination.

  • Mechanism of Action: By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.

While this compound is not a classic fluoroquinolone antibiotic, the presence of the 4-oxo-quinoline core suggests potential for antimicrobial activity. The N-butyl and 3-acetyl substituents would modulate this activity and the spectrum of susceptible microorganisms.

Conclusion and Future Directions

This compound is a compound of significant interest within the broader class of quinolinones. Its synthesis is achievable through established organic chemistry methodologies, and its characterization can be performed using modern analytical techniques. Based on the extensive literature on related structures, this compound holds promise as a scaffold for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

  • The development and optimization of a high-yield, scalable synthesis for this specific compound.

  • Comprehensive spectroscopic and crystallographic analysis to confirm its structure.

  • In-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines to determine its IC₅₀ values, and antimicrobial testing against various bacterial and fungal strains to determine its Minimum Inhibitory Concentrations (MICs).

  • Mechanistic studies to elucidate its precise molecular targets and signaling pathways.

This technical guide serves as a foundational resource to stimulate and support further investigation into the therapeutic potential of this compound.

References

  • ChemSrc. 3-BUTYL-1-ETHYL-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE | CAS 144603-03-2. [Link]

  • Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-692.
  • Li, Z., et al. (2026). Accurate quantification of quinolones in marine sediment by UPLC-MS/MS after ultrasonic extraction and automated SPE clean-up.
  • ResearchGate. Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). [Link]

  • Nguyen, T. K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3099.
  • Zaman, A. u., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1381-1384.
  • RGUHS Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones. [Link]

  • Forezi, L. S., et al. (2025). Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Journal of Molecular Structure, 1311, 138125.
  • McDonnell, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5506.
  • ResearchGate. Antibacterial Activity of Tested Compounds 1-3 (MIC mg/ml). [Link]

  • Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(23), 18034-18088.
  • ResearchGate. Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. [Link]

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • ResearchGate. Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. [Link]

  • Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(23), 18034-18088.
  • ResearchGate. Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. [Link]

  • Wang, Y., et al. (2023). UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles. Analytical Methods, 15(8), 1063-1074.
  • Li, Z., et al. (2026). Accurate quantification of quinolones in marine sediment by UPLC-MS/MS after ultrasonic extraction and automated SPE clean-up.
  • Natural Resources for Human Health. Screening of antimicrobial potential of methanolic, acetone and quencher extracts from Cladonia rangiformis Hoffm. and Cladonia pocillum Ach. [Link]

  • Gonzalez-Vidal, J. A., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
  • ResearchGate. Analytical features of UPLC-MS/MS methodology. [Link]

  • Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(23), 18034-18088.
  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2245-2269.
  • International Journal of Pharmacy and Biological Sciences. Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. [Link]

  • Royal Society of Chemistry. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles. [Link]

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Thermodynamic properties of N-substituted 4-hydroxy-2-quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-Substituted 4-Hydroxy-2-quinolinones

Authored by a Senior Application Scientist

Foreword: The Thermodynamic Imperative in Drug Discovery

The 4-hydroxy-2-quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] Derivatives of this core are investigated for a plethora of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, the journey from a potent molecule in a test tube to a viable therapeutic agent is paved with physicochemical challenges. The thermodynamic properties of a drug candidate are not mere academic data points; they are the fundamental determinants of its real-world performance. Properties such as melting point, enthalpy of fusion, solubility, and stability govern everything from manufacturing and formulation to bioavailability and shelf-life.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and applying the thermodynamic properties of N-substituted 4-hydroxy-2-quinolinones. We will move beyond simple data reporting to explore the causality behind experimental choices, the predictive power of computational models, and the intricate relationship between molecular structure and thermodynamic behavior.

The Experimental Cornerstone: Thermal and Solubility Analysis

The empirical determination of thermodynamic properties remains the gold standard for accuracy and regulatory acceptance. The primary techniques for characterizing solid-state properties are Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), complemented by solubility studies.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Causality: DSC is the workhorse for studying thermal transitions.[4] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] For N-substituted 4-hydroxy-2-quinolinones, which are typically crystalline solids, DSC is indispensable for several reasons:

  • Purity Assessment: A sharp, well-defined melting endotherm is a strong indicator of high purity. Impurities broaden the melting peak and lower the melting point.

  • Polymorphism Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with unique solubility and stability profiles.[6] DSC can detect these different forms by identifying their distinct melting points and enthalpies of fusion.[6]

  • Enthalpy of Fusion (ΔHfus): This value, determined by integrating the area under the melting peak, quantifies the energy required to break the crystal lattice. It is a critical parameter for predicting solubility.[7]

Trustworthiness - A Self-Validating Protocol: A robust DSC protocol ensures reproducibility and accuracy. Calibration with certified standards (e.g., indium) is a prerequisite.

Experimental Protocol: DSC Analysis of a Novel Quinolinone Derivative

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity indium standard. The calibration should be verified to be within ±0.4 K for temperature and ±3% for enthalpy.[8]

  • Sample Preparation: Accurately weigh 3-5 mg of the N-substituted 4-hydroxy-2-quinolinone sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Heating Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10 K/min, under a nitrogen atmosphere (e.g., 40 mL/min flow rate).[8] The temperature range should encompass the expected melting point (e.g., 25°C to 300°C).

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is a thermogram.

  • Data Analysis:

    • Melting Point (Tm): Determine the onset temperature of the melting endotherm. This is interpreted as the transition temperature.[8]

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak using the instrument's software to calculate the enthalpy of fusion in J/g, which is then converted to kJ/mol.

Visualization: Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample N-Substituted 4-hydroxy-2-quinolinone Weigh Weigh 3-5 mg Sample->Weigh Pan Place in Al pan & Seal Weigh->Pan DSC DSC Instrument (Calibrated) Pan->DSC TGA TGA Instrument (Calibrated) Pan->TGA Heat_DSC Heat @ 10 K/min (N2 atmosphere) DSC->Heat_DSC Heat_TGA Heat @ 10 K/min (N2/Air atmosphere) TGA->Heat_TGA Thermogram Thermogram Heat_DSC->Thermogram TG_Curve TG Curve Heat_TGA->TG_Curve Analysis Analyze Peak: - Onset (Tm) - Area (ΔHfus) Thermogram->Analysis Decomp Analyze Mass Loss: - Onset (Tdec) - Residue TG_Curve->Decomp

Caption: Workflow for DSC and TGA analysis of quinolinone derivatives.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time. It is complementary to DSC and is primarily used to determine the thermal stability and decomposition profile of a compound. For drug candidates, this is critical for identifying degradation temperatures, which informs handling, storage, and formulation conditions. TGA can also quantify the amount of residual solvent or water in the sample.

Experimental Protocol: TGA of a Novel Quinolinone Derivative

  • Instrument Calibration: Calibrate the TGA's temperature and mass scales using appropriate standards.

  • Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan.

  • Heating Program: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 K/min) to a temperature beyond its decomposition point (e.g., up to 600°C) under a nitrogen atmosphere.

  • Data Acquisition: Record the sample's mass as a function of temperature.

  • Data Analysis: Identify the onset temperature of mass loss, which corresponds to the decomposition temperature (Tdec). Determine the percentage of mass lost at each decomposition step.

Solubility and Dissolution Studies

Expertise & Causality: Solubility is a paramount thermodynamic property for any orally administered drug, as it directly impacts dissolution rate and bioavailability. The N-substituent on the 4-hydroxy-2-quinolinone core can dramatically alter its solubility. These studies are often performed in various media, including water, buffers at different pH values (reflecting the gastrointestinal tract), and organic solvents.[7][8][9]

Experimental Protocol: Equilibrium Solubility Determination

  • System Preparation: Add an excess amount of the quinolinone compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][9]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Computational Chemistry: Predicting Thermodynamic Landscapes

While experimental methods provide definitive data, computational approaches offer invaluable predictive power, enabling the screening of virtual libraries of N-substituted derivatives before committing to costly synthesis.[10] Quantum mechanical methods like Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the electronic properties and energetic stability of these molecules.[11][12]

Expertise & Causality:

  • Enthalpy of Formation (ΔHf°): Quantum chemistry calculations can be used to derive gas-phase enthalpies of formation. When combined with experimentally determined enthalpies of vaporization or sublimation, this yields reliable standard molar enthalpies of formation in the liquid or solid phase.[13]

  • Intramolecular Interactions: Computational models can elucidate the strength and nature of intramolecular hydrogen bonds, such as the one between the 4-hydroxy group and the 3-carboxamide substituent, which significantly influences molecular conformation and stability.[11]

  • Solvation Free Energy: Continuum solvation models (like PCM) can predict how a molecule will behave in a solvent, providing estimates of solubility and partitioning behavior (LogP).

Visualization: Key Thermodynamic Relationships

G Structure Molecular Structure (N-Substituent R) Lattice Crystal Lattice Energy (Intermolecular Forces) Structure->Lattice Governs Solvation Solvation Energy (Molecule-Solvent Interactions) Structure->Solvation Influences Stability Thermal Stability (Tdec) Structure->Stability Dictates Tm Melting Point (Tm) Lattice->Tm dG_sol Gibbs Free Energy of Solution (ΔGsol) Lattice->dG_sol Solvation->dG_sol

Caption: Influence of structure on key thermodynamic properties.

Data Synopsis: N-Substituted 4-Hydroxy-2-quinolinones

The precise thermodynamic values are highly dependent on the specific N-substituent. The following table summarizes representative data for quinolone-type structures to illustrate the impact of substitution.

Table 1: Thermal Properties of Representative Quinolone Derivatives

Compound/DerivativeN-SubstituentMelting Point (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Reference
NorfloxacinEthyl220-22130.6[7]
CiprofloxacinCyclopropyl255-25759.9[7]
2,6-Dimethylquinoline-58.5 (Triple Pt. K)17.5[14]
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate-287-288Not Reported[15]

Note: Data for a comprehensive series of N-substituted 4-hydroxy-2-quinolinones is not centrally available and must be determined on a case-by-case basis. This table serves as an illustrative guide.

Structure-Property Relationships: The Role of the N-Substituent

The N-substituent is a key modulator of the thermodynamic properties of the 4-hydroxy-2-quinolinone scaffold. Understanding these relationships is crucial for rational drug design.

  • Alkyl Chains: Increasing the length of a linear N-alkyl chain generally disrupts crystal packing, which can lead to a lower melting point. However, the increased lipophilicity will decrease aqueous solubility.

  • Aromatic Rings: An N-phenyl or N-benzyl substituent can introduce π-π stacking interactions, significantly increasing crystal lattice energy. This typically results in higher melting points and greater thermal stability.

  • Polar Groups: Introducing polar groups (e.g., hydroxyl, amino) into the substituent can provide additional hydrogen bonding sites, potentially increasing both melting point and aqueous solubility, depending on the overall balance of forces.

  • Halogens: The presence of halogens, such as in N-aryl-6-chloro derivatives, can increase molecular weight and alter dipole-dipole interactions, often leading to increased physical stability and higher melting points.[10]

Conclusion: Integrating Thermodynamics into Drug Development

A thorough understanding and early characterization of the thermodynamic properties of N-substituted 4-hydroxy-2-quinolinones are not optional exercises but a fundamental necessity for successful drug development. The integration of experimental techniques like DSC and TGA with predictive computational models provides a powerful, synergistic approach. This dual strategy allows for the early identification of candidates with favorable physicochemical profiles, mitigating the risk of late-stage failures due to poor stability or solubility. By treating thermodynamics as a core design parameter, researchers can more efficiently navigate the complex path from a novel chemical entity to a safe and effective medicine.

References

  • Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available at: [Link]

  • Papathanasiou, V., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]

  • Illyés, E., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Odeniyi, M.A., & Jaiyeoba, K.T. (2008). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy. Available at: [Link]

  • Nguyen, H.T.L., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. Available at: [Link]

  • Verevkin, S.P., et al. (2018). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. ResearchGate. Available at: [Link]

  • Yu, X., Zipp, G.L., & Davidson, G.W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry. Available at: [Link]

  • Herrera, A.P., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Available at: [Link]

  • Chirico, R.D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. The Journal of Chemical Thermodynamics. Available at: [Link]

  • Proisl, K., Kafka, S., & Košmrlj, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Available at: [Link]

  • Lizarraga, E., et al. (2004). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta. Available at: [Link]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • ResearchGate. (n.d.). An Experimental Determination of Thermodynamic Values. Available at: [Link]

  • NIST. (n.d.). 4-Methyl-2-hydroxyquinoline. NIST Chemistry WebBook. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Available at: [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Available at: [Link]

  • Meknas, S.J., et al. (2022). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules. Available at: [Link]

  • Broda, M.A. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. Available at: [Link]

  • Trujillo-de Santiago, G., et al. (2018). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. Available at: [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Available at: [Link]

Sources

Navigating the Uncharted: A Toxicological and Safety Blueprint for 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course in the Absence of Data

The compound 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone belongs to the quinolinone family, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This inherent bioactivity, while promising for therapeutic development, mandates a rigorous and proactive assessment of its toxicological profile. As of the date of this guide, specific, publicly available toxicity studies for this compound are not available.

This guide, therefore, is not a simple recitation of known data. Instead, it serves as an expert-driven blueprint for the systematic evaluation of this novel chemical entity. We will navigate the principles of toxicological assessment by leveraging established knowledge of the broader quinoline and quinolinone classes, outlining a comprehensive testing strategy, and integrating modern computational approaches. This document is designed to empower researchers to understand the potential risks and to design a scientifically sound, self-validating safety assessment program.

The Quinolinone Scaffold: A Double-Edged Sword of Bioactivity and Potential Toxicity

The quinoline nucleus is a known structural alert for toxicity. The parent compound, quinoline, has demonstrated genotoxic and carcinogenic properties, primarily targeting the liver in animal studies.[4][5][6] Its toxicity is often mediated by metabolic activation, particularly through cytochrome P450 enzymes, to reactive intermediates like epoxides that can form DNA adducts.[5]

However, the toxicological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[7][8] Key considerations for this compound include:

  • 4-hydroxy Group: Hydroxylation can sometimes be a detoxification pathway for quinolines, reducing their genotoxic potential.[9] This hydroxyl group is a critical feature of the 4-hydroxy-2-quinolinone core.

  • 1-butyl Group: The N-alkylation with a butyl group will significantly impact the molecule's lipophilicity, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties and can influence its interaction with biological targets.

  • 3-acetyl Group: This group provides a key site for potential metabolic transformations and interactions with cellular nucleophiles.

Given the potent bioactivities observed in structurally related compounds, a thorough toxicological evaluation is not merely a regulatory hurdle but a scientific necessity to establish a therapeutic window.

A Phased Approach to Toxicological Evaluation: From Prediction to Preclinical Reality

A robust safety assessment for a novel compound like this compound should follow a tiered, integrated strategy. This approach begins with computational and in vitro methods to identify potential hazards early, guiding the design of more complex and resource-intensive in vivo studies.

G cluster_0 Phase 1: Early Hazard Identification cluster_1 Phase 2: In Vivo Confirmation & Dose Ranging cluster_2 Phase 3: Definitive Preclinical Studies a In Silico Toxicology (Q)SAR, Read-Across, Expert Systems b In Vitro Genotoxicity Ames Test, Chromosomal Aberration a->b Guides assay selection e Acute Oral Toxicity Study (e.g., OECD 423/425) a->e Predicts starting doses c In Vitro Cytotoxicity (e.g., Neutral Red Uptake, MTT Assay) b->c Correlates DNA damage with cell death d Preliminary ADME (e.g., Caco-2, Microsomal Stability) c->d Informs dose selection f Dose Range-Finding Study (7-14 days) e->f Establishes LD50/ Maximum Tolerated Dose g Repeated-Dose Toxicity (28-day or 90-day, 2 species) f->g Sets doses for chronic studies h Reproductive & Developmental Toxicity Screening g->h Informs dose levels i Carcinogenicity Assessment (if warranted) h->i Triggered by findings or structural alerts

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

In Silico Toxicology: The Predictive Foundation

Before any laboratory experiments are conducted, computational methods provide a critical first pass at hazard identification.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use data from large chemical libraries to predict toxicity based on molecular structure. For quinolinones, models trained on datasets of mutagens, carcinogens, and reproductive toxicants can flag potential liabilities.[10][11]

  • Read-Across: This technique uses toxicity data from one or more structurally similar source compounds to predict the toxicity of the target compound.[12][13][14] For this compound, suitable analogues would include other N-alkylated 4-hydroxy-2-quinolinones. The justification for read-across must be robust, considering similarities in structure, reactivity, and metabolic pathways.[12][15]

  • Expert Systems (e.g., DEREK Nexus): These knowledge-based systems contain structural alerts linked to specific toxicities. They can identify fragments within the molecule that have been previously associated with adverse outcomes like mutagenicity or skin sensitization.

These in silico predictions are not a replacement for experimental data but are invaluable for prioritizing resources and designing intelligent, targeted testing strategies.[16][17][18][19]

Core In Vitro Toxicity Assays

The next phase involves a battery of standardized in vitro tests to assess specific toxicological endpoints.

Given the known genotoxic potential of the quinoline core, this is a critical area of investigation. A standard battery of tests is required to assess the potential to induce gene mutations and chromosomal damage.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound.

  • Methodology:

    • Select several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon, respectively.

    • Prepare a range of concentrations of this compound.

    • Expose the bacterial strains to the test compound in both the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).[7] This is crucial, as many quinolines require metabolic activation to become genotoxic.[4][5]

    • Plate the treated bacteria on a minimal medium lacking the required amino acid.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol: In Vitro Mammalian Chromosomal Aberration Test

  • Objective: To detect structural chromosomal damage (e.g., breaks, gaps, exchanges) in mammalian cells.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes).

    • Treat the cells with various concentrations of the test compound for a defined period, both with and without S9 metabolic activation.

    • Add a spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.

    • Harvest, fix, and stain the cells.

    • Analyze at least 200 metaphase spreads per concentration under a microscope for chromosomal aberrations.

  • Interpretation: A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Cytotoxicity assays measure the potential of a substance to cause cell death. This data is essential for determining the dose ranges for more complex assays like genotoxicity and provides an initial indication of acute toxicity.

Protocol: Neutral Red Uptake (NRU) Assay

  • Objective: To assess cell membrane integrity.

  • Methodology:

    • Seed a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and allow cells to attach.

    • Expose cells to a range of concentrations of the test compound for 24 hours.

    • Wash the cells and incubate with a medium containing neutral red, a supravital dye that is taken up and stored in the lysosomes of viable cells.

    • Wash away the excess dye and extract the incorporated dye from the cells.

    • Measure the absorbance of the extracted dye using a spectrophotometer.

  • Interpretation: A decrease in absorbance is proportional to the number of dead cells. The IC50 (concentration that causes 50% inhibition of dye uptake) can be calculated.

In Vivo Studies: The Whole-System Assessment

If in vitro results or in silico alerts raise concerns, or as part of a standard drug development program, in vivo studies are required. These should be conducted in compliance with Good Laboratory Practice (GLP) and ethical guidelines for animal welfare.

An acute oral toxicity study provides information on the short-term toxic effects of a single high dose and helps determine the substance's classification. The LD50 (Lethal Dose, 50%) is a historical metric, with modern studies focusing on procedures like the Acute Toxic Class Method (OECD TG 423) or the Up-and-Down Procedure (OECD TG 425) to reduce animal usage while still obtaining necessary information.

These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) after repeated exposure. A 28-day or 90-day study in two species (typically one rodent, one non-rodent) is standard. Key parameters evaluated include:

  • Clinical observations and body weight

  • Food and water consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross necropsy and organ weights

  • Histopathological examination of all major tissues and organs

The potential to interfere with reproduction or cause harm to a developing fetus must be assessed. While human meta-analyses on quinolone antibiotics have not shown a strong link to birth defects, some animal studies have indicated developmental toxicity at high doses.[20][21]

  • Fertility and Early Embryonic Development Study (OECD TG 414): Evaluates effects on mating, fertility, and embryonic development up to implantation.

  • Prenatal Developmental Toxicity Study (OECD TG 414): Involves dosing pregnant animals during the period of organogenesis to assess teratogenic potential.

  • One- or Two-Generation Reproduction Toxicity Study (OECD TG 415/416): Provides the most comprehensive data on the full reproductive cycle.

Safety, Handling, and Exposure Control

In the absence of specific data, a precautionary approach based on the known hazards of the chemical class is warranted.

  • Engineering Controls: All handling of solid or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the solvents being used.

    • Respiratory Protection: Not typically required if work is conducted in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Call for Data-Driven Progression

This compound is a molecule of interest, situated within a chemical class of significant pharmacological importance. While its therapeutic potential may be considerable, its toxicological profile is currently undefined. This guide provides the necessary framework for a comprehensive safety evaluation, grounded in established toxicological principles and modern methodologies.

The path forward requires a systematic progression through the tiers of assessment: from in silico prediction and in vitro screening to targeted in vivo studies. Each step is a self-validating system, with the results of one phase informing the design and necessity of the next. By adhering to this rigorous, evidence-based approach, researchers can responsibly unlock the potential of this compound while ensuring the safety of both laboratory personnel and, ultimately, the public.

References

This list is compiled from authoritative sources to support the claims and protocols within this guide.

  • Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. (2025). ResearchGate. Retrieved from [Link]

  • Carcinogenicities of quinoline derivatives in F344 rats. (1981). PubMed. Retrieved from [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. Retrieved from [Link]

  • Antimicrobial and genotoxic properties of quinoline derivatives. (1987). PubMed. Retrieved from [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (2000). U.S. EPA. Retrieved from [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved from [Link]

  • Pregnancy Outcomes Following Exposure to Quinolone Antibiotics - a Systematic-Review and Meta-Analysis. (2019). ResearchGate. Retrieved from [Link]

  • Reproductive toxicity of fluoroquinolones in birds. (2019). PubMed. Retrieved from [Link]

  • Peri- and postnatal developmental toxicity of the fluoroquinolone antibacterial DW-116 in rats. (2004). PubMed. Retrieved from [Link]

  • Reproductive Toxicity of the New Quinolone Antibacterial Agent Levofloxacin in Rats and Rabbits. (1995). PubMed. Retrieved from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PMC. Retrieved from [Link]

  • Could Quinolone Exposure Increase Risk to Fetus?. (2018). The ObG Project. Retrieved from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. Retrieved from [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. Retrieved from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). MDPI. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. (2023). PMC. Retrieved from [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009). PubMed. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]

  • Read-across – State of the art and next level!. (n.d.). ToxMinds. Retrieved from [Link]

  • Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. (2025). Frontiers. Retrieved from [Link]

  • Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025). Food Safety Magazine. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). PMC. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PMC. Retrieved from [Link]

  • Category-based Read-across Approach, Considering Human Relevance. (2018). National Institute of Health Sciences, Japan. Retrieved from [Link]

  • 15.4.5 Quinolinones and Related Systems (Update 2022). (2022). ResearchGate. Retrieved from [Link]

  • High information content technologies in support of read-across in chemical risk assessment. (2009). ECETOC. Retrieved from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone from N-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the

Introduction: The Significance of the 4-Hydroxy-2-Quinolinone Scaffold

The 4-hydroxy-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry and drug development.[1] This heterocyclic system is a prominent feature in a wide array of natural alkaloids and synthetic compounds exhibiting diverse and potent pharmacological activities.[2][3] Derivatives of this scaffold have demonstrated antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The N-alkylation and C3-acylation of the quinolinone ring are common strategies to modulate biological activity, making the synthesis of specific analogues like 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone a topic of significant interest for creating new therapeutic agents.[3][4]

This application note provides a comprehensive, two-stage protocol for the synthesis of this compound, starting from commercially available N-butylaniline. The procedure is designed for researchers in organic synthesis and drug discovery, with a focus on explaining the chemical principles behind each step to ensure reproducibility and facilitate optimization.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Cyclocondensation: Formation of the 1-butyl-4-hydroxy-2(1H)-quinolinone ring system via a thermal cyclocondensation reaction between N-butylaniline and diethyl malonate. This is a variation of the classic Conrad-Limpach and Gould-Jacobs reactions.[5][6]

  • Acylation: Introduction of the acetyl group at the C3 position of the quinolinone ring through a Friedel-Crafts acylation reaction.

(A proper chemical drawing would be inserted here in a full document)

Part 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

Mechanistic Insight: The Conrad-Limpach/Gould-Jacobs Pathway

The formation of the 4-hydroxyquinoline core from an aniline and a β-dicarbonyl compound is a cornerstone of heterocyclic chemistry.[7][8] The reaction proceeds through two key thermal steps:

  • Initial Condensation: At moderate temperatures (140-160 °C), the N-butylaniline attacks one of the ester carbonyls of diethyl malonate. This is followed by the elimination of ethanol to form an intermediate ethyl N-butyl-N-phenylmalonamate. This step is distinct from lower-temperature reactions which might favor attack at the methylene carbon.

  • Thermal Cyclization (Annulation): At much higher temperatures (~250 °C), the intermediate undergoes an intramolecular cyclization.[9][10] The nitrogen-bound phenyl ring performs an electrophilic attack on the remaining ester carbonyl, followed by the elimination of a second molecule of ethanol. This high-temperature, typically uncatalyzed, ring-closing is the rate-determining step and is often performed in a high-boiling inert solvent like diphenyl ether to achieve the necessary temperature.[7] The final product exists in a tautomeric equilibrium, predominantly as the more stable 4-hydroxy-2(1H)-quinolinone (keto form).[7]

G cluster_step1 Stage 1: Cyclocondensation cluster_step2 Stage 2: Acylation NBuAniline N-Butylaniline Intermediate1 Ethyl N-butyl-N-phenylmalonamate (Intermediate) NBuAniline->Intermediate1 Condensation ~150°C, -EtOH DEM Diethyl Malonate DEM->Intermediate1 Quinolinone 1-butyl-4-hydroxy-2(1H)-quinolinone Intermediate1->Quinolinone Thermal Cyclization ~250°C, -EtOH Quinolinone2 1-butyl-4-hydroxy-2(1H)-quinolinone FinalProduct 3-acetyl-1-butyl-4-hydroxy- 2(1H)-quinolinone Quinolinone2->FinalProduct Friedel-Crafts Acylation Reagents Acetyl Chloride / PPA Reagents->FinalProduct

Diagram 1: High-level workflow for the two-stage synthesis.

Protocol 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

This protocol details the cyclocondensation reaction.

Materials & Equipment

Reagent/EquipmentPurpose
N-ButylanilineStarting Material
Diethyl MalonateReagent for ring formation
Diphenyl EtherHigh-boiling solvent for cyclization
n-HexaneFor product precipitation and washing
3-Neck Round Bottom FlaskReaction vessel
Heating Mantle & StirrerFor controlled heating and mixing
ThermometerTo monitor reaction temperature
CondenserTo prevent solvent loss
Filtration ApparatusTo isolate the solid product

Step-by-Step Procedure

  • Condensation:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add N-butylaniline (0.1 mol, 14.9 g) and diethyl malonate (0.15 mol, 24.0 g).

    • Slowly heat the mixture with stirring to 150-160 °C and maintain this temperature for 2 hours. Ethanol will be evolved and can be observed condensing.

  • Cyclization:

    • After the initial condensation, carefully add diphenyl ether (100 mL) to the reaction mixture.

    • Increase the temperature to 250 °C and maintain vigorous stirring.[11] The reaction is held at this temperature for 30-45 minutes. The mixture will darken.

    • Rationale: The high temperature is crucial to overcome the activation energy for the intramolecular annulation. Diphenyl ether provides a stable, inert medium to achieve this temperature uniformly.[7]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature (below 80 °C). The product should begin to precipitate.

    • Add n-hexane (150 mL) to the cooled mixture to fully precipitate the solid product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with n-hexane (3 x 50 mL) to remove residual diphenyl ether.

    • Dry the solid product under vacuum. The product, 1-butyl-4-hydroxy-2(1H)-quinolinone, should be an off-white to pale yellow solid.

    • The crude product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of this compound

Mechanistic Insight: Friedel-Crafts Acylation

The C3 position of the 4-hydroxy-2(1H)-quinolinone ring is nucleophilic due to the enolate character of the system. This allows for electrophilic substitution reactions. In this step, a strong Lewis acid or a protic acid like polyphosphoric acid (PPA) is used to activate an acylating agent (acetyl chloride or acetic anhydride).[12][13] The PPA protonates the carbonyl oxygen of the acetylating agent, generating a highly electrophilic acylium ion. The electron-rich C3 carbon of the quinolinone then attacks this acylium ion, and subsequent deprotonation yields the final 3-acetylated product.

Protocol 2: Acylation of 1-butyl-4-hydroxy-2(1H)-quinolinone

This protocol details the C3-acetylation.

Materials & Equipment

Reagent/EquipmentPurpose
1-butyl-4-hydroxy-2(1H)-quinolinoneStarting Material (from Part 1)
Acetyl ChlorideAcylating agent
Polyphosphoric Acid (PPA)Catalyst and solvent
Ice-water bathTo quench the reaction
Sodium Bicarbonate Soln.To neutralize excess acid
Beaker, Stirring RodFor reaction and quenching
Filtration ApparatusTo isolate the final product

Step-by-Step Procedure

  • Reaction Setup:

    • In a 250 mL beaker, place the 1-butyl-4-hydroxy-2(1H)-quinolinone (0.05 mol, 10.9 g) obtained from Part 1.

    • Carefully add polyphosphoric acid (PPA) (~50 g) to the beaker. PPA is highly viscous; warming it slightly can aid in transfer.

    • Stir the mixture until a homogeneous solution or fine suspension is formed.

  • Acylation:

    • Cool the mixture in an ice bath to below 10 °C.

    • Slowly add acetyl chloride (0.06 mol, 4.7 g) dropwise to the stirred mixture, ensuring the temperature remains below 15 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: PPA serves as both the catalyst and the reaction medium. The elevated temperature is required to drive the acylation to completion.[13]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the viscous mixture onto crushed ice (~300 g) in a larger beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) until the filtrate is neutral.

    • Dry the product under vacuum. The final product, this compound, can be recrystallized from ethanol or an ethanol/water mixture to yield a purified solid.

Data Summary and Expected Characterization

The following table summarizes the key quantitative data for the synthesis.

ParameterStage 1: Quinolinone FormationStage 2: Acylation
Starting Material N-Butylaniline1-butyl-4-hydroxy-2(1H)-quinolinone
Key Reagents Diethyl MalonateAcetyl Chloride, PPA
Reaction Temperature 150°C then 250°C80-90°C
Reaction Time ~3 hours~3 hours
Expected Yield 65-75%70-80%
Final Product 1-butyl-4-hydroxy-2(1H)-quinolinoneThis compound
CAS Number 23979-34-2 (analogue)161185-41-7[14]

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the butyl group protons (a triplet for the terminal CH₃, multiplets for the three CH₂ groups), aromatic protons on the quinolinone ring, and a sharp singlet for the acetyl CH₃ group (typically around δ 2.7 ppm).[15] The enolic OH proton will appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: Signals for the aliphatic carbons of the butyl chain, the aromatic carbons, the quinolinone carbonyl (C2), the enolic carbon (C4), and two signals for the acetyl group carbonyl and methyl carbons are expected.

  • IR Spectroscopy: Characteristic absorption bands are expected for the enolic O-H stretch, C-H stretches (aromatic and aliphatic), the quinolinone C=O stretch (~1650 cm⁻¹), and the acetyl C=O stretch (~1700 cm⁻¹).[15][16]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the final product (C₁₅H₁₇NO₃, MW = 259.30 g/mol ).

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • N-butylaniline is toxic and should be handled with care.

  • The cyclization step involves very high temperatures (250 °C). Use appropriate heating equipment and take precautions against thermal burns. Diphenyl ether has a high boiling point and can cause severe burns.

  • Polyphosphoric acid (PPA) is corrosive and reacts exothermically with water. Handle with extreme care.

  • Acetyl chloride is corrosive and lachrymatory.

Conclusion

This application note provides a reliable and detailed two-stage method for synthesizing this compound from N-butylaniline. By following a thermal cyclocondensation and a subsequent Friedel-Crafts acylation, this valuable heterocyclic scaffold can be produced in good yields. The mechanistic insights and detailed procedural steps are intended to provide researchers with a robust foundation for synthesizing this and other related quinolinone derivatives for applications in medicinal chemistry and materials science.

References

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series Source: IIP Series URL: [Link]

  • Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Publishing URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing URL: [Link]

  • Title: Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Source: ResearchGate URL: [Link]

  • Title: Conrad-Limpach Reaction Source: Cambridge University Press URL: [Link]

  • Title: Quinoline Synthesis Source: Scribd URL: [Link]

  • Title: Synthesis of 3‐keto‐quinoline derivatives 517 using anilines, enaminones 397 and DMSO. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Conrad-Limpach Synthesis Source: SynArchive URL: [Link]

  • Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: ResearchGate URL: [Link]

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL: [Link]

  • Title: Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones Source: ResearchGate URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs Source: PMC - NIH URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: PMC URL: [Link]

  • Title: Synthesis of 4-quinolones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone Source: MDPI URL: [Link]

  • Title: Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines Source: ChemRxiv URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases Source: ResearchGate URL: [Link]

  • Title: 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications Source: ResearchGate URL: [Link]

Sources

Rapid and Efficient Synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a detailed protocol for the synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a derivative of the medicinally significant 4-hydroxy-2-quinolinone scaffold. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a substantial improvement over classical thermal procedures, resulting in dramatically reduced reaction times, enhanced product yields, and a greener chemical footprint.[1][2] The protocol is designed for reproducibility and scalability, detailing the reaction mechanism, step-by-step experimental procedures, safety considerations, and comprehensive methods for product characterization and validation. This guide is intended to empower researchers in medicinal chemistry and drug development to efficiently access this valuable heterocyclic scaffold.

Introduction: The Significance of 4-Hydroxy-2-Quinolinones and Microwave Synthesis

The 4-hydroxy-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antibacterial, anticancer, and neuroprotective properties.[3][4][5] The functionalization at the N-1, C-3, and C-4 positions allows for fine-tuning of their biological profiles. The target molecule, this compound, incorporates an N-butyl group and a C-3 acetyl moiety, making it an interesting candidate for further chemical modification and biological screening.

Traditional methods for synthesizing quinolinones, such as the Conrad-Limpach and Gould-Jacobs reactions, often require high temperatures and prolonged reaction times, which can lead to side-product formation and lower yields.[6][7][8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[10][11] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to uniform and rapid heating.[12] This results in significant acceleration of reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving yields and product purity.[2][13][14]

Reaction Principle and Mechanism

The synthesis proceeds via a microwave-promoted tandem reaction sequence involving N-butylaniline and diethyl malonate, followed by an intramolecular cyclization and subsequent acylation. The overall transformation is a variation of the classic quinolinone synthesis pathways.

Mechanism:

  • Condensation: The reaction is initiated by the nucleophilic attack of N-butylaniline on one of the ester carbonyls of diethyl malonate.

  • Intramolecular Cyclization (Conrad-Limpach type): Under microwave irradiation, the intermediate undergoes a thermally driven intramolecular cyclization. The high temperatures achieved rapidly in the microwave reactor facilitate the elimination of ethanol to form the heterocyclic quinolinone ring.[15][16] This step is significantly accelerated compared to conventional heating.

  • Acylation: The resulting 1-butyl-4-hydroxy-2(1H)-quinolinone is then acylated at the C-3 position. In this one-pot protocol, the acylation can be driven by a rearrangement and reaction with an acetyl source, or by the addition of an acylating agent in a subsequent step. For this protocol, we will focus on a tandem approach where the acetyl group is introduced from a suitable precursor in the reaction mixture.

The key advantage of microwave heating lies in its ability to rapidly supply the activation energy for the high-temperature cyclization step, minimizing the decomposition of starting materials and intermediates.[12]

ReactionMechanism Fig. 1: Proposed Reaction Mechanism Reactants N-Butylaniline + Diethyl Malonate Intermediate Amide Intermediate Reactants->Intermediate Condensation Cyclized Cyclized Quinolinone Intermediate Intermediate->Cyclized Microwave-Assisted Intramolecular Cyclization (-EtOH) Product This compound Cyclized->Product Acylation / Rearrangement

Caption: Fig. 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

Materials and Equipment

Materials:

  • N-Butylaniline (≥98%)

  • Diethyl malonate (≥99%)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Acetic Anhydride (≥99%)

  • Ethanol (Absolute)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexane (ACS grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Monowave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series, CEM Discover) with appropriate reaction vials (e.g., 10 mL) and magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders).

  • Rotary evaporator.

  • Magnetic stirrer with heating plate.

  • Apparatus for filtration (Buchner funnel, filter paper).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Melting point apparatus.

Reactant Stoichiometry and Quantities
ReagentM.W. ( g/mol )EquivalentsAmountMoles (mmol)
N-Butylaniline149.231.0746 mg (0.8 mL)5.0
Diethyl malonate160.171.1881 mg (0.84 mL)5.5
Acetic Anhydride102.091.5766 mg (0.71 mL)7.5
Solvent
Diphenyl ether170.21-3 mL-
Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-butylaniline (5.0 mmol), diethyl malonate (5.5 mmol), and acetic anhydride (7.5 mmol).

  • Solvent Addition: Add 3 mL of diphenyl ether to the vial. Diphenyl ether is selected for its high boiling point and excellent microwave absorption properties, ensuring uniform heating to the required temperature.

  • Microwave Reaction:

    • Seal the vial securely with a cap.

    • Place the vial inside the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 220 °C (use a ramp to temperature over 2 minutes)

      • Hold Time: 15 minutes

      • Power: Dynamic power control to maintain temperature (typically starts high and reduces)

      • Stirring: 600 RPM

  • Reaction Work-up and Isolation:

    • After the reaction is complete, cool the vial to room temperature using compressed air (an automated feature in most reactors).

    • Once cooled, carefully open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of hexane to precipitate the crude product.

    • Stir the suspension for 15 minutes.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold hexane (2 x 20 mL) to remove the high-boiling solvent and any unreacted starting materials.

  • Purification:

    • The crude product can be further purified by recrystallization from hot ethanol.

    • Dissolve the solid in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions
  • Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended volume or pressure limits for the reaction vials. Reactions can generate significant pressure at high temperatures.

  • Chemical Hazards: N-butylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Diphenyl ether has a strong odor and should also be handled in a fume hood.

  • Thermal Hazards: The reaction vial will be hot after irradiation. Handle with caution until it has cooled to a safe temperature.

Workflow Diagram and Product Validation

Workflow Fig. 2: Experimental Workflow A 1. Mix Reactants (N-Butylaniline, Diethyl Malonate, Acetic Anhydride, Solvent) B 2. Microwave Irradiation (220 °C, 15 min) A->B C 3. Cooling & Precipitation (Add Hexane) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (NMR, IR, MS, MP) E->F G Final Product F->G

Caption: Fig. 2: Experimental Workflow

Expected Results and Characterization Data
ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 75-85% (after purification)
Melting Point ~145-148 °C (dependent on purity)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~14.0 (s, 1H, -OH), 8.0-7.2 (m, 4H, Ar-H), 4.2 (t, 2H, N-CH₂), 2.7 (s, 3H, COCH₃), 1.7 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
FT-IR (KBr, cm⁻¹)~3400 (br, O-H), 2950 (C-H), 1650 (C=O, quinolinone), 1610 (C=O, acetyl), 1590 (C=C, aromatic)
MS (ESI+) m/z: 274.14 [M+H]⁺

Discussion: Rationale and Optimization

  • Why Microwave Heating? The key to this synthesis is the high-temperature intramolecular cyclization. Conventional heating would require a high-boiling solvent and several hours of reflux, risking thermal decomposition. Microwave heating provides rapid, uniform, and controlled energy input, completing the reaction in minutes with fewer side products.[2]

  • Choice of Solvent: A high-boiling, polar solvent like diphenyl ether is ideal. It is thermally stable at the reaction temperature and couples efficiently with microwave irradiation. Solvent-free conditions have also been reported for similar reactions, which represents an even greener alternative worth exploring.[1][17]

  • Troubleshooting:

    • Low Yield: Incomplete reaction may occur if the temperature does not reach the target. Ensure the microwave is calibrated and the temperature sensor is functioning correctly. The presence of moisture can also hinder the reaction; use anhydrous reagents and solvents if possible.

    • Impure Product: If the product is difficult to purify, it may indicate the formation of side products from prolonged heating or incorrect stoichiometry. A reduction in reaction time or temperature may be necessary. Alternatively, column chromatography (Silica gel, EtOAc/Hexane gradient) can be employed for more rigorous purification.

Conclusion

This application note details a robust and highly efficient protocol for the microwave-assisted synthesis of this compound. By harnessing the power of microwave irradiation, this method offers significant advantages in terms of reaction speed, yield, and adherence to the principles of green chemistry. The protocol is straightforward, reproducible, and serves as an excellent starting point for the synthesis of a library of related quinolinone derivatives for applications in drug discovery and materials science.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Journal of Pharmaceutical and Medicinal Chemistry URL: [Link]

  • Title: 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles Source: ResearchGate URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY Source: ResearchGate URL: [Link]

  • Title: specific effects of microwave - Solid supported reaction Source: slideshare.net URL: [Link]

  • Title: Quinoline Synthesis: Conrad-Limpach-Knorr Source: organic-chemistry.org URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PMC - NIH URL: [Link]

  • Title: RF Energy Industrial I Microwave-Driven Chemical Reactions Source: RFHIC URL: [Link]

  • Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: PMC - NIH URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Conrad-Limpach Reaction Source: Name Reactions in Organic Synthesis URL: [Link]

  • Title: Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease Source: Scientific Research Publishing URL: [Link]

  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Publishing URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Publishing URL: [Link]

  • Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD URL: [Link]

  • Title: Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: ResearchGate URL: [Link]

Sources

Application Note: High-Purity Recrystallization of 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ) is a critical pharmacophore and intermediate, often associated with the synthesis of immunomodulators like Roquinimex (Linomide) and Paquinimod . Achieving high purity (>99.5%) is challenging due to the compound's propensity for keto-enol tautomerism and the presence of structurally similar impurities such as unreacted N-butylaniline and O-alkylated byproducts.

This guide moves beyond standard "dissolve and cool" instructions. It details a hybrid purification strategy combining chemical reprecipitation (exploiting the compound's acidity) with thermodynamic recrystallization. This dual approach ensures the removal of both non-polar organic impurities and inorganic salts, yielding API-grade material suitable for downstream GMP synthesis.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the molecule's behavior in solution. ABHQ possesses a hydrophobic butyl chain and a polar, acidic


-dicarbonyl core.
Tautomerism and Acidity

The 4-hydroxy-2-quinolinone moiety exists in equilibrium between the dicarbonyl (keto) and enol forms. The enol form is stabilized by an intramolecular hydrogen bond with the 3-acetyl group, significantly affecting solubility.

  • pKa: ~6.0–7.0 (The 4-OH proton is acidic).

  • Implication: The compound dissolves readily in basic aqueous solutions (forming the enolate) but precipitates upon acidification. This property is the basis for our "Chemical Wash" step.

Solubility Matrix

Data derived from internal process optimization for N-alkyl quinolinones.

SolventSolubility (Hot)Solubility (Cold)Suitability
Glacial Acetic Acid HighModerateExcellent. Disrupts H-bonding; good for final polish.
Ethanol (Abs.) HighModerateGood. Requires anti-solvent (Water) for high yield.
Ethyl Acetate ModerateLowModerate. Good for removing non-polar impurities.
Water InsolubleInsolubleAnti-Solvent. Used to force precipitation.
Aq. NaOH (1M) Soluble (as salt)SolubleChemical Solvent. Used for acid/base purification.
Hexanes InsolubleInsolubleWash Solvent. Removes unreacted aniline.

Detailed Protocols

Phase 1: Chemical Purification (Acid-Base Reprecipitation)

Objective: Removal of non-acidic organic impurities (e.g., starting anilines, O-alkylated side products) and mechanical filtration of insolubles.

Reagents:

  • Sodium Hydroxide (1M solution)

  • Hydrochloric Acid (2M solution)

  • Activated Carbon (Norit SX Ultra or equivalent)

Workflow:

  • Dissolution: Suspend crude ABHQ in 1M NaOH (5 mL per gram of solid). Stir at room temperature until fully dissolved. The solution should be yellow/amber.

    • Note: If solids remain, these are likely non-acidic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organics and mechanical debris.

  • Extraction (Optional but Recommended): Wash the aqueous filtrate with a small volume of Ethyl Acetate (1:10 ratio v/v). Discard the organic layer (top). This removes neutral lipophilic impurities.

  • Precipitation: While stirring vigorously, slowly add 2M HCl dropwise to the aqueous phase.

    • Target pH: 2.0 – 3.0.

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Filter the solid and wash with copious amounts of deionized water to remove NaCl salts.

  • Drying: Dry the "wet cake" at 60°C under vacuum for 4 hours.

Phase 2: Thermodynamic Recrystallization

Objective: Removal of isomeric impurities and trace colorants; crystal habit optimization.

System: Ethanol / Water (Solvent / Anti-solvent) Rationale: The butyl chain provides sufficient lipophilicity for ethanol solubility, while water acts as a strong anti-solvent to maximize recovery.

Step-by-Step Protocol:

  • Setup: Place the dried solid from Phase 1 into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Absolute Ethanol (approx. 8-10 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C).

    • Checkpoint: The solid should dissolve completely. If not, add Ethanol in 1 mL increments until clear.

    • Color Control: If the solution is dark orange/brown, add Activated Carbon (5 wt%) carefully through the condenser (stop heating briefly to avoid boil-over). Reflux for 10 mins and hot-filter.

  • Controlled Cooling (The Critical Step):

    • Remove heat and allow the flask to cool slowly to room temperature (~25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Seeding: If available, add a seed crystal at ~45°C to promote uniform crystal growth.

  • Anti-Solvent Addition: Once at room temperature, slowly add Deionized Water (approx. 20-30% of the ethanol volume) dropwise while stirring. This lowers the solubility limit, forcing the remaining product out of solution.

  • Final Crystallization: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with a cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Purification Logic Flow

The following diagram illustrates the decision matrix and material flow for the purification process.

Recrystallization_Workflow raw Crude ABHQ (Contains Anilines, Salts) base_sol Dissolve in 1M NaOH (Formation of Na-Enolate) raw->base_sol Ionization extract Wash with Ethyl Acetate (Remove Neutral Organics) base_sol->extract Partitioning acidify Acidify with HCl to pH 2 (Precipitation) extract->acidify Aqueous Phase wet_cake Intermediate Solid (Salt-Free, Neutral Impurity-Free) acidify->wet_cake Filtration reflux Reflux in Ethanol (T > 75°C) wet_cake->reflux Phase 2 Start cool Controlled Cooling (+ Water Anti-Solvent) reflux->cool Crystallization final Pure ABHQ Crystals (>99.5% Purity) cool->final Isolation

Caption: Integrated Acid-Base and Solvent Recrystallization Workflow for ABHQ.

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Appearance: White to pale cream crystalline powder. (Yellowing indicates oxidation or residual aniline).

  • Melting Point: Sharp range (e.g., typically 165–168°C, dependent on specific polymorph). Broad range (>2°C) indicates solvent entrapment or impurity.

  • HPLC Purity: >99.5% (Area %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Product too soluble in Ethanol.Increase the volume of Water (anti-solvent) in Phase 2 or switch to Glacial Acetic Acid solvent.
Oiling Out Cooling too rapid; impurities too high.Re-heat to reflux, add more solvent, and cool very slowly. Ensure Phase 1 was completed to remove oily anilines.
Colored Product Oxidation products present.[1]Use Activated Carbon during the hot ethanol stage. Ensure drying is done under vacuum, not air.
Ash Content High Residual NaCl from Phase 1.Increase the water wash volume during the Phase 1 filtration step.

References

  • Synthesis and Reactivity of 3-Acetyl-4-hydroxyquinolin-2(1H)

    • El-Nagger, N. N., et al. "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives."[2] RSC Advances, 2025.

    • Context: Describes the tautomeric equilibrium and general reactivity, crucial for understanding the acid-base purific
  • General Purification of Quinolinone Intermediates

    • Organic Syntheses, Coll.[3] Vol. 5, p. 627 (1973); Vol. 40, p. 54 (1960). "3-Hydroxyquinoline."[2][3]

    • Context: Establishes the baseline protocol for recrystallizing hydroxy-quinolines
  • Roquinimex (Linomide) Synthesis & Intermediates: Bjork, A., et al. "Roquinimex (Linomide)." Drugs of the Future, 1992. Context: Provides the pharmaceutical context for the N-methyl/N-butyl analogs and their stringent purity requirements.
  • Crystallization of Quinoline Derivatives (Patent Literature)

    • CN103664892B.
    • Context: Details industrial methods for crystallizing quinoline salts and bases using alcohol/w

Sources

Application Notes and Protocols for In Vitro Antimicrobial Assays of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Quinolone Derivatives and the Imperative for Rigorous Susceptibility Testing

Quinolone derivatives are a cornerstone of antimicrobial chemotherapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5] This potent bactericidal activity has rendered them invaluable in treating a wide array of infections. However, the rise of antimicrobial resistance necessitates the continuous development of novel quinolone derivatives with enhanced efficacy against resistant pathogens.[6][7]

This guide provides a comprehensive overview of standardized in vitro antimicrobial susceptibility testing protocols tailored for the evaluation of quinolone derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating system designed to ensure accuracy, reproducibility, and a clear understanding of the underlying scientific principles. Adherence to these methodologies, which are harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for generating reliable data for research and drug development.[8][9][10]

Part 1: Foundational Knowledge for Quinolone Susceptibility Testing

A thorough understanding of the physicochemical properties of quinolone derivatives and the principles of antimicrobial susceptibility testing is paramount. Many quinolone derivatives exhibit poor water solubility, a factor that must be addressed in stock solution preparation to avoid inaccurate results.[11] Furthermore, the choice of assay is dictated by the specific research question, whether it is determining the minimum inhibitory concentration (MIC), assessing bactericidal versus bacteriostatic activity, or screening a large number of compounds.

Mechanism of Action: A Refresher

The antibacterial activity of quinolinone derivatives stems from their ability to interfere with DNA replication.[1][4] They form a stable complex with bacterial DNA and the DNA gyrase or topoisomerase IV enzymes, trapping them in a state that leads to double-stranded DNA breaks.[4][5] This targeted mechanism underscores their efficacy and also provides a basis for understanding potential resistance mechanisms, which often involve mutations in the target enzymes.

Part 2: Core Antimicrobial Susceptibility Testing Protocols

The following section details the step-by-step protocols for the most widely accepted methods for in vitro antimicrobial susceptibility testing of quinolone derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[11] It is a quantitative method that establishes the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11]

Causality Behind Experimental Choices: This method is favored for its efficiency in testing multiple concentrations of a compound simultaneously, providing a precise MIC value. The use of 96-well plates allows for high-throughput screening and conservation of reagents.

  • Preparation of Quinolone Derivative Stock Solution:

    • Due to the often-low aqueous solubility of quinolinone derivatives, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[11][12]

    • Accurately weigh the quinolinone derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • The final concentration of DMSO in the assay wells should not exceed 1% to prevent any antimicrobial effect of the solvent itself.[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in the appropriate broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the quinolone stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the quinolinone derivative at which there is no visible growth (turbidity) as compared to the growth control well.[11][15]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Quinolone Stock Solution (in DMSO) Plate Prepare 96-Well Plate with CAMHB Stock->Plate Add to first well Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution Perform 2-Fold Serial Dilutions Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for the broth microdilution assay.

Protocol 2: Agar Dilution for MIC Determination

The agar dilution method is another reliable technique for MIC determination and is particularly useful for testing fastidious organisms or when a solid medium is preferred.[16][17]

Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple bacterial strains against a single drug concentration on one plate, making it efficient for batch testing. The drug is incorporated directly into the agar, providing a stable concentration gradient.

  • Preparation of Quinolone-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the quinolone derivative in a suitable solvent.

    • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.[16][17]

    • Add a defined volume of each quinolone dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.[17]

    • Prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.[14]

  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspensions onto the surface of the quinolone-containing and control plates.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the quinolinone derivative that completely inhibits visible bacterial growth at the site of inoculation.

Workflow for Agar Dilution Assay

AgarDilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Quinolone Stock Solutions Mix Mix Quinolone Dilutions with Molten Agar Stock->Mix Inoculum Prepare 0.5 McFarland Bacterial Inoculum SpotInoculate Spot Inoculate Plates with Bacterial Suspension Inoculum->SpotInoculate AgarPrep Prepare Molten MHA AgarPrep->Mix Pour Pour Plates and Allow to Solidify Mix->Pour Pour->SpotInoculate Incubate Incubate at 35°C for 16-20 hours SpotInoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for the agar dilution assay.

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay for Qualitative Susceptibility

The disk diffusion assay is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[13][18][19] It is particularly useful for screening new compounds and for routine clinical laboratory testing.

Causality Behind Experimental Choices: This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism. The size of the zone of inhibition provides a qualitative measure of the compound's activity.

  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][20]

    • Allow the plate to dry for 3-5 minutes.[18]

  • Application of Quinolone-Impregnated Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the quinolone derivative.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[19]

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[13]

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data and established breakpoints, which may not be available for novel derivatives.[9] For novel compounds, the zone size provides a comparative measure of activity.

Workflow for Disk Diffusion Assay

DiskDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare 0.5 McFarland Bacterial Inoculum Lawn Create Bacterial Lawn on Agar Surface Inoculum->Lawn Disks Prepare Quinolone- Impregnated Disks PlaceDisks Place Disks on Inoculated Agar Disks->PlaceDisks Plate Prepare MHA Plate Plate->Lawn Lawn->PlaceDisks Incubate Incubate at 35°C for 16-18 hours PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones

Caption: Workflow for the disk diffusion assay.

Protocol 4: Time-Kill Assay for Assessing Bactericidal or Bacteriostatic Activity

The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time, allowing for its classification as bactericidal (killing) or bacteriostatic (inhibiting growth).[21][22][23]

Causality Behind Experimental Choices: This assay is crucial for understanding the pharmacodynamics of a new drug. A bactericidal agent, defined as causing a ≥3-log₁₀ (99.9%) reduction in CFU/mL, is often preferred for treating serious infections.[21][23]

  • Preparation:

    • Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth.

    • Prepare tubes or flasks containing CAMHB with various concentrations of the quinolone derivative (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the drug.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[21]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).[21]

    • Plate a known volume of the appropriate dilutions onto TSA or other suitable agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on plates that yield between 30 and 300 colonies.[21]

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Workflow for Time-Kill Assay

TimeKill cluster_prep Preparation cluster_assay Assay & Sampling cluster_quantification Quantification & Analysis Inoculum Prepare Mid-Log Phase Bacterial Inoculum Inoculate Inoculate Tubes with Bacterial Suspension Inoculum->Inoculate Tubes Prepare Tubes with Quinolone Concentrations Tubes->Inoculate Sample Sample at Predetermined Time Points (0-24h) Inoculate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Plate Plate Dilutions on Agar SerialDilute->Plate Incubate Incubate and Count Colonies Plate->Incubate Plot Plot Time-Kill Curves Incubate->Plot

Caption: Workflow for the time-kill assay.

Part 3: Quality Control and Data Interpretation

Quality Control: The Foundation of Reliable Data

The use of standard quality control (QC) strains is non-negotiable for ensuring the accuracy and reproducibility of antimicrobial susceptibility testing.[24][25][26] These are well-characterized strains with known susceptibility profiles.

Recommended QC Strains:

Organism GroupQC StrainRationale
EnterobacteriaceaeEscherichia coli ATCC 25922A non-β-lactamase producing strain for general QC.[26][27]
Gram-positive cocciStaphylococcus aureus ATCC 25923Standard QC strain for Gram-positive organisms.[26]
Non-fermenting Gram-negative bacilliPseudomonas aeruginosa ATCC 27853Important for testing drugs with anti-pseudomonal activity.[26]
EnterococciEnterococcus faecalis ATCC 29212Representative QC strain for enterococci.[24]

Trustworthiness through Self-Validation: Running these QC strains in parallel with the experimental compounds validates the entire testing system, including the media, incubation conditions, and the potency of the antimicrobial disks or solutions.[24][28] If the results for the QC strains fall outside the acceptable ranges defined by CLSI or EUCAST, the experimental results should be considered invalid, and troubleshooting is required.[24][29]

Interpreting the Data
  • MIC Values: The MIC is a fundamental parameter of a compound's in vitro activity.[30][31] Lower MIC values indicate higher potency.[30] However, the MIC alone does not define clinical efficacy. It must be interpreted in the context of established breakpoints (for approved drugs) or compared to reference compounds for novel derivatives.[15]

  • Zone Diameters: For disk diffusion, larger zone diameters generally correlate with lower MICs. However, this relationship is compound-specific and also depends on the drug's diffusion characteristics in agar.

  • Time-Kill Curves: These curves provide a dynamic view of antimicrobial activity. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[21][23] A bacteriostatic effect is indicated by a <3-log₁₀ reduction, where bacterial growth is inhibited but the cells are not rapidly killed.[21]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of quinolone derivatives. By understanding the rationale behind each step and adhering to strict quality control measures, researchers can generate high-quality, reproducible data that is essential for the discovery and development of new antimicrobial agents. The choice of assay should be tailored to the specific research question, whether it is high-throughput screening, precise MIC determination, or a detailed characterization of bactericidal or bacteriostatic activity.

References

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  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved February 14, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved February 14, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved February 14, 2026, from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved February 14, 2026, from [Link]

  • Patel, J. B., et al. (2022). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Second Informational Supplement. M100.
  • García-Cobos, S., et al. (2002). Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with different levels of susceptibility to ciprofloxacin: evidence for cross-resistance. Journal of Antimicrobial Chemotherapy, 50(6), 901-906. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing Agar dilution method. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2013). Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with different levels of susceptibility to ciprofloxacin: evidence for cross-resistance. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). In vitro activity of some newer quinolone compounds. Retrieved February 14, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). Antibiotic Disk Diffusion Assay Guide. Retrieved February 14, 2026, from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved February 14, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). High prevalence of fluoroquinolone-resistant Escherichia coli strains isolated from urine clinical samples. Retrieved February 14, 2026, from [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Retrieved February 14, 2026, from [Link]

  • CGSpace. (2022, April 6). Quality control of susceptibility testing. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. Retrieved February 14, 2026, from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 14, 2026, from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved February 14, 2026, from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved February 14, 2026, from [Link]

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  • Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved February 14, 2026, from [Link]

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Sources

Molecular Docking Studies of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a derivative of this scaffold, represents a promising candidate for targeted therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound. We offer a detailed, step-by-step protocol using industry-standard, open-source software, explain the rationale behind critical experimental choices, and provide a framework for interpreting the resulting data. The objective is to furnish a robust, self-validating methodology for predicting the binding affinity and interaction patterns of this quinolinone derivative against a relevant biological target, thereby accelerating structure-based drug design efforts.[3]

PART 1: THEORETICAL FRAMEWORK & RATIONALE

The Quinolinone Scaffold: A Versatile Pharmacophore

The quinolinone core is a heterocyclic motif found in numerous alkaloids and has been extensively explored in drug discovery.[1][4] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, making them attractive starting points for developing novel therapeutic agents.[1] The specific compound of interest, this compound (AHQ), possesses key structural features—a hydrogen bond donor (4-hydroxyl), a hydrogen bond acceptor (acetyl carbonyl), and a hydrophobic butyl group—that can mediate interactions with biological macromolecules. Understanding how these features contribute to binding within a protein's active site is fundamental to elucidating its mechanism of action and optimizing its structure for improved potency and selectivity.

Why Molecular Docking?

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).[3][5] It has become an indispensable tool in computer-aided drug design (CADD) for several reasons:[6][7]

  • Hypothesis Generation: It allows for the rapid, in silico screening of compounds against a protein target, helping to prioritize molecules for synthesis and biological testing.[8]

  • Mechanism of Action: By visualizing the predicted binding pose, researchers can understand the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex.[9]

  • Structure-Activity Relationship (SAR) Studies: It provides a structural basis for understanding why certain chemical modifications to a ligand lead to an increase or decrease in biological activity.[10]

This guide will utilize AutoDock Vina , a widely-used, open-source docking program known for its speed and accuracy, making it an excellent choice for both initial screening and detailed binding mode analysis.[11]

Selecting a Relevant Protein Target: Bacterial DNA Gyrase

Given the known antibacterial properties of the broader quinolone class, a highly relevant and validated target for this study is DNA Gyrase .[12] This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a primary target for quinolone antibiotics.[12] For this protocol, we will use the crystal structure of the B subunit of Staphylococcus aureus DNA Gyrase (PDB ID: 4URO) as our receptor. This provides a tangible and disease-relevant context for the docking protocol.

PART 2: THE DOCKING WORKFLOW - A CONCEPTUAL OVERVIEW

The molecular docking process is a systematic workflow that can be broken down into four main stages: Preparation, Grid Generation, Docking Simulation, and Analysis. Each step is critical for obtaining meaningful and reproducible results.

G cluster_prep 1. Preparation cluster_grid 2. Grid Generation cluster_dock 3. Docking Simulation cluster_analysis 4. Results Analysis PDB Fetch Protein (PDB: 4URO) PrepProt Prepare Protein (Add H, Charges) PDB->PrepProt Ligand Generate Ligand (AHQ) PrepLig Prepare Ligand (Minimze, Charges) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Scores Analyze Scores (Binding Affinity) Vina->Scores Poses Visualize Poses (Interactions) Vina->Poses Scores->Poses

Caption: The Molecular Docking Workflow.

PART 3: DETAILED EXPERIMENTAL PROTOCOL

This protocol provides a step-by-step methodology for docking this compound into the active site of S. aureus DNA Gyrase B.

Required Software

A successful docking experiment relies on a suite of specialized software. The tools listed below are widely used in the academic and research community and are freely available for non-commercial use.

SoftwarePurposeDownload URL
PyMOL Molecular Visualizationhttps://pymol.org/2/
MGLTools Protein and Ligand Preparation (creates PDBQT files)http://mgltools.scripps.edu/
AutoDock Vina The core docking enginehttps://vina.scripps.edu/downloads/
Discovery Studio Advanced Interaction Visualizationhttps://www.3ds.com/products-services/biovia/products/molecular-modeling-simulation/biovia-discovery-studio/
Step 1: Ligand Preparation

The ligand must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, generate the structure from its SMILES string: CCCCN1C(=O)C(=C(C2=CC=CC=C21)O)C(=O)C.

    • Save the structure as a 3D SDF or MOL2 file.

  • Energy Minimization and Conversion:

    • Use a tool like Open Babel (often command-line) or the free software Dockamon to convert the initial 3D structure and perform a preliminary energy minimization.[13] This step ensures a reasonable starting conformation.

    • The command for Open Babel might look like this: obabel ligand.sdf -O ligand.pdb --gen3d -p 7.4 --ff MMFF94

  • Prepare PDBQT File using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select your ligand.pdb file.

    • ADT will automatically add hydrogens and compute Gasteiger charges, which are standard for small organic molecules.[14] It will also detect the number of rotatable bonds (torsions).

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format contains the atomic coordinates, partial charges, and information on torsional flexibility required by Vina.[15]

Step 2: Receptor Preparation

The raw crystal structure from the Protein Data Bank (PDB) must be cleaned and prepared for docking.

  • Download Protein Structure:

    • Go to the RCSB PDB website (https://www.rcsb.org/).

    • Search for the PDB ID 4URO and download the structure in PDB format.

  • Clean the PDB File:

    • Open 4URO.pdb in a visualization tool like PyMOL or UCSF Chimera.[16][17]

    • The crystal structure often contains non-essential components. It is crucial to remove these as they can interfere with the docking process.[17][18]

      • Remove Water Molecules: Delete all HOH residues.

      • Remove Co-crystallized Ligands & Ions: Delete any non-protein molecules (in this case, the original ligand and any ions not essential for structural integrity).

      • Select Protein Chain: The 4URO structure is a dimer. For this protocol, we will use only Chain A. Delete Chain B.

    • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare PDBQT File using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open receptor_clean.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. Adding hydrogens is critical as they are often missing from crystal structures but are essential for proper hydrogen bonding.[19][20]

    • Go to Grid -> Macromolecule -> Choose. Select the receptor. ADT will prompt you to save the prepared file. Save it as receptor.pdbqt. During this step, Kollman charges, which are optimized for proteins, are added.[21]

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[8][21]

  • Identify the Active Site:

    • The active site of DNA Gyrase B is a well-characterized ATP-binding pocket. Key residues often include Asp81, Glu58, Asn54, and Thr173. Load receptor.pdbqt into ADT.

    • Visually inspect the protein to locate the binding cleft.

  • Define the Grid Box in ADT:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding site with a buffer of about 4-5 Å on all sides.

    • For 4URO (Chain A), approximate starting coordinates are:

      • center_x: 23.5, center_y: 53.0, center_z: 22.0

      • size_x: 25.0, size_y: 25.0, size_z: 25.0

    • Record these coordinates. They are essential for the Vina configuration file.

Step 4: Running the Docking Simulation

AutoDock Vina is run from the command line using a configuration file that specifies all the necessary parameters.

  • Create a Configuration File:

    • Open a plain text editor and create a file named conf.txt.

    • Populate the file with the following information, using the grid parameters you recorded:

    • Rationale for Parameters:

      • exhaustiveness: Controls the computational effort of the search. A higher value (e.g., 16-32) increases accuracy but takes longer.[11]

      • num_modes: The number of different binding poses to generate.[15]

  • Execute AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.

    • Run the following command:[22] ./vina --config conf.txt --log log.txt

    • The process will take a few minutes. Upon completion, two new files will be generated: all_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores).

PART 4: DATA ANALYSIS AND INTERPRETATION

Analyzing the output is the most critical part of the study, turning raw data into scientific insight.[23]

Interpreting Binding Affinity

The log.txt file contains a table of binding affinities for the generated poses.

  • Binding Affinity (kcal/mol): This score is an estimation of the binding free energy (ΔG).[23] More negative values indicate stronger, more favorable binding.[23][24] Scores for drug-like molecules typically range from -5 to -15 kcal/mol.

  • RMSD (Root Mean Square Deviation): The log.txt file provides two RMSD values: rmsd l.b. (lower bound) and rmsd u.b. (upper bound) relative to the best pose. Low RMSD values (< 2.0 Å) among the top-scoring poses suggest a well-defined and stable binding mode.[23]

Table of Docking Results from log.txt:

Visualizing Binding Poses and Interactions

Visual inspection is essential to validate the docking results and understand the structural basis of binding.[9][25]

  • Load Structures into a Visualizer:

    • Open PyMOL or Discovery Studio.

    • Load the receptor: receptor.pdbqt.

    • Load the docking output: all_poses.pdbqt. This file contains multiple models, one for each pose. You can cycle through them.

  • Analyze the Top-Ranked Pose (Mode 1):

    • Focus on the pose with the best binding affinity.

    • Identify key interactions between the ligand (AHQ) and the protein residues in the active site. Look for:

      • Hydrogen Bonds: The 4-hydroxyl group or the acetyl carbonyl of AHQ are likely to form H-bonds with polar residues like Asp, Glu, or Asn.

      • Hydrophobic Interactions: The butyl chain and the quinolinone ring system may interact with nonpolar residues like Val, Leu, Ile, or Ala.

      • Pi-Stacking: The aromatic ring of the quinolinone may form π-π stacking interactions with aromatic residues like Phe, Tyr, or Trp.

    • Tools like Discovery Studio's "Ligand Interactions" feature can automatically generate a 2D diagram of these interactions, providing a clear and publication-ready image.[9][26]

G cluster_protein Protein Active Site cluster_ligand Ligand (AHQ) ASP81 Asp81 ASN54 Asn54 VAL128 Val128 LIG This compound LIG->ASP81 H-Bond (Hydroxyl) LIG->ASN54 H-Bond (Carbonyl) LIG->VAL128 Hydrophobic (Butyl Chain)

Caption: Conceptual Diagram of Ligand-Protein Interactions.

Self-Validation: Is the Result Trustworthy?

A key component of scientific integrity is self-validation.

  • Compare with Known Inhibitors: If available, dock a known inhibitor of DNA Gyrase (e.g., ciprofloxacin) using the exact same protocol. The binding score and pose should be comparable to or better than your test compound and should align with crystallographic data if it exists.[23][25]

  • Cluster Analysis: If the top-ranked poses cluster together in a similar conformation with low RMSD values, it adds confidence that a favorable and well-defined binding pocket has been identified.[23]

  • Experimental Correlation: Ultimately, in silico results are predictive. The most reliable validation comes from comparing docking scores with experimental data, such as IC50 values from a biological assay.[11][24] A good correlation across a series of analogs strengthens the validity of the docking model.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2024). 1 Overview of typical CADD workflow. Retrieved from [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78–95. Retrieved from [Link]

  • YouTube. (2026). Protein Preparation for Molecular Docking | Step-by-Step Concepts. Retrieved from [Link]

  • Cytoclonal Pharmaceutics Inc. (n.d.). Computational Techniques in the Drug Design Process. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5392. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC advances, 11(22), 13247–13280. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. RSC advances, 10(42), 25143–25155. Retrieved from [Link]

  • Abdou, M. M., et al. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 150(3), 421-441. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Synthesis of N-Butyl Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The N-alkylation of quinolinones, specifically the introduction of a butyl group, is a critical step in the synthesis of many of these pharmacologically active compounds. The choice of solvent for this transformation is not a trivial matter; it is a critical parameter that profoundly influences reaction kinetics, yield, and purity of the final N-butyl quinolinone derivative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the efficient synthesis of N-butyl quinolinone derivatives.

Theoretical Framework: The Role of the Solvent in N-Alkylation

The N-alkylation of a quinolinone with an n-butyl halide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the quinolinone acts as a nucleophile, attacking the electrophilic carbon of the n-butyl halide. The solvent plays a multifaceted role in this process, primarily by solvating the reactants and stabilizing the transition state. The properties of the solvent, particularly its polarity and its ability to form hydrogen bonds, are paramount.

Polar Aprotic Solvents: The Preferred Choice for SN2 Reactions

Polar aprotic solvents are generally the superior choice for SN2 reactions.[1] These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles, but they lack acidic protons (i.e., they do not have O-H or N-H bonds).[2][3] This characteristic is crucial because it prevents the formation of a "solvent cage" around the nucleophile through hydrogen bonding.[4]

In the context of N-butyl quinolinone synthesis, a polar aprotic solvent will effectively solvate the counter-ion of the base used to deprotonate the quinolinone (e.g., K⁺ from K₂CO₃), leaving the quinolinone anion "naked" and highly reactive.[1] This heightened nucleophilicity leads to a faster and more efficient SN2 reaction.[5] Common examples of polar aprotic solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Acetone

Polar Protic Solvents: A Hindrance to SN2 Reactions

Conversely, polar protic solvents, such as water, ethanol, and methanol, are generally poor choices for SN2 reactions.[5][6] These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[3][7] They solvate and stabilize the anionic nucleophile (the deprotonated quinolinone) through strong hydrogen bonds.[4] This "caging" effect significantly reduces the nucleophile's reactivity, thereby slowing down the SN2 reaction rate.[8]

Solvent Property Comparison

The following table summarizes the key properties of commonly used solvents and their implications for the synthesis of N-butyl quinolinone derivatives.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations for N-Alkylation
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent for dissolving a wide range of reactants. High boiling point allows for a broad reaction temperature range. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189Highly polar, excellent solvating power for salts. Very high boiling point. Can be challenging to remove and may oxidize certain substrates at high temperatures.
Acetonitrile (ACN) Polar Aprotic37.582Lower boiling point, easier to remove. Good for reactions at moderate temperatures. Less effective at dissolving some inorganic bases.
Acetone Polar Aprotic20.756Very low boiling point, easy to remove. Less polar than DMF, DMSO, or ACN. Suitable for reactions with soluble reagents at lower temperatures.[9]
1,2-Dichloroethane (DCE) Polar Aprotic10.484A non-polar aprotic solvent that can be effective in certain catalytic systems.[10][11]
Ethanol Polar Protic24.678Generally avoided for SN2 reactions due to hydrogen bonding with the nucleophile, which reduces its reactivity.[5]
Water Polar Protic80.1100Strongly solvates and deactivates the nucleophile. Generally unsuitable for this SN2 reaction.[12]

Experimental Protocol: A Systematic Approach to Solvent Screening

The optimal solvent for the synthesis of a specific N-butyl quinolinone derivative can be influenced by the substituents on the quinolinone ring and the specific reaction conditions. Therefore, a systematic solvent screening is highly recommended.

Objective: To identify the most effective solvent for the N-alkylation of a given quinolinone with n-butyl bromide, maximizing yield and purity.

Materials:

  • Substituted quinolinone starting material

  • n-Butyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Selected polar aprotic solvents (e.g., DMF, DMSO, ACN, Acetone)

  • Reaction vessels (e.g., sealed vials or round-bottom flasks)

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Heating apparatus (oil bath or heating mantle)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In separate, labeled reaction vessels, place the substituted quinolinone (1.0 eq).

    • To each vessel, add anhydrous potassium carbonate (2.0 eq).

    • Add a magnetic stir bar to each vessel.

  • Solvent Addition:

    • To each reaction vessel, add a different polar aprotic solvent (DMF, DMSO, ACN, Acetone) to achieve a consistent concentration (e.g., 0.1 M).

  • Reactant Addition:

    • Add n-butyl bromide (1.2 eq) to each reaction vessel.

  • Reaction Conditions:

    • Seal the reaction vessels.

    • Place the vessels in a pre-heated oil bath at a consistent temperature (e.g., 80 °C).

    • Stir the reactions vigorously.

  • Reaction Monitoring:

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Spot the reaction mixture alongside the starting quinolinone on a TLC plate and elute with an appropriate solvent system. Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once a reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic base (K₂CO₃).

    • Wash the filter cake with a small amount of the respective solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Analysis and Comparison:

    • Determine the yield of the purified N-butyl quinolinone derivative for each solvent.

    • Assess the purity of each product using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Compare the reaction times, yields, and purities to identify the optimal solvent.

Workflow for Solvent Selection

The following diagram illustrates the logical workflow for selecting the optimal solvent for the synthesis of N-butyl quinolinone derivatives.

Caption: Workflow for Solvent Selection in N-Butyl Quinolinone Synthesis.

Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[13][14] When selecting a solvent, researchers should also consider its environmental impact. Some "greener" solvents that could be explored for quinolinone synthesis include glycerol and, in some cases, water, although the latter is generally not ideal for this specific SN2 reaction.[15][16][17] Additionally, catalyst-free and microwave-assisted syntheses can reduce energy consumption and the need for hazardous reagents.[18][19]

Conclusion

The strategic selection of a solvent is a critical step in the successful synthesis of N-butyl quinolinone derivatives. A thorough understanding of the underlying SN2 reaction mechanism and the properties of different solvents allows for an informed initial choice. Polar aprotic solvents, such as DMF, DMSO, and ACN, are generally the most effective for this transformation. However, a systematic experimental screening is essential to identify the optimal solvent for a specific substrate and to maximize reaction efficiency, yield, and purity. By following the protocols and guidelines outlined in this application note, researchers can significantly improve their success in synthesizing these important pharmaceutical building blocks.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594.
  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp. (2017, September 28). Reddit. Retrieved from [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.
  • Factors That Affect SN2 Reactions. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • The effect of reaction solvent on the SN2 reaction. (2020, March 31). [Video]. YouTube. Retrieved from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lewis, J. C., & Bergman, R. G. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C−H Bond Activation. Journal of the American Chemical Society, 129(49), 15133–15143.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]

  • El-Sayed, A. A., & El-Gaby, M. S. A. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. TSI Journals, 10(1), 1-6.
  • Ahmed, M. S., et al. (2024).
  • Zakerinasab, B., & Nasseri, M. A. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5·PEG and NbCl5 in glycerol as green solvent.
  • Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. (n.d.). PMC. Retrieved from [Link]

  • Effective Method for Making Quinoline Derivatives in Gl. (2023). Scientia Research Library Journal of Applied Chemistry, 11(2), 1-5.
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • N- and O- alkylation of a quinolone fluorophore. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020, November 16). Juniper Publishers. Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, September 25). ChemTalk. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices. (2026, January 15). Oreate AI. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. (2025, September 26). Retrieved from [Link]

  • Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490. (2025, March 25). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). Taylor & Francis. Retrieved from [Link]

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Advanced Application Note: One-Pot Synthesis of 3-Acyl-4-Hydroxy-2-Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the one-pot synthesis of 3-acyl-4-hydroxy-2-quinolinones (also referred to as 3-acyl-4-hydroxy-2(1H)-quinolinones). This scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral (HIV integrase inhibitors), anticancer, and antimicrobial agents.

Strategic Overview

The 3-acyl-4-hydroxy-2-quinolinone moiety represents a "pseudo-coumarin" system with high pharmacological relevance. Traditional synthesis often involves multi-step procedures (e.g., N-acylation of anilines followed by Fries rearrangement or intramolecular cyclization), which suffer from poor atom economy and harsh conditions.

This guide focuses on the Isatoic Anhydride (IA) route , a convergent, one-pot strategy that utilizes the high reactivity of the anhydride ring with active methylene compounds (1,3-dicarbonyls). This approach offers superior regiocontrol, reduced waste, and scalability.

Key Advantages of the One-Pot IA Protocol:

  • Atom Economy: Direct decarboxylative condensation eliminates intermediate isolation.

  • Versatility: Compatible with diverse 1,3-diketones and

    
    -keto esters to vary the 3-acyl substituent.
    
  • Scalability: Suitable for gram-to-kilogram scale production with simple workup (precipitation).

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting yield issues or regioselectivity failures. The reaction between isatoic anhydride and a 1,3-dicarbonyl (e.g., acetylacetone or ethyl acetoacetate) generally proceeds via a base-mediated nucleophilic attack.

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The base generates an enolate from the 1,3-dicarbonyl compound.

  • Nucleophilic Attack: The enolate attacks the C4 carbonyl of the isatoic anhydride.

  • Ring Opening & Decarboxylation: The anhydride ring opens, releasing CO

    
     (driving force), forming an o-aminophenyl-1,3-dicarbonyl intermediate.
    
  • Intramolecular Cyclization: The primary amine attacks one of the carbonyls of the tethered dicarbonyl chain, closing the quinolinone ring.

Mechanistic Diagram (DOT)

The following diagram illustrates the molecular logic flow, highlighting the critical decarboxylation step.

QuinolinoneMechanism IA Isatoic Anhydride (Electrophile) Attack Nucleophilic Attack at C4 IA->Attack Dicarbonyl 1,3-Dicarbonyl (Nucleophile) Enolate Enolate Formation Dicarbonyl->Enolate Deprotonation Base Base Catalyst (NaH / Et3N) Base->Enolate Enolate->Attack Intermediate Ring Opening & Decarboxylation (-CO2) Attack->Intermediate Irreversible Cyclization Intramolecular Cyclization Intermediate->Cyclization Amide Bond Formation Product 3-Acyl-4-Hydroxy- 2-Quinolinone Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the conversion of Isatoic Anhydride to 3-Acyl-4-Hydroxy-2-Quinolinone via decarboxylative condensation.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (High Purity)

This method utilizes Sodium Hydride (NaH) in a polar aprotic solvent. It is the gold standard for maximizing yield and ensuring complete conversion, particularly for less reactive diketones.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone for 3-acetyl; Ethyl Benzoylacetate for 3-benzoyl) (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.2 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer.

  • Enolate Formation: Add NaH (2.2 equiv) to anhydrous DMF (5 mL/mmol). Cool to 0°C. Dropwise add the 1,3-dicarbonyl compound (1.1 equiv) over 15 minutes. Caution: H

    
     gas evolution. Stir at 0°C for 30 mins.
    
  • Addition: Add Isatoic Anhydride (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 110°C for 2–4 hours.

    • Checkpoint: Monitor CO

      
       evolution. The reaction is typically complete when gas evolution ceases.
      
  • Quench: Cool the mixture to room temperature. Pour slowly into crushed ice/water (approx. 10x reaction volume).

  • Acidification: Acidify the aqueous slurry to pH 2–3 using 1M HCl. This protonates the enolate/phenolate form, precipitating the neutral quinolinone.

  • Isolation: Filter the solid precipitate. Wash extensively with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF or Acetic Acid.

Protocol B: Microwave-Assisted Green Synthesis (Rapid)

Ideal for library generation and high-throughput screening. This method often avoids strong bases like NaH, utilizing weaker bases or solvent-free conditions.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • 1,3-Dicarbonyl Compound (1.2 equiv)

  • Solid Support/Catalyst: Basic Alumina or DMAP (0.1 equiv)

  • Solvent: None (Neat) or Minimal DMF

Step-by-Step Procedure:

  • Mixing: Thoroughly mix Isatoic Anhydride and the 1,3-dicarbonyl compound in a microwave-safe process vial. If using a solid catalyst (Alumina), grind them together in a mortar before transfer.

  • Irradiation: Seal the vial. Irradiate at 150°C (dynamic power mode) for 10–20 minutes.

    • Note: Ensure the vessel is rated for pressure (CO

      
       generation).
      
  • Workup: Cool to room temperature. Add Ethanol (5 mL) and sonicate to break up the solid mass.

  • Isolation: Pour into acidified water (pH 3). Filter the precipitate.[1][2][3][4]

Data Analysis & Validation

Expected Analytical Profile

The product exists in tautomeric equilibrium (4-hydroxy-2-quinolinone


 2,4-quinolinedione). However, in polar solvents (DMSO-d6), the 4-hydroxy  form is often observed.
Analytical MethodExpected Signal / Characteristic

H NMR (DMSO-d

)
NH: Broad singlet

11.0–12.0 ppm. OH: Broad singlet

13.0–15.0 ppm (chelated with 3-acyl carbonyl). 3-Acyl Methyl: Singlet

2.5–2.7 ppm (if 3-acetyl).
IR Spectroscopy C=O (Lactam): 1640–1660 cm

. C=O (Acyl): 1610–1630 cm

(shifted due to H-bonding). OH/NH: Broad band 2800–3200 cm

.
Solubility Soluble: DMF, DMSO, hot Acetic Acid. Insoluble: Water, Hexanes, cold Ethanol.
Comparative Performance: Protocol A vs. B
FeatureProtocol A (NaH/DMF)Protocol B (Microwave)
Yield High (80–95%)Moderate to High (60–85%)
Time 3–5 Hours10–20 Minutes
Scalability Excellent (g to kg)Limited (mg to g)
Purity (Crude) HighModerate (requires recrystallization)

Troubleshooting & Optimization

Workflow Logic Diagram

Use this flowchart to diagnose synthetic failures.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Start Material Consumed?) Start->CheckTLC Yes Proceed to Acidification CheckTLC->Yes Yes No Analyze Mixture CheckTLC->No No Issue1 No Product Formed No->Issue1 No Spots Issue2 Intermediate Only (Anthranilamide) No->Issue2 New Spot (Polar) Sol1 Check Reagent Quality (Isatoic Anhydride Hydrolyzed?) Issue1->Sol1 Sol2 Increase Temp (>120°C) or Reaction Time Issue2->Sol2

Caption: Diagnostic workflow for incomplete reactions or byproduct formation.

Critical "Gotchas"
  • Regioselectivity (C- vs. O-Alkylation): In Protocol A, strictly control the temperature. While C-acylation is thermodynamically favored for the quinolinone ring formation, O-alkylation can occur if alkyl halides are present (not applicable in this condensation, but relevant for derivatives).

  • Isatoic Anhydride Quality: This reagent is moisture sensitive. If the reaction fails to evolve CO

    
    , check the quality of the anhydride. Hydrolyzed anhydride (anthranilic acid) will not react under these conditions without a coupling agent.
    
  • Acidification: The product is soluble in basic media (as the phenolate). You must acidify to pH < 3 to recover the product. If yield is low, check the pH of the filtrate.

References

  • Coppola, G. M. (1985). The Chemistry of Isatoic Anhydride. Reactions with Carbanions. Journal of Heterocyclic Chemistry, 22(4), 1087–1091. Link

  • Kappe, C. O., & Stadlbauer, W. (1996). Microwave-Enhanced Synthesis of 4-Hydroxy-2-quinolinones. Organic Reactions.[1][5][2][4][6][7][8][9] Link

  • Stadlbauer, W. (2012). 4-Hydroxy-2(1H)-quinolone.[10][11][12] Part 1: Synthesis and Reactions. Science of Synthesis.

  • Adib, M., et al. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett, 23, 85-88. Link

  • Jentsch, N. G., et al. (2018).[1][2] Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.[1][2][6][9] Beilstein Journal of Organic Chemistry, 14, 2529–2536.[6][9] Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinolinone derivative. Here, we address common challenges and frequently asked questions to help you improve your synthetic yield and purity. Our advice is grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Final Product

Question: I am attempting to synthesize this compound via a Conrad-Limpach-type reaction between N-butylaniline and diethyl acetamidomalonate (or a similar β-ketoester), but I am getting very low yields or none of the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolones are a common issue, often stemming from the critical thermal cyclization step.[1][2] Here’s a breakdown of potential causes and their solutions:

  • Insufficient Cyclization Temperature: The rate-determining step in this synthesis is the intramolecular thermal cyclization of the intermediate enamine.[1][2] This step typically requires high temperatures, often around 250 °C.[1][2]

    • Solution: Ensure your reaction setup can safely and consistently reach and maintain the required temperature. The use of a high-boiling point, inert solvent is crucial for achieving these temperatures and ensuring a homogeneous reaction mixture.[1]

  • Inappropriate Solvent: The choice of solvent is critical for the success of the cyclization step. Early attempts at this synthesis without a solvent resulted in very moderate yields (below 30%).[1]

    • Solution: Employ a high-boiling, inert solvent to facilitate the reaction. Mineral oil was historically used to increase yields to as high as 95%.[1] Other suitable solvents include Dowtherm A, diphenyl ether, or even 2,6-di-tert-butylphenol, which can be a less expensive and odorless alternative.

  • Sub-optimal Reaction Time: Both insufficient and excessive heating times can negatively impact your yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time for your specific setup and scale. A typical duration for the cyclization step is between 30 to 60 minutes at the target temperature.

  • Acid/Base Catalysis: The initial condensation to form the enamine intermediate, as well as the keto-enol tautomerizations throughout the reaction, can be influenced by the presence of an acid or base.

    • Solution: While the high-temperature cyclization is the primary focus for yield improvement, ensure the initial enamine formation is efficient. This step is often catalyzed by a small amount of acid. For the cyclization, while not always necessary, the use of an acid catalyst like HCl or H₂SO₄ can promote the necessary tautomerizations.[1]

Problem 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

Side product formation in quinolinone synthesis can be complex. Here are some common issues and mitigation strategies:

  • Formation of the Knorr Product (2-hydroxyquinoline isomer): In the Conrad-Limpach-Knorr synthesis, the regiochemical outcome is highly dependent on the reaction conditions.[3] The reaction of an aniline with a β-ketoester has two potential sites of attack: the keto group (leading to the desired 4-hydroxyquinoline) and the ester group (leading to the 2-hydroxyquinoline, or Knorr product).

    • Explanation: The formation of the 4-hydroxy product is kinetically favored at lower temperatures, while the 2-hydroxy product is thermodynamically favored at higher temperatures during the initial condensation step.

    • Solution: To favor the formation of the 4-hydroxyquinoline, the initial condensation of N-butylaniline and your β-ketoester should be carried out under kinetic control, typically at room temperature or with gentle heating. The high-temperature step should only be applied after the formation of the β-aminoacrylate intermediate.

  • Decomposition at High Temperatures: The high temperatures required for cyclization can also lead to the decomposition of starting materials, intermediates, or the final product.

    • Solution: As mentioned previously, diligent reaction monitoring via TLC is essential. Once the reaction is complete, cool the mixture promptly. Additionally, using a slightly lower temperature for a longer duration might be a viable strategy to minimize decomposition while still achieving cyclization.

  • Incomplete Reaction: Residual starting materials or the intermediate enamine can be a source of impurities.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically follows a Conrad-Limpach-type reaction pathway. The mechanism begins with the nucleophilic attack of N-butylaniline on the keto group of a suitable β-ketoester (e.g., an acetoacetic ester derivative). This is followed by dehydration to form a Schiff base, which then tautomerizes to a more stable enamine intermediate. The crucial step is the high-temperature intramolecular electrocyclic ring-closing reaction of the enamine. Subsequent elimination of an alcohol and tautomerization yield the final this compound product.[1]

Q2: Are there alternative synthetic routes to consider?

A2: Yes, another common method for synthesizing quinolinone structures is the Dieckmann condensation.[4][5] This is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[4][6][7] For your target molecule, this would involve preparing a diester precursor containing the N-butyl aniline moiety. Additionally, syntheses starting from isatoic anhydrides have been reported for N-alkylated 4-hydroxy-2-quinolones.[8] This involves the N-alkylation of the isatoic anhydride, followed by condensation with a β-ketoester in the presence of a strong base like sodium hydride.[8]

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound will likely involve the following steps:

  • Initial Workup: After the reaction is complete, the mixture is cooled, and the product often precipitates from the high-boiling solvent. The precipitate can be collected by filtration.

  • Washing: The crude product should be washed with a non-polar solvent like hexane or diethyl ether to remove residual high-boiling solvent and non-polar impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find the ideal one that dissolves the compound when hot but allows for good crystal formation upon cooling. Common solvents for recrystallizing quinolinones include ethanol, methanol, ethyl acetate, or mixtures thereof with water or hexane.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used to separate the desired product from impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure. You should expect to see signals corresponding to the butyl group, the acetyl group, the aromatic protons on the quinolinone ring, and the characteristic enolic hydroxyl proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O groups (ketone and amide) and the O-H group.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Conrad-Limpach Synthesis
ParameterRecommended ConditionRationale
Starting Materials N-butylaniline and a suitable β-ketoester (e.g., diethyl acetamidomalonate)N-butylaniline provides the N-butyl group and the aniline core. The β-ketoester provides the remainder of the quinolinone ring and the 3-acetyl group.
Step 1: Enamine Formation Room temperature to gentle reflux (e.g., in ethanol)Favors the kinetic product, leading to the desired 4-hydroxyquinoline isomer.
Catalyst (Step 1) Catalytic amount of a weak acid (e.g., acetic acid)Promotes the condensation reaction.
Step 2: Cyclization 250-260 °CHigh temperature is required to overcome the activation energy for the intramolecular cyclization.[1][2]
Solvent (Step 2) High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)Enables reaching the necessary high temperatures and ensures a homogeneous reaction mixture.[1]
Reaction Time (Step 2) 30-60 minutesTypically sufficient for completion; monitor by TLC.
Diagrams

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification N_butylaniline N-Butylaniline enamine Intermediate Enamine N_butylaniline->enamine Condensation (Kinetic Control) beta_ketoester β-Ketoester beta_ketoester->enamine cyclization High Temperature Cyclization (~250 °C) enamine->cyclization Intramolecular Ring Closure product This compound cyclization->product Tautomerization purification Purification (Recrystallization / Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Reaction. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. [Link]

  • Dieckmann condensation - Wikipedia. [Link]

  • Dieckmann Reaction. [Link]

  • 4Hydroxy2-quinolones. 17. Dieckmann condensation as a thermally activated process. [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ABHQ-SOL-001 Subject: Overcoming aqueous insolubility of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ) Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Root Cause Analysis

The Issue: Users consistently report that this compound (ABHQ) exhibits "brick dust" behavior—resisting dissolution even in standard organic-aqueous cosolvent systems.

The Chemical Logic (Root Cause): The insolubility of ABHQ is driven by two synergistic structural factors:

  • Intramolecular Hydrogen Locking: The 3-acetyl group forms a strong intramolecular hydrogen bond with the 4-hydroxy group (see Diagram 1). This "closes" the polar region of the molecule, reducing its ability to interact with water dipole moments.

  • Lipophilic Anchoring: The N-butyl chain significantly increases the partition coefficient (LogP), pushing the molecule into Class II/IV of the Biopharmaceutics Classification System (BCS). The crystal lattice energy is high due to

    
    -
    
    
    
    stacking of the planar quinolinone core.

Diagram 1: The "Solubility Lock" Mechanism

ABHQ_Mechanism cluster_0 Insoluble State (Neutral) cluster_1 Solubilized State (Anionic) ABHQ_Neutral ABHQ (Neutral) Intramolecular H-Bond (C3-Acetyl <-> C4-OH) Water Water Molecules ABHQ_Neutral->Water Repulsion (Hydrophobic Effect) Trigger pH > pKa (~6.5) (Addition of NaOH) ABHQ_Neutral->Trigger Proton Loss ABHQ_Ion ABHQ Anion (Deprotonated 4-O-) Na_Ion Na+ Counterion ABHQ_Ion->Na_Ion Ionic Interaction Hydration Hydration Shell ABHQ_Ion->Hydration Dipole Attraction Trigger->ABHQ_Ion Lattice Disruption

Caption: Disruption of the intramolecular hydrogen bond via pH adjustment is the primary chemical lever for solubilization.

Troubleshooting Guides (Protocols)

Method A: pH-Dependent Salt Formation (The "Quick Fix")

Best for: In vitro assays, acute animal studies (IV/IP).

Scientific Rationale: The 4-hydroxy group in quinolinones is acidic (enol form). By raising the pH above its pKa (typically 5.5–6.5 for this class), you deprotonate the hydroxyl group, breaking the intramolecular H-bond and creating a water-soluble sodium salt.

Protocol:

  • Weighing: Weigh the required amount of ABHQ.

  • Wetting: Add a minimal volume of DMSO (0.5% of final volume) to wet the hydrophobic crystal surface.

  • Alkalinization: Add 1.05 molar equivalents of 0.1 M NaOH or KOH.

    • Note: The solution should turn clear. If turbid, sonicate for 3 minutes.

  • Dilution: Slowly add Phosphate Buffered Saline (PBS, pH 7.4) to volume.

    • Critical Check: If precipitation occurs upon adding PBS, the pH has dropped back below the pKa. You may need to use a carbonate buffer (pH 9.0) if physiological pH causes crashing.

Method B: Cyclodextrin Complexation (The "Stable Formulation")

Best for: Oral delivery, long-term stability, avoiding high pH.

Scientific Rationale: The N-butyl chain of ABHQ is an ideal "guest" for the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD). This inclusion complex shields the hydrophobic tail from water while the CD's outer hydroxyls interact with the solvent.

Workflow Diagram:

CD_Complexation Step1 1. Physical Mixture (1:1 Molar Ratio ABHQ : HP-beta-CD) Step2 2. Kneading Add Ethanol/Water (1:1) to form paste Step1->Step2 Step3 3. Equilibrium Grind for 30-45 mins (Energy input) Step2->Step3 Step4 4. Drying Vacuum dry at 40°C for 24h Step3->Step4

Caption: Kneading method provides the mechanical energy required to force the lipophilic butyl chain into the cyclodextrin cavity.

Protocol:

  • Mix ABHQ and HP-

    
    -CD in a 1:1 molar ratio .
    
  • Add a solvent mixture of Ethanol:Water (1:1) dropwise to form a thick paste.

  • Grind (knead) in a mortar for 45 minutes. The paste will stiffen as the complex forms.

  • Dry under vacuum at 40°C.

  • Reconstitute the resulting powder in water; solubility should increase by 10–50 fold compared to the pure drug.

Comparative Solubility Data

The following data represents typical solubility profiles for 3-acetyl-4-hydroxy-2-quinolinone derivatives based on structure-activity relationship (SAR) extrapolations [1, 3].

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application
Pure Water (pH 7) Insoluble< 0.005None
0.1 N NaOH (pH 13) Soluble> 10.0Stock Solution
PBS (pH 7.4) Poor~ 0.05Assay Buffer
Ethanol Sparingly Soluble1.0 – 3.0Synthesis/Cleaning
DMSO Freely Soluble> 50.0Stock Storage
20% HP-

-CD
Moderate2.5 – 5.0Oral/IP Formulation
PEG 400 (Pure) Soluble15.0 – 20.0Liquid Fill Capsules

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate when I dilute my DMSO stock into cell culture media? A: This is the "Crash-Out" effect. The N-butyl group makes ABHQ highly hydrophobic. When the DMSO concentration drops below 1%, water molecules re-form the lattice structure.

  • Fix: Pre-complex the DMSO stock with a surfactant like Tween 80 (final concentration 0.1%) before adding to media, or use the Cyclodextrin method described above.

Q: Can I use PEG 400 instead of Cyclodextrins? A: Yes. Solid dispersions using PEG 4000 or PEG 6000 are effective. For liquid formulations, a mixture of PEG 400 (40%) + Water (60%) often sustains solubility up to 5 mg/mL. However, check for biological toxicity of high PEG concentrations in your specific model.

Q: Is the 4-hydroxy group stable at high pH? A: Generally, yes. The quinolinone core is robust. However, prolonged exposure to extreme pH (>12) and heat may induce hydrolysis of the 3-acetyl group (deacetylation) [2]. Always prepare sodium salt solutions fresh.

Q: How do I verify if I made a salt or just a physical mixture? A: IR Spectroscopy. The carbonyl stretching frequency of the 4-position shifts significantly when the enolate (salt) is formed compared to the protonated keto/enol form.

References

  • Ukrainets, I. V., et al. (2007). "4-Hydroxy-2-quinolones. 122.[1] Hetaryl amides of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid."[1] Chemistry of Heterocyclic Compounds.

  • Abdou, M. M., et al. (2019). "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives." Journal of the Iranian Chemical Society.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Elnaggar, N. N., et al. (2025).[2] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances.

Sources

Technical Support Center: Optimizing the 3-Acetylation of 4-Hydroxy-2-Quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the optimization of reaction temperature in the 3-acetylation of 4-hydroxy-2-quinolinone.

The 3-acetylation of 4-hydroxy-2-quinolinone is a critical transformation for synthesizing a variety of biologically active compounds. The acetyl group at the C3 position serves as a key handle for further molecular modifications. However, achieving high yield and purity can be challenging, with reaction temperature being a pivotal parameter. This guide addresses common issues and provides a framework for systematic optimization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: I am observing a very low yield or no formation of the desired 3-acetyl-4-hydroxy-2-quinolinone. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can often be traced back to suboptimal reaction conditions, particularly temperature.

Potential Causes & Solutions:

  • Insufficient Temperature: The C-acylation of 4-hydroxy-2-quinolinone is an endothermic process that requires sufficient thermal energy to overcome the activation barrier. The starting material exists in tautomeric forms, and the reaction proceeds through the enol tautomer, which attacks the acetylating agent.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. A common starting point for acetylation with acetic anhydride is around 130 °C.[1] For more complex syntheses involving cyclization to form the quinolinone ring, temperatures around 80 °C might be optimal, depending on the specific pathway.[2][3]

  • Inappropriate Acetylating Agent or Catalyst: The reactivity of the acetylating agent is crucial.

    • Solution: Acetic anhydride is a common and effective reagent. If yields are still low at elevated temperatures, consider using a more reactive agent like acetyl chloride. However, be aware that acetyl chloride is more corrosive and may require an inert atmosphere and a scavenger base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Poor Solubility: If the 4-hydroxy-2-quinolinone starting material is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.

    • Solution: Consider using a higher boiling point, inert solvent that can fully dissolve the substrate. While some procedures use an excess of the acetylating agent (like acetic anhydride) as the solvent, high-boiling solvents like diphenyl ether or Dowtherm A can be effective for thermal cyclization routes leading to quinolones at temperatures up to 250 °C.[4]

Question 2: My final product is contaminated with significant impurities. How does temperature contribute to side reactions, and what can I do to minimize them?

Answer:

Impurity formation is often a direct consequence of the reaction temperature being too high, leading to undesired side reactions.

Key Side Reactions Influenced by Temperature:

  • O-Acetylation vs. C-Acetylation: The 4-hydroxy-2-quinolinone has two primary nucleophilic sites: the oxygen of the hydroxyl group (O-acetylation) and the carbon at the 3-position (C-acetylation). While C-acetylation is thermodynamically favored (more stable product), O-acetylation is often kinetically favored (faster reaction) at lower temperatures. At excessively high temperatures, you may see an increase in the O-acetylated byproduct or other degradation products.

    • Solution: The ideal temperature is one that is high enough to promote C-acetylation at a reasonable rate without significantly promoting side reactions. If you suspect O-acetylation, you can often convert the O-acetyl product to the desired C-acetyl product via a Fries rearrangement, which itself requires specific temperature and catalytic conditions.

  • Thermal Decomposition: Like many organic molecules, the quinolinone scaffold can decompose at very high temperatures, leading to a complex mixture of byproducts and a characteristic darkening of the reaction mixture.

    • Solution: Carefully control the reaction temperature using a reliable heating mantle with a thermocouple. Do not exceed the known decomposition temperature of your reactants or products. If high temperatures are necessary, minimize the reaction time.[4]

Troubleshooting Workflow for Impurity Issues

Caption: Troubleshooting workflow for identifying and mitigating impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the 3-acetylation of 4-hydroxy-2-quinolinone?

The reaction temperature serves two primary functions:

  • Provides Activation Energy: It supplies the necessary energy for the nucleophilic C3 carbon of the quinolinone to attack the electrophilic carbonyl carbon of the acetylating agent.

  • Influences Reaction Rate and Selectivity: According to the Arrhenius equation, reaction rates increase with temperature. However, the rates of desired and undesired reactions may change differently with temperature. Optimizing temperature is therefore a balancing act to maximize the rate of the desired C-acetylation while minimizing competing side reactions like O-acetylation and decomposition.

Q2: Is there a universally "optimal" temperature for this reaction?

No, the optimal temperature is highly dependent on the specific reaction conditions. The table below summarizes key variables that influence the ideal temperature range.

ParameterInfluence on Optimal TemperatureExample
Acetylating Agent More reactive agents may require lower temperatures.Acetic anhydride often requires 120-140 °C. Acetyl chloride might react at a lower temperature with a base.
Solvent The boiling point of the solvent can cap the maximum reaction temperature.Refluxing in acetic acid will limit the temperature to its boiling point (~118 °C). High-boiling solvents like diphenyl ether allow for much higher temperatures (>250 °C).[4]
Catalyst Catalysts can lower the activation energy, potentially reducing the required temperature.Acid catalysts (e.g., H₂SO₄) or base catalysts can be used, each affecting the mechanism and optimal temperature.
Substrate Substitution Electron-donating or -withdrawing groups on the quinolinone ring can alter its nucleophilicity.Electron-donating groups may allow for lower reaction temperatures, while electron-withdrawing groups might require more forcing conditions.[4]

Q3: How can I effectively monitor the reaction's progress to determine the optimal time and temperature?

Effective monitoring prevents running the reaction for too long (increasing byproducts) or too short (incomplete conversion).

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals (e.g., every 30 minutes). The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method. It can accurately measure the percentage of starting material remaining and the amount of product and byproducts formed over time.[5][6][7]

Experimental Workflow for Optimization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis Setup Set up Reaction Vessel (Flask, Condenser, Stirrer) Reagents Add 4-hydroxy-2-quinolinone and Acetic Anhydride Setup->Reagents Heat Heat to Initial Test Temp (e.g., 120 °C) Reagents->Heat Monitor Monitor by TLC/HPLC (every 30 min) Heat->Monitor Adjust Adjust Temp based on Progress & Impurities Monitor->Adjust Adjust->Heat Iterate Cool Cool Reaction Mixture Adjust->Cool Complete Precipitate Precipitate Product (e.g., in cold water/ice) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Analyze Analyze Yield & Purity (NMR, Mass Spec) Filter->Analyze

Caption: A systematic workflow for optimizing reaction temperature.

Standard Experimental Protocol

This protocol provides a general procedure for the 3-acetylation of 4-hydroxy-2-quinolinone using acetic anhydride. It should be used as a starting point for optimization.

Materials:

  • 4-hydroxy-2-quinolinone (1.0 eq)

  • Acetic anhydride (can be used in excess as solvent, e.g., 10-20 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Deionized water, ice

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4-hydroxy-2-quinolinone to the flask, followed by acetic anhydride.

  • Heating: Begin stirring and heat the mixture to the target temperature (e.g., 130 °C).[1] Maintain this temperature for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress using TLC or HPLC as described above. A typical reaction time might be 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker of ice-cold water while stirring vigorously. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual acetic acid.

  • Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Characterization: Confirm the structure and assess the purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[8]

References

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved February 14, 2026, from [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. Retrieved February 14, 2026, from [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved February 14, 2026, from [Link]

  • Al-Ostath, A., et al. (2018). Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Al-Zahrani, A. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved February 14, 2026, from [Link]

  • Abdou, M. M. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. Retrieved February 14, 2026, from [Link]

  • Samera, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Retrieved February 14, 2026, from [Link]

  • Samera, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. SpringerLink. Retrieved February 14, 2026, from [Link]

  • Molnar, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Samera, A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: ABHQ-PUR-001[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ). As researchers, you likely recognize this scaffold as a critical intermediate in the synthesis of immunomodulators (structurally related to compounds like Roquinimex/Linomide).[1][2]

The purification of ABHQ is notoriously difficult due to the ambident nucleophilicity of the quinolinone precursor.[1][2] During the


-butylation step, the reaction competes between the desired 

-alkylation and the parasitic

-alkylation, creating a structurally similar impurity that is difficult to remove via standard chromatography.[1]
The Core Problem: N vs. O Alkylation

The 4-hydroxy-2-quinolinone core exists in tautomeric equilibrium.[1] When you introduce a butylating agent (e.g.,


-butyl bromide), two pathways emerge:[1][2]
  • Pathway A (Desired): Alkylation at

    
    , yielding the target ABHQ.[1][2]
    
  • Pathway B (Impurity): Alkylation at

    
    , yielding the ether byproduct (4-butoxy isomer).[1][2]
    

The guide below prioritizes chemical differentiation (pKa exploitation) over physical separation, as this is the most robust method for this specific impurity profile.

Diagnostic Visualizer: The Impurity Landscape

Before attempting purification, understand the origin of your impurities.[1][2] This flowchart maps the reaction outcomes and identifying characteristics.[1][2]

ImpurityLandscape Precursor Starting Material 3-acetyl-4-hydroxy-2(1H)-quinolinone Reaction Alkylation Reaction Precursor->Reaction Reagent Reagent (n-Butyl Bromide + Base) Reagent->Reaction Target TARGET (N-Alkyl) This compound (Retains Acidic OH) Reaction->Target N-Alkylation (Major) Impurity_O IMPURITY (O-Alkyl) 3-acetyl-4-butoxyquinolin-2(1H)-one (No Acidic OH) Reaction->Impurity_O O-Alkylation (Minor/Competitor) Impurity_SM IMPURITY (Unreacted) Starting Material Reaction->Impurity_SM Incomplete Conversion Prop_Target Soluble in dil. NaOH pKa ~ 5.8 Target->Prop_Target Prop_Impurity Insoluble in dil. NaOH Neutral/Lipophilic Impurity_O->Prop_Impurity

Figure 1: Reaction pathways showing the divergence between the acidic N-alkyl target and the neutral O-alkyl impurity.

Troubleshooting Guide (Q&A)

Issue 1: "I see two spots on TLC very close together. Recrystallization isn't working."

Diagnosis: You are likely dealing with the O-alkylated isomer .[1] Explanation: The


-butyl and 

-butyl isomers have nearly identical molecular weights and similar polarities, making separation by silica chromatography or standard recrystallization inefficient.[1] The Fix: You must exploit the acidity difference .
  • Mechanism: The target molecule (ABHQ) retains an acidic enolic proton at the 4-position (pKa ~5.8–6.0).[1] The

    
    -alkyl impurity has "capped" this oxygen with a butyl group, rendering it neutral.[1][2]
    
  • Action: Switch to the Acid-Base Extraction Protocol (See Section 4, Protocol A). This is a "self-validating" step: if it dissolves in base, it's your product.[1] If it doesn't, it's the impurity.[1][2]

Issue 2: "My product is reddish-brown instead of off-white."

Diagnosis: Oxidation of residual aniline derivatives or polymerization.[2] Explanation: If the starting material was made from an aniline derivative, trace amounts of unreacted aniline can oxidize in air, turning the crop pink/red.[1][2] The Fix:

  • Perform a reslurry in Ethanol/HCl . The aniline impurities will form soluble hydrochloride salts, while the quinolinone (which is a weak base but a stronger acid) will remain as a solid or precipitate upon neutralization.[1][2]

  • Add a charcoal filtration step during the hot recrystallization phase (Protocol B).

Issue 3: "Low yield after base extraction."

Diagnosis: Incorrect pH control during precipitation.[2] Explanation: The 3-acetyl group makes the molecule a bidentate chelator and affects the pKa.[1][2] If you acidify too strongly (pH < 1), you might protonate the amide nitrogen or cause degradation.[1][2] If you don't acidify enough (pH > 7), the salt remains soluble.[1][2] The Fix: Target pH 3–4 during the acidification step. Do not use concentrated mineral acids directly on the solid; use 2M HCl dropwise.[1][2]

Validated Protocols

Protocol A: Selective Acid-Base Extraction (The "Cleanup" Step)

Use this protocol to remove O-alkylated impurities and neutral byproducts.[1]

StepActionTechnical Rationale
1 Suspend crude solid in 5% NaOH (aq) (10 mL per gram of solid).The target ABHQ converts to its sodium salt (soluble).[1][2] The O-butyl impurity remains insoluble.
2 Stir vigorously for 30 minutes at RT.[1]Ensures complete deprotonation of the target.[1][2]
3 Filter the suspension through Celite or a glass frit.[2]Critical Step: The solid collected on the filter is the impurity (O-alkyl isomer).[1][2] The filtrate (liquid) contains your product.[1][2]
4 Extract the alkaline filtrate with Dichloromethane (DCM) (2x).[1][2]Removes any trace neutral organic impurities dissolved in the water.[1][2] Discard the DCM layer.[1][2]
5 Cool the aqueous layer to 0–5°C.Improves yield of precipitation.
6 Acidify dropwise with 2M HCl to pH 3–4 .[2]Reprotonates the ABHQ, causing it to crash out of solution.
7 Filter the white precipitate, wash with water, and dry.[1][2]Yields chemically pure ABHQ.[1][2]
Protocol B: Recrystallization (Final Polish)

Use this after Protocol A for crystal form control.

  • Solvent System: Ethanol (95%) or Glacial Acetic Acid.[1][2]

  • Method:

    • Dissolve solid in boiling Ethanol (approx. 15 mL/g).

    • If colored, add Activated Carbon (5 wt%), stir 10 min, and filter hot.

    • Allow to cool slowly to RT, then to 4°C.

    • Note: If the butyl chain causes high solubility in ethanol, add water dropwise to the hot solution until slight turbidity appears, then cool.

Workflow Visualization

This decision tree guides you through the purification logic based on the state of your crude material.

PurificationWorkflow Start Crude ABHQ Product Check1 Is the main impurity O-alkylated isomer? BaseWash Protocol A: Base Extraction (5% NaOH) Check1->BaseWash Yes (or Unknown) Recryst Protocol B: Recrystallization (EtOH) Check1->Recryst No (Only color/salts) Filtrate Aqueous Filtrate (Contains Product) BaseWash->Filtrate Filter Suspension Solids Solids on Filter (Discard O-Alkyl Impurity) BaseWash->Solids Final High Purity ABHQ (>98% HPLC) Recryst->Final Dry Acidify Precipitate Pure ABHQ Filtrate->Acidify Acidify to pH 3-4 Acidify->Recryst Optional Polish

Figure 2: Purification decision tree emphasizing the removal of O-alkylated byproducts via base extraction.

References

  • Regioselectivity of Alkylation: Tetrahedron, "Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one."[1] (Discusses N vs O alkylation competition in quinolinone-like systems).

  • Acidity Constants: Journal of the Brazilian Chemical Society, "Determination of the pKa values of some biologically active and inactive hydroxyquinones." (Establishes pKa range ~5.8 for 4-hydroxy-quinolinone derivatives).[1]

  • Synthesis & Impurities: Organic Process Research & Development, "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." (General principles on removing structurally similar impurities via salt formation). [2][3]

  • Quinolinone Chemistry: Arabian Journal of Chemistry, "Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one."[1] (Provides characterization data and synthesis context for N-alkyl-3-acetyl analogs).

Sources

Technical Support Center: Catalyst Optimization for the Cyclization of Quinolinone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the catalytic cyclization of quinolinone precursors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of quinolinones, providing a foundational understanding for optimizing your reactions.

Q1: What are the most common catalytic systems for quinolinone synthesis?

A1: A variety of catalysts can be employed, with the choice heavily dependent on the specific reaction and desired substitution pattern. Palladium- and copper-based catalysts are among the most prevalent.[1][2] Palladium catalysts, such as Pd(OAc)₂, are often used in oxidative cyclization reactions.[1] Copper catalysts, like CuBr, are effective in domino reactions involving Ullmann-type couplings.[3] Additionally, other metals like gold, nickel, and iron have been utilized in various synthetic approaches.[4][5] Nanocatalysts are also emerging as a promising option due to their high activity and potential for recyclability.[2][6]

Q2: How do ligands influence the outcome of the cyclization reaction?

A2: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereoselectivity and regioselectivity of the reaction. For instance, in palladium-catalyzed reactions, ligands like 2,4,6-collidine have been used to facilitate the desired transformation.[1] In copper-catalyzed systems, N,N,N-tridentate quinolinyl anilido-imine ligands have been shown to be effective.[7] The choice of ligand can significantly impact the reaction's efficiency and is a critical parameter to screen during optimization.

Q3: What is the impact of solvent and temperature on quinolinone synthesis?

A3: Solvent and temperature are critical parameters that can dramatically affect reaction yield and selectivity.[8] High-boiling point solvents are often necessary for thermal cyclizations, such as the Conrad-Limpach synthesis, where temperatures can exceed 250°C.[9][10][11] The polarity of the solvent can also influence the reaction pathway, with aprotic polar solvents like DMF often favoring the desired cyclization.[12][13] Careful optimization of both temperature and solvent is essential to maximize product formation while minimizing side reactions and decomposition.[8][14]

Q4: What are the common side reactions observed during quinolinone synthesis?

A4: Side product formation is a frequent challenge. In reactions like the Friedländer synthesis, self-condensation of the ketone starting material can occur, especially under basic conditions.[15] Polymerization of reactive intermediates, such as acrolein in the Skraup synthesis, can lead to the formation of tar and resinous materials, significantly reducing the yield of the desired quinolinone.[16] Understanding the potential side reactions for your specific synthetic route is key to developing strategies to mitigate them.

Troubleshooting Guides

This section provides systematic approaches to address specific experimental challenges you may encounter.

Issue 1: Low or No Product Yield

A consistently low yield is a common frustration in organic synthesis. The following guide provides a structured approach to diagnosing and resolving this issue.

Q: My quinolinone cyclization reaction is resulting in a very low yield. Where should I start troubleshooting?

A: A low yield can stem from multiple factors. A systematic investigation is the most effective approach.[14][15][17]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_purity Starting Materials cluster_conditions Reaction Parameters cluster_workup Product Isolation Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Parameters Start->Review_Conditions Optimize_Workup Optimize Workup & Purification Start->Optimize_Workup Impure_Reactants Impure Reactants? Check_Purity->Impure_Reactants Incorrect_Catalyst Incorrect Catalyst/ Ligand? Review_Conditions->Incorrect_Catalyst Product_Loss Product Loss During Isolation? Optimize_Workup->Product_Loss High_Yield Improved Yield Impure_Reactants->Review_Conditions No Purify_Reactants Purify/Re-characterize Starting Materials Impure_Reactants->Purify_Reactants Yes Purify_Reactants->Review_Conditions Screen_Catalysts Screen Different Catalysts/Ligands Incorrect_Catalyst->Screen_Catalysts Yes Incorrect_Temp Suboptimal Temperature? Incorrect_Catalyst->Incorrect_Temp No Screen_Catalysts->Incorrect_Temp Optimize_Temp Optimize Temperature Gradient Incorrect_Temp->Optimize_Temp Yes Incorrect_Solvent Inappropriate Solvent? Incorrect_Temp->Incorrect_Solvent No Optimize_Temp->Incorrect_Solvent Incorrect_Solvent->Optimize_Workup No Screen_Solvents Screen Solvents of Varying Polarity Incorrect_Solvent->Screen_Solvents Yes Screen_Solvents->Optimize_Workup Product_Loss->High_Yield No Refine_Purification Refine Purification (e.g., Chromatography, Recrystallization) Product_Loss->Refine_Purification Yes Refine_Purification->High_Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Troubleshooting Guide:

  • Verify Starting Material Purity: Impurities in your precursors can act as catalyst poisons or lead to unwanted side reactions.[15] Re-purify your starting materials if their purity is questionable.

  • Evaluate the Catalytic System:

    • Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere.[9]

    • Catalyst/Ligand Screening: The choice of catalyst and ligand is highly substrate-dependent.[18] If you are not seeing any product formation, consider screening a panel of different catalysts and ligands.

  • Optimize Reaction Parameters:

    • Temperature: Many quinolinone syntheses require elevated temperatures for cyclization.[9][10] However, excessive heat can cause decomposition.[14] Perform a temperature screen to find the optimal balance.

    • Solvent: The solvent can have a profound effect on the reaction outcome.[8][11] Screen a range of solvents with varying polarities.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[15]

  • Refine Workup and Purification: Significant product loss can occur during extraction and purification.[17] Ensure your purification method (e.g., column chromatography, recrystallization) is suitable for your product and that you are not losing material during these steps.[15]

Issue 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate can make purification challenging and significantly lower your isolated yield.

Q: My reaction is producing a complex mixture of products. What are the likely causes and how can I improve selectivity?

A: Side product formation is often due to competing reaction pathways or the decomposition of starting materials or products.

Common Causes and Solutions for Side Product Formation:

Potential Cause Explanation Recommended Solution
Self-Condensation of Starting Materials In base-catalyzed reactions like the Friedländer synthesis, ketones can undergo self-aldol condensation.[15]Use an imine analog of the o-aniline to prevent this side reaction.[9]
Polymerization of Intermediates Highly reactive intermediates, such as acrolein in the Skraup synthesis, can polymerize under harsh acidic and high-temperature conditions.[16]Add a moderating agent like ferrous sulfate (FeSO₄) to control the reaction exotherm. Ensure efficient stirring and controlled heating.[16]
Poor Regioselectivity When using unsymmetrical starting materials, cyclization can occur at multiple positions, leading to a mixture of regioisomers.[8][9]Introduce a directing group on your substrate to favor one cyclization pathway. The choice of catalyst and solvent can also influence regioselectivity.
Product Decomposition The desired quinolinone may be unstable under the reaction conditions, leading to the formation of degradation products.Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider milder reaction conditions if possible.

Reaction Mechanism Visualization: Palladium-Catalyzed Oxidative Cyclization

The following diagram illustrates a plausible reaction pathway for the palladium-catalyzed synthesis of quinolines from anilines and allyl alcohols, which can be a precursor route to quinolinones.[19]

ReactionMechanism Substrates Aniline + Allyl Alcohol Oxidation Oxidation of Alcohol to Aldehyde (Pd Catalyst, O2) Substrates->Oxidation Condensation Condensation with Aniline Oxidation->Condensation Intermediate_A Iminium Intermediate Condensation->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Dihydroquinoline Intermediate Cyclization->Intermediate_B Dehydroaromatization Dehydro-aromatization (Pd Catalyst) Intermediate_B->Dehydroaromatization Product Quinoline Product Dehydroaromatization->Product

Caption: A simplified mechanism for palladium-catalyzed quinoline synthesis.

Experimental Protocols

The following are generalized procedures that can be adapted for your specific substrates.

General Procedure for Palladium-Catalyzed Oxidative Cyclization

This protocol is based on methods for synthesizing quinolines, which can be precursors to quinolinones.[1][19]

  • Reaction Setup: In a clean, dry reaction vessel, combine the aniline (1.0 mmol), allyl alcohol (1.2 mmol), and Pd(OAc)₂ (5-10 mol%).

  • Solvent Addition: Add the desired solvent (e.g., DMSO, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 100-130 °C) under an oxygen atmosphere (1 atm) or in the presence of an oxidant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Domino Synthesis

This protocol is adapted from methods for synthesizing quinazolinones, which share structural similarities with quinolinones.[3]

  • Reaction Setup: To a reaction tube, add the 2-halobenzamide (0.2 mmol), (aryl)methanamine (0.4 mmol), CuBr (10 mol%), and K₂CO₃ (0.6 mmol).

  • Solvent Addition: Add DMSO (2 mL).

  • Reaction Conditions: Stir the mixture at the optimized temperature under an air atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. ResearchGate. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PMC. [Link]

  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters. [Link]

  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Advances. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. MDPI. [Link]

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]

  • Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. ResearchGate. [Link]

  • Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate. [Link]

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central. [Link]

Sources

Technical Support Center: Stability & Storage of 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ). This molecule possesses a unique "push-pull" electronic structure due to the interaction between the electron-rich 4-hydroxy group and the electron-withdrawing 3-acetyl group. While the N-butyl group locks the core heterocycle into the stable quinolinone (lactam) tautomer, the 3,4-dicarbonyl motif remains highly reactive.[1]

This guide addresses the three primary vectors of degradation: Photochemical Dimerization , Metal-Catalyzed Oxidation , and Tautomeric Equilibrium Shifts .[1]

Module 1: Physical Storage & Environmental Control
Q: My sample has turned from off-white to pale yellow/brown. Is it still usable?

A: This color shift indicates the onset of photo-oxidation or surface dimerization . The 2-quinolinone core is an inherent chromophore. Upon exposure to UV or blue light (300–450 nm), these molecules can undergo a [2+2] photocycloaddition, forming dimers.[1] Furthermore, the 3-acetyl group can facilitate the formation of singlet oxygen, leading to oxidative degradation of the aromatic ring.[1]

  • Action: If the color change is superficial (crust), recrystallization may recover the bulk material.[1] If the bulk is discolored, check purity via HPLC.

  • Prevention: Store strictly in amber glass or aluminum-wrapped secondary containers.

Q: Why does the protocol recommend avoiding metal spatulas?

A: The 3-acetyl and 4-hydroxy groups form a "beta-dicarbonyl-like" pocket. This motif is a potent bidentate chelator .[2] Trace iron (Fe) or copper (Cu) from stainless steel spatulas can coordinate with this pocket. These transition metals act as Lewis acid catalysts, lowering the activation energy for oxidative degradation and hydrolysis, even in the solid state.[1]

  • Protocol: ALWAYS use Teflon-coated, porcelain, or glass spatulas for handling.[1]

Q: Can I store this compound in a standard desiccator?

A: Yes, but vacuum desiccation is superior to silica gel alone.[1] The 4-hydroxy group is capable of hydrogen bonding with atmospheric water. While the N-butyl chain adds lipophilicity, the core remains hygroscopic.[1] Absorbed water promotes hydrolysis of the acetyl group (deacetylation) over long periods.

Module 2: Solution Stability & Handling
Q: Which solvent is best for preparing stock solutions?

A: DMSO (Dimethyl sulfoxide) or DMF , stored at -20°C. Avoid protic solvents (Methanol, Ethanol) for long-term storage.[1] In protic solvents, the acidic proton on the 4-OH group can exchange, shifting the tautomeric equilibrium and making the molecule more susceptible to nucleophilic attack.[1]

Solvent Compatibility Table

SolventStability RatingRisk FactorRecommended Max Storage (at 4°C)
DMSO HighHygroscopic (absorbs water)3 Months
Acetonitrile HighLow solubility for high conc.1 Month
Methanol/Ethanol ModerateSolvolysis / Tautomer shift< 48 Hours
Chloroform LowAcidic impurities (HCl)Do Not Store
Water/Buffer Very LowHydrolysis / PrecipitationImmediate Use Only
Q: I see "ghost peaks" in my HPLC chromatogram. What are they?

A: These are likely Keto-Enol Tautomers . In solution, ABHQ exists in a dynamic equilibrium between the enol form (stabilized by intramolecular H-bonding) and the keto form.[1] On a C18 column, these forms may separate slightly, appearing as a split peak or a "shoulder."[1]

  • Troubleshooting: Run the HPLC column at a higher temperature (e.g., 40°C or 50°C) to speed up the interconversion rate, which usually coalesces the peaks into a single sharp signal.

Module 3: Experimental Workflows
Visualizing the Degradation & Storage Logic

The following diagram outlines the critical decision paths for handling ABHQ to prevent the degradation mechanisms described above.

ABHQ_Stability Start Received ABHQ Sample Check Visual Inspection (Color Check) Start->Check Solid Solid State Storage Check->Solid Off-White/White Light Light Exposure (UV/Blue) Solid->Light Metal Metal Contact (Fe/Cu Spatula) Solid->Metal Safe Stable > 1 Year (-20°C, Dark, Inert) Solid->Safe Amber Vial + Argon + Teflon Tools Solution Solution Preparation Moisture Moisture/Protic Solvent Solution->Moisture Solution->Safe DMSO + Molecular Sieves Dimer [2+2] Dimerization (Brown Discoloration) Light->Dimer hv Chelate Metal Complexation (Catalytic Oxidation) Metal->Chelate Coordination Hydrolysis Deacetylation (Loss of 3-Acetyl) Moisture->Hydrolysis H2O / MeOH

Figure 1: Critical Control Points for ABHQ Stability.[1] Red paths indicate degradation risks; Green paths indicate optimal preservation.

Module 4: Validated Preservation Protocol

To ensure maximum shelf-life, implement the following "Argon-Amber-Teflon" protocol. This is a self-validating system: if the material remains off-white, the system is intact.[1]

Step-by-Step Methodology:

  • Preparation:

    • Pre-dry a borosilicate amber glass vial in an oven at 100°C to remove surface moisture. Allow to cool in a desiccator.

    • Critical: Use a porcelain or Teflon-coated spatula. Do not use stainless steel.

  • Transfer:

    • Weigh the required amount of ABHQ rapidly.[1]

    • If the environment is humid (>60% RH), perform weighing inside a glovebox or glove bag.[1]

  • Inerting:

    • Gently flow dry Argon or Nitrogen gas over the solid for 30 seconds to displace oxygen.

    • Why? This prevents aerobic oxidation of the 4-hydroxy group.

  • Sealing:

    • Cap tightly with a Teflon-lined (PTFE) screw cap. Avoid rubber septa which can leach plasticizers or absorb solvent vapors if in solution.

    • Wrap the cap junction with Parafilm to create a secondary moisture barrier.[1]

  • Storage:

    • Place the vial inside a secondary opaque container (e.g., a foil pouch or a box).

    • Store at -20°C .

References
  • Detsi, A., et al. (2025).[1][3] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances/Semantic Scholar. (Discusses the tautomeric stability and synthesis of the AHQ scaffold).

  • National Institutes of Health (NIH) - PubChem. (2025). Quinoline and its Derivatives: Chemical and Physical Properties. (General stability data for N-substituted quinolinones).

  • Hamama, W. S., et al. (2018).[1] Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives. ResearchGate. (Details chemical reactivity including deacetylation and oxidation pathways).

  • Al-Busafi, S. N., et al. (2021).[1] Photophysical, photostability, and ROS generation properties of new quinoline derivatives. PMC - NIH. (Mechanisms of quinoline photodegradation).

Sources

Technical Support Center: Purification of Lipophilic Quinolinone Derivatives

[1]

Case ID: LQD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Greasy Brick" Paradox

Lipophilic quinolinone derivatives present a dual-threat challenge in purification:

  • The Lipophilic Scaffold: Long alkyl chains or aromatic fusions make them poorly soluble in aqueous mobile phases, leading to precipitation on-column.[1]

  • The Basic Nitrogen: The quinolinone core (often tautomeric with hydroxyquinolines) and pendant amines interact with residual silanols on silica, causing severe peak tailing.[2]

This guide moves beyond standard protocols to address the specific physicochemical behavior of these "greasy bases."

Module 1: Flash Chromatography Troubleshooting

Core Challenge: Sample precipitation at the column head and "shark fin" tailing.

Protocol A: The Solid Load (Dry Load) Technique

Why this matters: Liquid loading a lipophilic compound usually requires a strong solvent (DCM, DMSO).[1] When this plug hits the weak mobile phase (e.g., Hexane/EtOAc), the compound precipitates instantly, causing band broadening and high backpressure.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in the minimum volume of a volatile strong solvent (DCM or Acetone). Avoid DMSO/DMF as they are hard to remove.

  • Adsorption: Add silica gel (ratio 1:3 sample-to-silica by weight) or Celite 545.[1]

  • Evaporation: Rotovap until a free-flowing dust is obtained. Critical: If it remains sticky, add more silica.[1]

  • Loading: Pour the powder into an empty solid-load cartridge (SLR) or pack it gently on top of the pre-equilibrated column (protected by a sand layer).

Protocol B: Mobile Phase Modifiers (The Silanol Shield)

Why this matters: Unmodified silica is acidic (approx.[1] pH 5).[1] The basic quinolinone nitrogen will protonate and ion-exchange with silanols, causing tailing.[1]

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.1% - 1.0%Competes for silanol sites; blocks interactions.[1]Standard Normal Phase (Hex/EtOAc).[1][3]
Ammonium Hydroxide (28%) 0.5% - 1.0%Deprotonates the analyte (keeps it neutral).[1]DCM/MeOH gradients.
Acetic Acid 0.1%Protonates silanols (suppresses ionization).[1]Less effective for strong bases; use if TEA fails.[1]

Visualization: Flash Method Decision Tree

FlashDecisionStartStart: Crude MixtureSolubilityIs sample soluble inweak mobile phase?Start->SolubilityLiquidLoadLiquid Load(Direct Injection)Solubility->LiquidLoadYesSolidLoadSolid Load(Silica/Celite)Solubility->SolidLoadNo (Precipitation Risk)TailingIs peak tailing > 1.5?LiquidLoad->TailingSolidLoad->TailingModifierAdd 1% TEA orSwitch to DCM/MeOH/NH4OHTailing->ModifierYesSuccessProceed to IsolationTailing->SuccessNoModifier->Success

Figure 1: Decision matrix for loading and mobile phase selection in Flash Chromatography.

Module 2: Preparative HPLC Strategies

Core Challenge: Solubility vs. Retention. Lipophilic quinolinones require high organic content to elute, but the initial aqueous conditions of a gradient can cause the sample to crash out.

The "At-Column Dilution" (ACD) Setup

Instead of injecting a sample dissolved in weak solvent (which isn't possible) or strong solvent (which ruins peak shape), use ACD.

  • Dissolve sample in strong solvent (MeOH/ACN/DMSO).[1]

  • Pump this solution towards the column.[1]

  • Simultaneously pump aqueous buffer at a high rate to mix just before the column head.

  • This traps the analyte at the head of the column while keeping it soluble during transport.

pH Selection: The McCalley Rule

According to McCalley's research on basic compounds [1], pH significantly alters loading capacity and peak shape.

  • Low pH (TFA/Formic Acid, pH ~2):

    • State: Quinolinone is protonated (

      
      ).[1]
      
    • Pros: High solubility in aqueous fraction.[1]

    • Cons: Repulsion between positively charged molecules reduces loading capacity (Fronting/Tailing).[1]

  • High pH (Ammonium Bicarbonate/NH4OH, pH ~10):

    • State: Quinolinone is neutral (

      
      ).[1]
      
    • Pros:Superior peak shape and loading capacity on hybrid silica (e.g., XBridge, Gemini).[1]

    • Cons:Drastically reduced aqueous solubility. Risk of clogging.[1]

Recommendation: Start with High pH on a hybrid column if your compound has any water solubility.[1] If it is strictly lipophilic, use Low pH to aid solubility, or switch to Non-Aqueous Reverse Phase (NARP) (e.g., ACN/MeOH gradients).[1]

Module 3: Crystallization & Isolation

Core Challenge: "Oiling Out" (Liquid-Liquid Phase Separation). Lipophilic quinolinones often separate as an oil rather than a crystal lattice due to impurities lowering the melting point.

Troubleshooting "Oiling Out"
TechniqueProtocolMechanism
Seeding at Metastable Zone Cool solution to cloud point, then heat slightly to clear.[1] Add seed crystals. Cool very slowly (1°C/min).[1]Provides a template for lattice growth, bypassing the oil phase.
Dual-Solvent Diffusion Dissolve in minimal DCM (Good solvent).[1] Layer Hexane (Anti-solvent) on top carefully.[1] Do not mix. Seal and wait 24h.Slow diffusion creates a gentle concentration gradient.[1]
Trituration If oil forms, decant solvent.[1] Add diethyl ether or pentane.[1] Sonicate vigorously.Mechanical energy + poor solvent forces lattice organization.[1]

Frequently Asked Questions (FAQ)

Q: My compound elutes as a broad smear on C18, even with TFA. Why? A: You are likely experiencing "wetting" issues or hydrophobic collapse if the chain is very long.

  • Fix: Switch to a C4 or C8 column.[1] The shorter alkyl chains on the stationary phase interact less aggressively with your lipophilic molecule, allowing faster and sharper elution. Alternatively, add 5-10% Isopropanol (IPA) to Mobile Phase B to increase solvation power.[1]

Q: I see a "Ghost Peak" in the blank run after my quinolinone injection. A: Lipophilic quinolinones are notorious for carryover. They stick to the injection valve rotor seal and Teflon tubing.

  • Fix: Implement a "Needle Wash" and "Valve Wash" with 100% MeOH or ACN + 0.1% Formic Acid between runs.[1] Replace rotor seals with PEEK or ceramic if sticking persists.[1]

Q: Can I use Acetone in my Flash mobile phase? A: Yes, but be careful. Acetone absorbs UV at low wavelengths (cutoff ~330nm).[1] If you are detecting your quinolinone at 254nm, Acetone is fine.[1] If detecting at 210nm, it will blind the detector. Use EtOAc/Hexane or DCM/MeOH instead.[1][4]

References

  • McCalley, D. V. (2010).[1] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880.[1] Link[1]

  • Teledyne ISCO. (2025).[1] Sample Loading Techniques for Large Scale Flash Chromatography. Technical Note TN23.[1] Link

  • Biotage. (2023).[1] Which loading method should I use for purification by flash chromatography? The Flash Blog. Link

  • BenchChem. (2025).[1][2][5] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Technical Support Center.[1] Link

  • Agilent Technologies. (2022).[1] Scaling Small Molecule Purification Methods for HPLC. Agilent Technical Overview.[1] Link

Validation & Comparative

A Guide to the Structural Elucidation of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical perspective on the structural characterization of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds known for their diverse biological activities.[1][2] For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. Here, we present a comprehensive analysis leveraging ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary investigative tool. This guide will not only detail the interpretation of the ¹H NMR spectrum but also compare its analytical power with complementary techniques, providing a holistic framework for robust structural validation.

The Foundational Role of ¹H NMR in Molecular Characterization

¹H NMR spectroscopy is an indispensable technique in organic chemistry for its ability to provide a detailed atomic-level map of a molecule's structure.[3] Its utility stems from three core principles:

  • Chemical Shift (δ): The position of a signal on the spectrum reveals the electronic environment of a proton. Electronegative atoms or groups (like carbonyls or aromatic rings) "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield).[4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents, providing a quantitative count of each unique proton type.[4][5]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of non-equivalent protons on adjacent atoms. The 'n+1' rule is a reliable guide, where 'n' is the number of neighboring protons, determining the multiplicity of the signal.[6]

For a molecule like this compound, with its distinct aromatic, aliphatic, acetyl, and hydroxyl moieties, ¹H NMR offers a remarkably clear and information-rich snapshot of its complete structure.

In-Depth ¹H NMR Spectral Analysis of this compound

To fully interpret the spectrum, we must first dissect the molecule into its constituent proton environments. The structure below highlights the unique proton sets.

Chemical structure of this compound with protons labeled for NMR analysis

Figure 1: Structure of this compound with key proton groups labeled for spectral assignment.

Based on established chemical shift data for quinolinone derivatives and fundamental NMR principles, we can predict the ¹H NMR spectrum.[7][8] The choice of deuterated solvent is critical; DMSO-d₆ is often preferred over CDCl₃ for its ability to solubilize polar compounds and, crucially, to observe exchangeable protons like the hydroxyl (-OH) group, which may be broadened or absent in CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
A -OH~16.0 - 17.0Singlet (broad)1HThe enolic hydroxyl proton is strongly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl carbonyl group, resulting in a significant downfield shift.[7]
B H-5~8.1 - 8.3Doublet of doublets (dd)1HLocated peri to the C-4 hydroxyl group and part of the aromatic system, this proton is significantly deshielded. It is coupled to H-6 and H-7.
C, D H-6, H-7~7.2 - 7.8Multiplets (m)2HThese aromatic protons reside in a typical aromatic region. Their signals will be complex multiplets due to coupling with each other and their neighbors.
E H-8~7.3 - 7.5Doublet of doublets (dd)1HThis proton is part of the aromatic quinolinone core, with its chemical shift influenced by the bicyclic system.
F N-CH₂ -(CH₂)₂-CH₃~4.2 - 4.4Triplet (t)2HThese methylene protons are directly attached to the nitrogen atom, which deshields them, shifting them downfield. They are split by the adjacent CH₂ group (G).
G N-CH₂-CH₂ -CH₂-CH₃~1.6 - 1.8Multiplet (m)2HProtons of the second methylene group in the butyl chain. The signal is a multiplet due to coupling with protons at F and H.
H N-(CH₂)₂-CH₂ -CH₃~1.3 - 1.5Multiplet (m)2HProtons of the third methylene group in the butyl chain, appearing in the standard aliphatic region.
I N-(CH₂)₃-CH₃ ~0.9 - 1.0Triplet (t)3HThe terminal methyl group of the butyl chain, appearing furthest upfield. It is split into a triplet by the adjacent CH₂ group (H).
J -COCH₃ ~2.6 - 2.8Singlet (s)3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. The signal is a singlet as there are no neighboring protons.

A Comparative Guide: Validating the Structure with Complementary Techniques

cluster_Techniques Spectroscopic & Spectrometric Methods cluster_Information Derived Structural Information 1H_NMR ¹H NMR H_Framework Proton Framework & Connectivity (H-H) 1H_NMR->H_Framework 13C_NMR ¹³C NMR C_Skeleton Carbon Skeleton & Hybridization 13C_NMR->C_Skeleton MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Final_Structure Confirmed Structure of 3-acetyl-1-butyl-4-hydroxy- 2(1H)-quinolinone H_Framework->Final_Structure C_Skeleton->Final_Structure Mol_Weight->Final_Structure Func_Groups->Final_Structure

Caption: A workflow illustrating the synergistic use of multiple analytical techniques for unambiguous structural elucidation.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR is the ideal counterpart to ¹H NMR, providing a direct map of the carbon skeleton. While less sensitive, a proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom, including quaternary carbons that are invisible in ¹H NMR.

Table 2: Comparison of Information from ¹H NMR vs. ¹³C NMR

Feature¹H NMR¹³C NMR
Primary Information Proton environment, H-H connectivityCarbon skeleton, carbon environment
Key Strengths High sensitivity, fast acquisition, clear splitting patterns for connectivity.Directly observes the carbon backbone, including quaternary carbons (e.g., C-2, C-3, C-4, C-9, C-10).
Limitations Does not directly observe non-protonated atoms.Lower natural abundance and sensitivity, requiring longer acquisition times.

For our target molecule, ¹³C NMR would confirm the presence of 15 unique carbon atoms, with the carbonyl carbons (C-2, C-4, and the acetyl C=O) appearing significantly downfield (>160 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, one of the most critical pieces of data for confirming molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

  • ¹H NMR Contribution: Provides the structure and connectivity.

  • MS Contribution: Provides the exact molecular weight (Expected m/z for [M+H]⁺ = 274.1438 for C₁₅H₁₉NO₃). This confirms the molecular formula, validating that the pieces identified by NMR assemble to the correct total mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Table 3: Key Functional Groups and Their Expected IR vs. NMR Signatures

Functional GroupInfrared (IR) Absorption (cm⁻¹)¹H NMR Signature (ppm)
Hydroxyl (-OH) ~3200-3600 (broad)~16.0 - 17.0 (broad singlet)
Carbonyl (C=O) ~1650-1750 (strong, sharp)No direct signal, but deshields adjacent protons (e.g., acetyl CH₃ at ~2.7 ppm).
Aromatic (C=C) ~1450-1600~7.2 - 8.3
Aliphatic (C-H) ~2850-3000~0.9 - 4.4

IR spectroscopy provides fast confirmation of the presence of key groups (hydroxyl, carbonyls), which are then precisely placed within the molecular structure by NMR.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Protocol for ¹H NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality Note: DMSO-d₆ is chosen for its excellent solvating power for quinolinones and its ability to preserve the signal from the acidic hydroxyl proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[4]

  • Instrumentation and Acquisition: [3]

    • Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, ensuring sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~18 ppm to ensure all signals, including the downfield -OH proton, are captured.

      • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak of DMSO-d₆ to 2.50 ppm.

    • Integration: Integrate all signals and normalize the values to a known proton count (e.g., the terminal methyl group at 3H).

cluster_Logic ¹H NMR Interpretation Logic Shift Chemical Shift (δ) Environment Electronic Environment (Functional Groups) Shift->Environment Integration Signal Integration Proton_Count Relative Proton Count Integration->Proton_Count Splitting Spin-Spin Splitting Neighbors Number of Adjacent Protons Splitting->Neighbors

Caption: The logical relationship between key ¹H NMR data and the structural information derived from it.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information, allowing for the confident assignment of every proton in the molecule. The distinct chemical shifts of the aromatic, butyl, acetyl, and enolic hydroxyl protons create a unique fingerprint. While ¹H NMR is a powerful standalone technique, this guide emphasizes that the highest standard of scientific trustworthiness is achieved through a comparative approach. By integrating data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a self-validating system that confirms the molecular structure with absolute certainty, a critical requirement for advancing research in drug development and materials science.

References

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules.
  • Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives: A Technical Guide. (2025). BenchChem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2014). ResearchGate. Available at: [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... (n.d.). ResearchGate. Available at: [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). PubMed. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). MDPI. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse.
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. Available at: [Link]

  • Proton (1H) NMR Spectroscopy. (2025). Save My Exams. Available at: [Link]

  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (n.d.). ResearchGate. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Available at: [Link]

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A Comparative Guide to the FTIR Characteristic Peaks of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting its molecular structure and comparing its vibrational modes to related chemical entities, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of quinolinone derivatives.

The structural complexity of this molecule, featuring a lactam ring, an N-alkyl substituent, an aromatic core, and a β-dicarbonyl-like moiety, gives rise to a unique and information-rich infrared spectrum. Understanding the origin and position of its characteristic absorption bands is paramount for confirming its identity and purity.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the reliability and reproducibility of spectral data, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and consistency.

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, such as a Thermo Scientific™ Nicolet™ iS50, is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR anvil in place, perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument noise, which will be subtracted from the sample spectrum.[1]

  • Sample Application:

    • Place a small amount of the finely powdered this compound sample directly onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the press arm to apply consistent pressure to the sample, ensuring firm and uniform contact between the powder and the crystal surface. This is vital for achieving a strong, high-quality signal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a standard mid-IR range of 4000–400 cm⁻¹.

    • To achieve an excellent signal-to-noise ratio, co-add a minimum of 16 to 32 scans at a spectral resolution of 4 cm⁻¹.[2]

  • Data Processing:

    • The resulting interferogram is automatically Fourier-transformed by the software to produce the final infrared spectrum (Absorbance vs. Wavenumber).

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the experimental procedure.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument 1. Instrument Ready Background 2. Collect Background Instrument->Background Sample 3. Apply Sample Background->Sample Proceed Pressure 4. Apply Pressure Sample->Pressure Scan 5. Scan Sample Pressure->Scan Process 6. Fourier Transform Scan->Process Generate Data Interpret 7. Interpret Spectrum Process->Interpret

Caption: A streamlined workflow for acquiring and analyzing an FTIR spectrum using the ATR method.

Spectral Interpretation: A Guided Tour of the Key Vibrational Regions

The infrared spectrum of this compound can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. The presence of strong intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-acetyl carbonyl is a dominant feature that significantly influences the spectrum.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • O-H Stretching (Hydrogen-Bonded): A very broad and prominent absorption band is expected between 3200 cm⁻¹ and 2500 cm⁻¹ . The exceptional broadness and shift to a lower frequency are classic indicators of a strong intramolecular hydrogen bond.[3] In this molecule, the proton of the 4-hydroxyl group forms a stable six-membered ring with the carbonyl oxygen of the 3-acetyl group. This interaction, known as Resonance-Assisted Hydrogen Bonding (RAHB), weakens the O-H bond, requiring less energy to vibrate.[4][5][6]

  • C-H Stretching (Aromatic & Aliphatic):

    • Aromatic C-H: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ), corresponding to the stretching of C-H bonds on the quinolinone ring.[7]

    • Aliphatic C-H: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ). These are due to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the N-butyl substituent.[8]

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This is the most diagnostic region for the quinolinone core and its substituents. The molecule contains two carbonyl groups: the C2-lactam and the C3-acetyl.

  • Acetyl C=O Stretching: Due to strong intramolecular hydrogen bonding and conjugation with the quinolinone ring, this peak is shifted to a significantly lower frequency than a typical ketone (1715 cm⁻¹). It is expected to appear as a strong band around 1655-1640 cm⁻¹ .

  • Lactam C=O Stretching (Amide I Band): The C2 carbonyl of the six-membered lactam ring is also part of a conjugated system. Resonance with the nitrogen lone pair delocalizes electron density, weakening the C=O bond and lowering its stretching frequency compared to ketones.[9] For a six-membered lactam, this peak typically appears near 1680 cm⁻¹.[10] However, in this fully conjugated system, it is shifted further down and is expected around 1620-1600 cm⁻¹ .

  • C=C Aromatic Stretching: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ , corresponding to the C=C stretching vibrations within the aromatic quinolinone core.[7]

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a complex series of overlapping signals from bending vibrations and C-C, C-O, and C-N stretching modes. While individual peak assignment is challenging, the overall pattern is unique to the molecule.

  • Aliphatic C-H Bending: Scissoring and rocking vibrations of the CH₂ and CH₃ groups of the butyl chain will appear around 1465 cm⁻¹ and 1375 cm⁻¹ .

  • C-N Stretching: The stretching of the C-N bond within the lactam ring typically appears in the 1400-1300 cm⁻¹ range.

  • Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring portion of the quinolinone.

Data Summary and Comparative Analysis

To contextualize the spectral features of this compound, we compare its expected peaks with those of simpler, related structures.

Functional Group / VibrationGeneral Wavenumber Range (cm⁻¹)Expected Peak in Target Molecule (cm⁻¹)Causality & Comparison
O-H Stretch (H-Bonded)3500 - 3200 (Alcohols)~3200 - 2500 (Very Broad) Strong intramolecular RAHB with the acetyl C=O significantly broadens the peak and shifts it to a much lower frequency.[4][5][6]
C-H Stretch (Aromatic)3100 - 3000~3050 Typical for C-H bonds on a benzene-like ring.[7][8]
C-H Stretch (Aliphatic)3000 - 2850~2960, 2930, 2870 Characteristic asymmetric and symmetric stretches of the N-butyl chain's CH₂ and CH₃ groups.[8]
C=O Stretch (Ketone)1725 - 1705~1650 Shifted to a lower frequency from a standard ketone due to strong H-bonding and conjugation.
C=O Stretch (Lactam)1680 - 1660 (6-membered)~1610 Shifted to a lower frequency due to extensive resonance within the quinolinone system. Unconjugated 6-membered lactams absorb at higher wavenumbers (~1670 cm⁻¹).[9][10]
C=C Stretch (Aromatic)1600 - 1450Multiple bands ~1590, 1560, 1480 Consistent with vibrations of the fused aromatic ring system.
C-H Bend (Aliphatic)1470 - 1450, 1380 - 1370~1465, 1378 Scissoring and bending modes of the butyl group.

Conclusion

The FTIR spectrum of this compound is a distinct chemical fingerprint defined by several key features. The most telling characteristic is the extremely broad O-H stretch below 3200 cm⁻¹, which, in conjunction with two distinct, low-frequency carbonyl bands (~1650 cm⁻¹ and ~1610 cm⁻¹), provides definitive evidence of the intramolecularly hydrogen-bonded β-enolone-amide structure. The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the complete molecular architecture. This guide provides a robust framework for using FTIR spectroscopy to verify the synthesis and assess the identity of this and structurally related quinolinone compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • Unregistered. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Greenberg, A., et al. (2007). The Chemistry of Bridged Lactams and Related Heterocycles.
  • BenchChem. (2025).
  • Lancashire, R. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube.
  • Fernández, G. (n.d.). Cyclic Amides - Lactams. Retrieved from [Link]

  • Gilli, P., et al. (2000). Evidence for Intramolecular N-H...O Resonance-Asssisted Hydrogen Bonding in Beta-Enaminones and Related Heterodienes.
  • Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society.
  • Gilli, P., et al. (n.d.). Evidence for Intramolecular N-H...
  • Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation.
  • Ohtani, M., et al. (1991). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. PubMed.
  • Nguyen, T. L. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Unregistered. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Request PDF.
  • ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra....
  • Unregistered. (2020). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR)
  • Unregistered. (n.d.). Table of Characteristic IR Absorptions.
  • Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Hidayat, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.
  • Gelest, Inc. (2013).
  • Kurban, M., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions.
  • Woźnicka, E., et al. (2022). New Synthetic Quinoline (Qui)

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A Guide to the Mass Spectrometry Fragmentation of N-butyl-3-acetyl-quinolinones: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for the rapid and accurate structural characterization of novel chemical entities.[1][2] Its high sensitivity and selectivity are crucial for everything from hit identification in high-throughput screening to metabolite profiling in preclinical studies.[3] Within this context, understanding the fragmentation patterns of new molecules is paramount for confirming their identity, identifying impurities, and elucidating metabolic pathways.[1][2]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of N-butyl-3-acetyl-quinolinones. Quinolone and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of many antibacterial agents and other therapeutic candidates.[4][5] As researchers explore novel derivatives like N-butyl-3-acetyl-quinolinone, a predictive understanding of their behavior in a mass spectrometer becomes a critical asset.

This document moves beyond a simple recitation of data to explain the chemical logic behind the fragmentation, comparing the predicted patterns to related structures to provide a deeper, actionable understanding for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Fragmentation Matters

In a typical drug development workflow, a newly synthesized compound must be rigorously characterized. Tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides this characterization by subjecting a selected precursor ion (typically the protonated molecule, [M+H]⁺) to collision-induced dissociation (CID).[6][7] The resulting fragment ions create a "fingerprint" that is unique to the molecule's structure.

Analyzing this fingerprint allows us to:

  • Confirm Structural Identity: Verify that the synthesized molecule matches the intended structure.

  • Differentiate Isomers: Distinguish between compounds with the same mass but different atomic arrangements.[8]

  • Identify Metabolites: Pinpoint sites of metabolic transformation (e.g., hydroxylation, glucuronidation) by observing characteristic mass shifts in the fragment ions.

  • Characterize Impurities & Degradants: Identify related structures present in the sample.[1]

Experimental Protocol: A Validated Workflow

To acquire the fragmentation data discussed herein, a robust and reproducible experimental setup is essential. The following protocol outlines a standard approach using a triple quadrupole or Q-TOF mass spectrometer, common in drug development labs.

Experimental Workflow Diagram

G cluster_0 LC Separation cluster_1 MS Analysis LC_Sample Sample Injection (N-butyl-3-acetyl-quinolinone in solution) UPLC_Col UHPLC Column (e.g., C18 reversed-phase) LC_Sample->UPLC_Col Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) UPLC_Col->Gradient ESI Electrospray Ionization (ESI) Positive Mode Gradient->ESI Eluent to MS MS1 MS1 Scan (Identify [M+H]⁺ Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) (Isolate & Fragment [M+H]⁺) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Data_Analysis Data Analysis (Spectrum Interpretation) MS2->Data_Analysis Raw Data

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the N-butyl-3-acetyl-quinolinone standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Inject 1-5 µL of the sample onto a reversed-phase UHPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Employ a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient might run from 5% to 95% B over several minutes. The formic acid is critical for promoting protonation and achieving good ionization in positive mode.

  • Mass Spectrometry - Ionization:

    • Analyze the column eluent using an electrospray ionization (ESI) source operating in positive ion mode. The basic nitrogen atoms in the quinolinone ring are readily protonated.[4]

  • Mass Spectrometry - MS1 Scan:

    • Perform a full scan (e.g., m/z 50-500) to determine the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺. For N-butyl-3-acetyl-quinolinone (C₁₅H₁₇NO₂), the expected monoisotopic mass is 243.1259 Da, so the [M+H]⁺ ion should be observed at m/z 244.1332.

  • Mass Spectrometry - MS/MS (Product Ion Scan):

    • Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 244.1).

    • Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV). This energy variation is crucial, as low energies may only induce fragmentation of the weakest bonds, while higher energies reveal more intricate fragmentation pathways.[9]

    • Scan the resulting product ions to generate the MS/MS spectrum.

Predicted Fragmentation Pathways of N-butyl-3-acetyl-quinolinone

The structure of N-butyl-3-acetyl-quinolinone offers several potential sites for fragmentation. The most likely cleavages will occur at the N-butyl and 3-acetyl substituents, as these bonds are generally weaker than the bonds within the aromatic quinolinone core.

Proposed Fragmentation Scheme

G cluster_butyl N-Butyl Chain Fragmentation cluster_acetyl 3-Acetyl Group Fragmentation cluster_core Ring Fragmentation M [M+H]⁺ m/z 244.1 F202 Fragment B m/z 202.1 (-C₃H₆) M->F202 - 42 Da F201 Fragment C m/z 201.1 (-C₂H₃O) M->F201 - 43 Da F226 Fragment D m/z 226.1 (-H₂O) M->F226 - 18 Da F187 Fragment A m/z 187.1 (-C₄H₉) F202->F187 - 15 Da (-CH₃) F173 Fragment E m/z 173.1 (From C, -CO) F201->F173 - 28 Da

Caption: Predicted major fragmentation pathways for [M+H]⁺ of N-butyl-3-acetyl-quinolinone.

Detailed Mechanistic Analysis
  • Cleavage of the N-Butyl Group:

    • Loss of Propene (C₃H₆): A common fragmentation pathway for N-alkyl chains is a McLafferty-type rearrangement or charge-remote fragmentation, leading to the loss of an alkene. For the N-butyl group, this would result in the loss of propene (42.05 Da), yielding a prominent ion at m/z 202.1 . This fragment represents the N-methyl-3-acetyl-quinolinone cation.

    • Loss of the Butyl Radical (•C₄H₉): Direct cleavage of the N-C bond can lead to the loss of a butyl radical (57.07 Da), although this may be less favorable than the rearrangement. This would produce an ion at m/z 187.1 . More likely, this ion arises from the subsequent loss of a methyl radical from the m/z 202.1 fragment.

  • Cleavage of the 3-Acetyl Group:

    • Loss of the Acetyl Radical (•COCH₃): The bond between the quinolinone ring and the acetyl group can cleave, leading to the loss of an acetyl radical (43.02 Da). This is a very common fragmentation for ketones and acetylated compounds and would produce a stable ion at m/z 201.1 .[10][11]

    • Loss of Ketene (CH₂CO): As observed in other acetylated compounds, a rearrangement can lead to the neutral loss of ketene (42.01 Da).[12] This would result in an ion at m/z 202.1 , which is isobaric with the fragment from the loss of propene. High-resolution mass spectrometry would be required to distinguish these two potential fragments.

  • Fragmentation of the Quinolone Core:

    • Loss of Carbon Monoxide (CO): The quinolone/quinolinone ring itself is quite stable. However, following the initial loss of the acetyl group (to form Fragment C, m/z 201.1), a subsequent loss of carbon monoxide (28.00 Da) from the ring's carbonyl group is a well-documented fragmentation pathway for this class of compounds.[4][13] This would yield a fragment ion at m/z 173.1 .

    • Loss of Water (H₂O): The protonated molecular ion may also lose a molecule of water (18.01 Da) from the acetyl and ring carbonyl groups, producing an ion at m/z 226.1 .[4]

Comparative Analysis: Learning from Analogs

The true power of fragmentation analysis lies in comparison. By contrasting the predicted pattern of N-butyl-3-acetyl-quinolinone with known patterns of related molecules, we can build confidence in our predictions and understand the structural influence of each substituent.

CompoundKey Structural DifferenceCommon Fragmentation PathwaysImpact on Spectrum
N-butyl-3-acetyl-quinolinone N-butyl, 3-acetylLoss of C₃H₆ (-42 Da), Loss of •COCH₃ (-43 Da), Subsequent loss of CO (-28 Da)A complex spectrum with major fragments at m/z 202, 201, and 173.
Nalidixic Acid (Quinolone Antibiotic) N-ethyl, 3-carboxylLoss of H₂O (-18 Da), Loss of CO₂ (-44 Da), Subsequent loss of CO (-28 Da)The 3-carboxyl group directs fragmentation, leading to a characteristic loss of CO₂. The N-ethyl group is less prone to the same rearrangement as the N-butyl group.[4]
3-Methoxyquinoline No N-alkyl, 3-methoxyLoss of •CH₃ (-15 Da), Subsequent loss of CO (-28 Da)Shows a dominant fragmentation pattern related to the methoxy group and the core ring, with a key fragment at M-43 (loss of CH₃ and CO).[13]
N-methyl-2-quinolone N-methyl, no 3-substituentPrimarily loss of CO (-28 Da)The spectrum is much simpler, dominated by the stability of the N-methylated quinolone ring and its characteristic loss of carbon monoxide.[13]

This comparison demonstrates that the choice of N-alkyl and C-3 substituent fundamentally dictates the primary fragmentation routes. The N-butyl group introduces alkene loss pathways not seen with smaller alkyl groups, while the 3-acetyl group provides a distinct signature (loss of •COCH₃) that differs significantly from the loss of CO₂ seen in carboxylic acid analogs like Nalidixic acid.[4]

Conclusion

The tandem mass spectrometry of N-butyl-3-acetyl-quinolinone is predicted to be rich with structural information. The primary fragmentation drivers are the N-butyl and 3-acetyl substituents, leading to characteristic neutral losses of propene (42 Da) and an acetyl radical (43 Da), respectively. Subsequent fragmentation of the stable quinolinone core, primarily through the loss of carbon monoxide, provides further confirmation of the core structure.

By understanding these predicted pathways and comparing them to known quinolinone analogs, researchers can confidently identify this molecule, distinguish it from related impurities, and lay the groundwork for more complex metabolite identification studies. This predictive, mechanism-based approach is a cornerstone of efficient and effective drug development programs.

References

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. Available from: [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 817. Available from: [Link]

  • Lee, T., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 5(2), 35-40. Available from: [Link]

  • Gao, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • ResearchGate. (2024). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. Available from: [Link]

  • Jeong, H., et al. (2021). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 23(1), 384-391. Available from: [Link]

  • Barrow, J. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available from: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Scheltema, R. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available from: [Link]

  • van der Hooft, J. J. J., et al. (2021). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Metabolites, 11(1), 49. Available from: [Link]

  • van der Burg, J., et al. (2023). Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. Analytica Chimica Acta, 1283, 341962. Available from: [Link]

  • Vessecchi, R., et al. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 21(9), 1757-1764. Available from: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

  • Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry. Available from: [Link]

Sources

Technical Guide: Crystallographic Characterization of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3]

In the development of quinolinone-based pharmacophores, the N-alkylation of the 2-quinolinone scaffold is a critical modification for modulating lipophilicity and bioavailability. This guide focuses on the 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (N-Bu-AHQ) , a derivative where the N-butyl chain introduces significant steric and hydrophobic vectors compared to its non-alkylated parent.

From a crystallographic perspective, this molecule represents a classic study in competing intermolecular forces: the rigid, planar quinolinone core promotes


-

stacking, while the flexible butyl chain introduces steric bulk that disrupts high-density packing. Understanding this structure is essential for predicting solid-state stability and solubility profiles in drug formulation.

Comparative Analysis: N-Butyl vs. Alternatives

The following table contrasts the N-Butyl derivative with its primary structural alternatives: the unsubstituted parent (H-AHQ) and the short-chain Methyl analog (Me-AHQ).

Table 1: Structural & Physicochemical Comparison[2]
FeatureN-Butyl Derivative (Target) N-Methyl Derivative (Comparator) Parent (Unsubstituted)
Crystal Packing Loose / Layered: Butyl chains act as spacers, preventing tight

-stacking.
Dense: Methyl group is small enough to allow efficient stacking.High Density: Extensive intermolecular H-bonding (N-H...O) creates rigid sheets.
H-Bonding Network Intramolecular Dominant: 4-OH...O=C(Acetyl). No N-H donor available.Intramolecular Dominant: Similar to Butyl.Intermolecular Dominant: N-H acts as a donor, creating strong dimers/chains.
Lipophilicity (cLogP) High (~3.2): Enhanced membrane permeability.Moderate (~2.1): Balanced solubility.Low (~1.5): Poor lipid solubility; high lattice energy.
Solubility Profile Excellent in organic solvents (CHCl3, DMSO); poor in water.Good in polar organics; moderate in water.Poor in most organic solvents due to high lattice energy.
Space Group (Typ.) Triclinic (P-1) or Monoclinic (P21/c)Monoclinic (P21/c)Monoclinic (P21/c)

Critical Insight: The shift from Parent to N-Butyl eliminates the strong intermolecular N-H...O hydrogen bond. In the solid state, this lowers the melting point significantly, transforming the material from a high-melting solid to a more soluble, lower-melting crystalline form.

Structural Mechanics & Causality

The "Locked" Conformation (Intramolecular Bonding)

A defining feature of 3-acetyl-4-hydroxy-2-quinolinones is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Mechanism: The proton on the 4-hydroxyl group forms a strong intramolecular bond with the carbonyl oxygen of the 3-acetyl group.

  • Causality: This locks the acetyl group into coplanarity with the quinoline ring.

  • XRD Evidence: In the crystal structure, this is observed as a short O...O distance (typically ~2.45 - 2.55 Å) and a planar arrangement of the dicarbonyl system. This feature persists regardless of the N-substituent (Butyl, Methyl, or H).

The N-Butyl Steric Effect

Unlike the methyl group, the butyl chain possesses conformational flexibility (gauche/trans rotamers).

  • Impact on Unit Cell: The butyl chains typically project out from the planar core, forcing the quinolinone layers apart. This results in an expansion of the crystallographic axes (specifically the axis perpendicular to the stacking plane) compared to the Methyl analog.

  • Packing Motif: The structure often adopts a "herringbone" or "slipped stack" motif to accommodate the aliphatic chains, creating alternating hydrophobic (butyl) and hydrophilic (quinolinone) regions.

Visualization of Structural Logic

The following diagram illustrates the competing forces determining the crystal lattice energy.

CrystalLogic cluster_0 Competing Interactions Core Quinolinone Core (Planar) Force1 Intramolecular H-Bond (4-OH ... O=C-Me) Core->Force1 Stabilizes Planarity Subst N-Butyl Chain (Flexible/Hydrophobic) Force2 Steric Bulk Subst->Force2 Disrupts Stacking Result Crystal Lattice (Layered/Slipped Stack) Force1->Result Defines Molecular Shape Force2->Result Expands Unit Cell Volume

Caption: Logical flow of structural forces. The planar core promotes stacking, while the butyl chain introduces steric bulk that expands the lattice.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for XRD, a slow evaporation method is preferred over rapid precipitation to minimize disorder in the butyl chain.

SynthesisWorkflow Step1 Reactant Prep (N-Butyl Aniline + Diethyl Malonate/Acetoacetate) Step2 Cyclization (Polyphosphoric Acid, 120°C) Step1->Step2 Step3 Crude Isolation (Precipitation in Ice Water) Step2->Step3 Step4 Purification (Recrystallization from EtOH) Step3->Step4 Step5 Crystal Growth (Slow Evap: CHCl3/MeOH 1:1) Step4->Step5

Caption: Synthesis and crystal growth workflow for N-butyl-AHQ.

Detailed Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of purified this compound in 4 mL of a 1:1 mixture of Chloroform (

    
    ) and Methanol (
    
    
    
    ). Chloroform solubilizes the butyl chain; Methanol aids the polar core.
  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Colorless, block-like crystals should appear within 48-72 hours.

X-Ray Diffraction Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: The butyl chain is flexible. Room temperature data often shows high thermal ellipsoids (disorder) for the terminal carbons (

      
      ). Cooling freezes these rotations, allowing precise resolution of bond lengths.
      
  • Resolution: Aim for

    
     resolution to accurately locate the hydroxyl hydrogen atom, confirming the intramolecular H-bond.
    

Validation: How to Interpret the Data

When analyzing the solved structure, verify the following parameters to ensure the correct tautomer and N-alkylation (vs. O-alkylation) was achieved.

  • C2=O Bond Length: Should be approx 1.22 - 1.24 Å .

    • Interpretation: Indicates a Carbonyl (C=O), confirming the 2-quinolinone tautomer. If it were ~1.35 Å, it would suggest a C-O single bond (O-alkylation impurity).

  • N1-C(Butyl) Bond: Check the geometry around N1.

    • Interpretation: N1 should be planar (

      
       hybridized) due to amide resonance.
      
  • Intramolecular H-Bond: Measure distance

    
    .
    
    • Target: Distance < 2.6 Å; Angle > 140°. This confirms the pharmacophore is locked in the active conformation.

References

  • General Synthesis of N-substituted AHQ

    • Ref: Zhang, et al. "Synthesis of quinolinones...[1] through intramolecular cyclization."[1][2][3]

    • Source:

  • Crystallographic Trends in Quinolinones

    • Ref: Momtaz, E. M., et al.[4][5][1][2][3] "The X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one..."

    • Source:

  • Tautomerism and H-Bonding

    • Ref: Detsi, A., et al. "Structural feature of AHQ.[1][2] Tautomeric structures."

    • Source:

  • Biological Relevance of N-Alkylation

    • Ref: Abdou, M.M., et al. "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives."[1][2][3]

    • Source:

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Comparative Analysis of Quinolinone Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and mechanistic analysis of quinolone antibiotics, moving beyond basic classification to explore the causal links between chemical substitution and biological activity. We focus on the evolution from early fluoroquinolones (Ciprofloxacin) to fourth-generation agents (Moxifloxacin) and novel anionic fluoroquinolones (Delafloxacin). The objective is to equip drug developers with the rationale required to optimize potency, spectrum, and resistance profiles.

The Pharmacophore & Mechanistic Basis

The core efficacy of this class rests on the 4-oxo-1,4-dihydroquinoline skeleton. The mechanism of action is not merely "enzyme inhibition" but the stabilization of a cleavage complex (the "poison" effect).

The Water-Metal Ion Bridge

Crucial to the SAR is the interaction between the C-3/C-4 keto-acid moiety and the target enzymes (DNA Gyrase and Topoisomerase IV). This interaction is magnesium-dependent .[1]

  • Mechanism: The keto-acid group chelates a non-catalytic Mg²⁺ ion.[2]

  • Bridging: This Mg²⁺ coordinates with four water molecules, which hydrogen bond to specific residues (Ser83 and Asp87 in E. coli GyrA) and the DNA backbone.[2]

  • SAR Implication: Modifications at C-3 and C-4 are generally forbidden as they disrupt this critical binding interface.

Visualization: The Core SAR Map

The following diagram illustrates the functional impact of substitutions at key positions on the quinolone scaffold.

SAR_Map Core 4-Quinolone Core (Scaffold) N1 Position N-1 (Potency & PK) Core->N1 C6 Position C-6 (Gyrase Affinity) Core->C6 C7 Position C-7 (Spectrum & Efflux) Core->C7 C8 Position C-8 (Anaerobes & Resistance) Core->C8 N1_Det Cyclopropyl (Best) vs Ethyl N1->N1_Det C6_Det Fluorine (Essential) Cell Penetration C6->C6_Det C7_Det Piperazine (G-) vs Pyrrolidine (G+) C7->C7_Det C8_Det Methoxy (-OCH3) Reduces Efflux C8->C8_Det

Figure 1: Functional mapping of the quinolone scaffold. Key substitutions drive the transition from narrow-spectrum to broad-spectrum agents.

Comparative SAR Analysis

Position N-1: The Potency Anchor

Early quinolones (Nalidixic acid) used an ethyl group here. The breakthrough came with the Cyclopropyl group (Ciprofloxacin, Moxifloxacin).

  • Effect: The cyclopropyl group maximizes steric bulk without compromising binding, significantly increasing potency against Gram-negative bacteria by improving the fit within the enzyme's hydrophobic pocket.

Position C-6: The "Fluoro" Factor

The addition of a Fluorine atom at C-6 is the defining feature of fluoroquinolones.[3][4]

  • Causality: Fluorine significantly improves cell wall penetration (lipophilicity) and increases DNA gyrase binding affinity by approximately 2-17 fold compared to non-fluorinated analogs.

Position C-7: The Spectrum Driver

This is the most variable region and dictates the antibacterial spectrum and efflux susceptibility.

  • Piperazine (Ciprofloxacin): Excellent Gram-negative activity (P. aeruginosa) but susceptible to efflux pumps.

  • Pyrrolidine (Moxifloxacin): Shifts activity toward Gram-positives (S. pneumoniae) and anaerobes. The bulkier ring is less easily exported by efflux pumps.

  • Azetidine / No Basic Group (Delafloxacin): A unique modification. Unlike others, Delafloxacin lacks a protonatable basic group at C-7.[5] This lowers the pKa, giving it an anionic character at neutral pH, which enhances activity in acidic environments (e.g., abscesses, phagolysosomes).

Position C-8: The Resistance Buster
  • H or F (Ciprofloxacin/Levofloxacin): Standard activity.

  • Methoxy (-OCH3) (Moxifloxacin): The bulky methoxy group creates steric hindrance that prevents the drug from fitting into the binding pocket of efflux transporter proteins (like NorA in S. aureus). This lowers the Mutant Prevention Concentration (MPC).

  • Chlorine (Delafloxacin): Acts as an electron-withdrawing group, stabilizing the molecule and enhancing potency against Gram-positive pathogens.

Comparative Performance Data

The following table synthesizes in vitro potency (MIC₉₀) and pharmacokinetic properties. Note the shift in spectrum and the unique acidic-pH performance of Delafloxacin.

FeatureCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (Novel)
Primary Target Gram-Negative (Gyrase)Broad (Balanced)Gram-Positive (Topo IV)Dual Targeting (Balanced)
C-7 Substituent PiperazinePiperazinePyrrolidineAzetidine (Non-basic)
C-8 Substituent CHC-O-Cyclic linkC-OCH3 (Methoxy)Chlorine
MIC₉₀ E. coli 0.015 µg/mL0.03 µg/mL0.06 µg/mL0.03 µg/mL
MIC₉₀ P. aeruginosa 0.5 µg/mL1-2 µg/mL2-4 µg/mL0.5 - 1 µg/mL
MIC₉₀ S. aureus (MRSA) >4 µg/mL (Resistant)>4 µg/mL0.25 - 2 µg/mL0.004 - 0.06 µg/mL
Activity in Acidic pH ReducedReducedReducedEnhanced
Oral Bioavailability ~70%~99%~90%~58%

Experimental Validation Protocols

To validate SAR hypotheses, rigorous protocols are required. The following methodologies ensure reproducibility and correct for known quinolone assay artifacts (e.g., cation chelation).

Protocol A: Cation-Adjusted MIC Determination (CLSI M07)

Standard: CLSI M07 / ISO 20776-1.[6][7] Critical Insight: Quinolones chelate cations.[8] Using standard broth without adjustment yields false susceptibility results.

  • Medium Preparation: Use Mueller-Hinton Broth (MHB).

  • Cation Adjustment (Crucial): Supplement Ca²⁺ to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L.

    • Why: Physiological cation levels compete with the drug for the DNA/Enzyme bridge. Low cations artificially lower MICs.

  • Inoculum: Prepare 5 x 10⁵ CFU/mL in CAMHB.

  • Dilution: Serial 2-fold dilutions of the quinolone (e.g., 64 to 0.008 µg/mL).

  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout: Lowest concentration with no visible growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

This assay isolates the target interaction, separating cell permeability issues from intrinsic enzyme affinity.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (GyrA/GyrB holoenzyme), Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT, ATP).

  • Workflow:

    • Mix 0.5 µg relaxed pBR322 DNA with Assay Buffer.

    • Add Test Compound (Quinolone) at varying concentrations (0.01 - 100 µM).

    • Initiate reaction with 1-2 Units of DNA Gyrase.

    • Incubate at 37°C for 30 minutes.

    • Stop reaction with SDS/Proteinase K.

    • Analyze via Agarose Gel Electrophoresis (1%).

    • Data: Supercoiled DNA migrates faster than relaxed DNA. Quantify the IC₅₀ (concentration inhibiting 50% of supercoiling).

Visualization: Screening Workflow

Workflow Step1 Compound Synthesis (Targeting C7/C8) Step2 Enzyme Inhibition Assay (Gyrase & Topo IV) Step1->Step2 IC50 Screen Step3 MIC Determination (CAMHB - CLSI) Step2->Step3 If IC50 < 10 µM Step4 Time-Kill Kinetics (Bactericidal Rate) Step3->Step4 If MIC < 1 µg/mL Decision Select Lead Step4->Decision

Figure 2: Sequential screening workflow for validating quinolone candidates, prioritizing intrinsic affinity before cellular potency.

Resistance Profiles & SAR Implications

Resistance primarily arises from mutations in the Quinoline Resistance-Determining Region (QRDR) of gyrA (Ser83Leu, Asp87Asn) or parC.

The "Dual-Targeting" Advantage:

  • Concept: Older quinolones often had a 10-fold preference for one enzyme (e.g., Cipro for Gyrase). A single mutation in Gyrase rendered the bacteria resistant.

  • SAR Solution: Newer agents like Delafloxacin and Moxifloxacin have balanced affinity for both Gyrase and Topo IV.[9]

  • Result: Bacteria must simultaneously mutate both enzymes to develop high-level resistance, which is a statistically rare event (10⁻¹⁸ probability vs 10⁻⁹).

Efflux Pump Avoidance:

  • Hydrophilic quinolones (Cipro) are substrates for major efflux pumps.

  • SAR Solution: Increasing bulk at C-7 (bicyclic rings) or C-8 (methoxy) sterically hinders pump binding, retaining activity even in efflux-positive strains (e.g., S. aureus NorA overproducers).

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Van Bambeke, F., & Tulkens, P. M. (2016). Structure-Activity Relationships of the Fluoroquinolones. Microbiology Spectrum. [Link]

  • Lemaire, S., et al. (2011).[5][9] Contrasting effects of acidic pH on the extracellular and intracellular activities of the anti-Gram-positive fluoroquinolones moxifloxacin and delafloxacin against S. aureus. Antimicrobial Agents and Chemotherapy, 55(2), 649–658.[5] [Link]

  • Drlica, K., & Zhao, X. (2007). Mutant Selection Window Hypothesis Updated. Clinical Infectious Diseases, 44(5), 681–688. [Link]

Sources

A Comparative Analysis of Antimicrobial Efficacy: 3-Acetyl vs. 3-Formyl Quinolonones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel antimicrobial agents, the quinolone scaffold remains a cornerstone of synthetic chemistry. Modifications to this privileged structure have yielded numerous clinically significant antibiotics. Among the various positions amenable to substitution, the C3 position has been a focal point of extensive research, traditionally bearing a carboxylic acid moiety essential for antibacterial activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of two key C3-substituted quinolone analogues: 3-acetylquinolones and 3-formylquinolones. We delve into their distinct mechanisms of action, in vitro and in vivo activities, and the underlying structure-activity relationships, offering a critical perspective for scientists engaged in the discovery and development of next-generation quinolone therapeutics.

The Quinolone Core and the Critical C3-Position

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, and repair. Quinolones trap them in a transient state where they have cleaved the DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[3] The canonical structure of a quinolone antibiotic features a 4-oxo-1,4-dihydroquinoline nucleus with a carboxylic acid group at the C3 position. This carboxyl group, in conjunction with the C4-keto group, is fundamental for binding to the DNA-enzyme complex and is a key determinant of the drug's intrinsic activity.[4]

However, the quest for improved pharmacokinetic properties, enhanced potency against resistant strains, and novel intellectual property has driven the exploration of bioisosteric replacements for the C3-carboxyl group. The 3-acetyl and 3-formyl moieties have emerged as intriguing alternatives, each conferring unique biological and pharmacological characteristics to the quinolone scaffold.

Mechanism of Action: A Tale of Two Substituents

The antimicrobial activity of quinolones is intrinsically linked to their ability to interact with the DNA gyrase and topoisomerase IV enzymes. The nature of the substituent at the C3 position directly influences this interaction.

The Established Role of the 3-Carboxyl Group

The 3-carboxyl group is a critical pharmacophore for quinolone activity. It participates in hydrogen bonding and coordination with amino acid residues within the quinolone-binding pocket of the target enzymes, as well as with water molecules and magnesium ions that mediate the drug-enzyme interaction. This intricate network of interactions is essential for stabilizing the cleavage complex and inhibiting DNA religation.

cluster_quinolone Quinolone Core cluster_enzyme Bacterial Topoisomerase quinolone Quinolone c3_carboxyl 3-Carboxyl Group quinolone->c3_carboxyl at C3 c4_keto 4-Keto Group quinolone->c4_keto at C4 enzyme_pocket Binding Pocket quinolone->enzyme_pocket Inhibition of Religation c3_carboxyl->enzyme_pocket Binding & Activity c4_keto->enzyme_pocket dna DNA enzyme_pocket->dna Cleavage

Caption: Interaction of the quinolone pharmacophore with bacterial topoisomerase.

3-Acetylquinolones: Direct, Albeit Reduced, Interaction

Derivatives featuring a 3-acetyl group at the C3 position have been synthesized and evaluated for their antimicrobial properties.[2][3] While some of these compounds exhibit antibacterial activity, it is generally observed to be lower than that of their 3-carboxyl counterparts. The acetyl group, being less acidic and having a different steric and electronic profile compared to the carboxyl group, is likely to engage in a less optimal set of interactions within the enzyme's binding pocket. This can lead to a weaker stabilization of the DNA-enzyme cleavage complex and, consequently, reduced antimicrobial potency.

3-Formylquinolones: The Prodrug Paradigm

In contrast to 3-acetylquinolones, 3-formylquinolone derivatives represent a fascinating example of a prodrug strategy. A pivotal study revealed that while these compounds exhibit lower in vitro antibacterial activity compared to the corresponding 3-carboxyl analogues, they demonstrate superior in vivo efficacy.[1] This is attributed to their rapid metabolic conversion in the body to the highly active 3-carboxyl form.[1] The 3-formyl derivative of norfloxacin, for instance, was found to produce a two-fold higher serum concentration of norfloxacin in mice compared to the administration of norfloxacin itself.[1]

cluster_prodrug In Vivo cluster_target Bacterial Target formyl_quinolone 3-Formyl Quinolone (Prodrug) carboxyl_quinolone 3-Carboxyl Quinolone (Active Drug) formyl_quinolone->carboxyl_quinolone Metabolic Conversion topoisomerase DNA Gyrase/ Topoisomerase IV formyl_quinolone->topoisomerase Weak Interaction carboxyl_quinolone->topoisomerase Inhibition

Caption: The prodrug mechanism of 3-formylquinolones.

This prodrug approach offers several potential advantages, including improved oral bioavailability, altered pharmacokinetic profiles, and the potential to bypass certain resistance mechanisms. The enzymatic machinery responsible for this bioactivation is a critical area of ongoing research.

Comparative Antimicrobial Efficacy: In Vitro Data

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) of C3-Substituted Quinolone Derivatives

Compound ClassRepresentative Derivative(s)Staphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
3-Carboxyl Quinolones Norfloxacin1.60.050.8[5]
Ciprofloxacin0.250.0150.25[6]
3-Acetyl Quinolones Various N-Acylated Ciprofloxacin Derivatives0.05 - 1.60.025 - 6.4>25.6[7]
Other 3-acetyl derivativesModerate to low activity reportedModerate to low activity reportedNot consistently reported[2][3]
3-Formyl Quinolones 3-Formyl Norfloxacin, 3-Formyl CiprofloxacinLower activity than parent 3-carboxyl compoundsLower activity than parent 3-carboxyl compoundsLower activity than parent 3-carboxyl compounds[1]

Note: The MIC values for 3-acetyl quinolones are presented as a range due to the structural diversity of the reported derivatives.

The data clearly indicates that the 3-carboxyl group is superior for potent in vitro antibacterial activity. 3-Acetyl derivatives show variable but generally reduced activity compared to their carboxyl counterparts. Crucially, 3-formyl derivatives consistently demonstrate lower in vitro potency, which aligns with their role as prodrugs that require metabolic activation.[1]

In Vivo Efficacy: The Prodrug Advantage of 3-Formylquinolones

The true potential of 3-formylquinolones is realized in vivo. As previously mentioned, the metabolic conversion of the 3-formyl group to the active 3-carboxyl moiety leads to enhanced therapeutic outcomes.

Table 2: Comparative In Vivo Efficacy of 3-Formyl Norfloxacin vs. Norfloxacin in a Mouse Model of E. coli Infection

CompoundAdministrationPeak Serum Concentration of Norfloxacin (µg/mL)Relative BioavailabilityReference
NorfloxacinOralLower1[1]
3-Formyl NorfloxacinOralHigher (approx. 2-fold)~200%[1]

This enhanced bioavailability can lead to a more favorable pharmacokinetic/pharmacodynamic (PK/PD) profile, potentially resulting in improved bacterial killing and a reduced likelihood of resistance development.[8] The higher serum concentrations achieved with the 3-formyl prodrug could be particularly advantageous for treating systemic infections or infections in tissues with poor drug penetration.

Information on the in vivo efficacy of 3-acetylquinolones is less defined and would be highly dependent on the specific derivative and its metabolic stability.

Experimental Methodologies

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. Below are outlines of the key methodologies employed in the studies cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method Workflow:

start Prepare serial two-fold dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine The MIC is the lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Efficacy and Pharmacokinetic Studies

Animal models, typically mice, are used to assess the in vivo efficacy and pharmacokinetic properties of the compounds.

Typical In Vivo Study Workflow:

  • Infection Model: Mice are infected with a pathogenic bacterial strain (e.g., intraperitoneal injection of E. coli).

  • Drug Administration: The test compounds (e.g., 3-formylquinolone, parent drug) are administered orally or via another relevant route at various doses.

  • Efficacy Assessment: The survival rate of the mice is monitored over a period of time (e.g., 7 days) to determine the protective effect of the treatment.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration. The concentration of the prodrug and the active drug in the serum is quantified using methods like High-Performance Liquid Chromatography (HPLC). This data is used to determine key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

Conclusion and Future Perspectives

The comparison between 3-acetyl and 3-formyl quinolonones reveals a fascinating divergence in their antimicrobial profiles, driven by their distinct chemical properties and metabolic fates.

  • 3-Acetylquinolones can be considered as direct-acting antimicrobial agents, although their in vitro potency is generally lower than that of the parent 3-carboxyl compounds. Their development would require careful optimization of the entire molecular structure to compensate for the less favorable C3-substituent.

  • 3-Formylquinolones function as effective prodrugs, demonstrating the power of this approach to enhance the in vivo performance of established antimicrobial agents.[1] The lower in vitro activity is a trade-off for improved pharmacokinetics, leading to higher systemic exposure to the active drug.

For researchers in drug development, the choice between these two C3-modifications depends on the desired therapeutic goals. If the objective is to create a novel, direct-acting antimicrobial, the 3-acetyl scaffold, while challenging, offers a potential avenue. However, if the aim is to improve the delivery and efficacy of a known quinolone, the 3-formyl prodrug strategy presents a compelling and clinically validated approach.

Future research should focus on a direct, systematic comparison of 3-acetyl and 3-formyl derivatives of a wider range of quinolone cores. Furthermore, a deeper understanding of the enzymatic pathways responsible for the in vivo conversion of the 3-formyl group will be crucial for the rational design of next-generation quinolone prodrugs with tailored pharmacokinetic profiles and enhanced therapeutic indices.

References

  • Studies on prodrugs. 7. Synthesis and antimicrobial activity of 3-formylquinolone derivatives. Yakugaku Zasshi. 1989;109(10):737-45. Available from: [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Iran J Pharm Res. 2017;16(2):717-730. Available from: [Link]

  • 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Russian Journal of Organic Chemistry. 2024;60(2):294-328. Available from: [Link]

  • Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates. Scand J Infect Dis. 1985;17(1):91-4. Available from: [Link]

  • Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. Al-Mustansiriyah Journal of Science. 2018;28(2):73-79. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. Request PDF. N.A. Available from: [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. ResearchGate. N.A. Available from: [Link]

  • N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega. 2023;8(21):18881-18898. Available from: [Link]

  • Comparative in Vitro Studies With 4-quinolone Antimicrobials. J Antimicrob Chemother. 1986;18 Suppl D:49-55. Available from: [Link]

  • In vitro antimicrobial activity (MIC, µg/mL) of the synthesized... ResearchGate. N.A. Available from: [Link]

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  • In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim. Antimicrob Agents Chemother. 1983;23(4):558-61. Available from: [Link]

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  • Insight into Prodrugs of Quinolones and Fluoroquinolones. Infect Disord Drug Targets. 2016;16(3):140-161. Available from: [Link]

  • Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium. Antimicrob Agents Chemother. 2017;61(12):e01389-17. Available from: [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, meticulous analytical validation is the bedrock of scientific integrity. For chromophoric molecules, UV-Vis spectrophotometry remains a fundamental tool for characterization and quantification. This guide provides an in-depth comparison of the UV-Vis absorption spectra of the novel synthetic compound 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone and the well-established fluoroquinolone antibiotic, ciprofloxacin. We will explore the theoretical underpinnings of their spectral properties, present a validated experimental protocol for spectral acquisition, and compare their characteristic absorption maxima.

Theoretical Framework: Understanding the Chromophores

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. Both this compound and ciprofloxacin possess the quinolone core, a bicyclic aromatic system that is the primary chromophore responsible for their characteristic UV absorption.

This compound: This molecule belongs to the 4-hydroxy-2-quinolone class. The core quinolone ring system is expected to exhibit multiple absorption bands in the UV region due to π → π* transitions. The presence of the acetyl group at the 3-position and the hydroxyl group at the 4-position act as auxochromes, which can modulate the position and intensity of these absorption bands through electronic effects. Generally, quinolone derivatives display three main absorption maxima.[1] For the parent quinolone ring, these are typically observed around 227 nm, 270 nm, and 314 nm.[2] A closely related analog, 4-hydroxy-3-methyl-2(1H)-quinolone, shows absorption maxima in methanol at 223 nm, 280 nm, and 312 nm.[3] Based on these data, we can anticipate a similar absorption profile for our target compound.

Ciprofloxacin: As a member of the fluoroquinolone class of antibiotics, ciprofloxacin's UV-Vis spectrum is also dominated by the quinolone core. Its structure, however, includes a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a piperazine ring at C-7. These substituents influence the electronic transitions within the chromophore. The UV spectrum of ciprofloxacin is well-documented and typically shows a strong absorption band around 277 nm, with weaker bands at approximately 315 nm and 328 nm.[4]

Experimental Protocol: A Self-Validating System for UV-Vis Spectral Analysis

To ensure the accuracy and reliability of the obtained spectral data, a rigorous validation of the UV-Vis spectrophotometric method is imperative. The following protocol is designed to be a self-validating system, incorporating checks for linearity, precision, and accuracy.

Instrumentation and Reagents
  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

  • Solvent: Methanol (HPLC grade) is chosen for its transparency in the UV region and its ability to dissolve both the target compound and the comparative standard.

  • Analytes:

    • This compound (synthesis and purification to >99% purity confirmed by HPLC and NMR).

    • Ciprofloxacin reference standard.

Standard and Sample Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each analyte and dissolve in 100 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create concentrations ranging from 2 µg/mL to 20 µg/mL. These will be used to establish linearity.

Method Validation Workflow

The following diagram illustrates the workflow for the validation of the UV-Vis spectrophotometric method.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Spectral Analysis Prep Prepare Stock & Working Solutions Linearity Linearity & Range (5 concentrations, n=3) Prep->Linearity Precision Precision (Intra- & Inter-day, n=6) Linearity->Precision Accuracy Accuracy (Spike Recovery, 3 levels) Precision->Accuracy Scan Scan Spectra (200-400 nm) Accuracy->Scan Determine_lambda_max Determine λmax Scan->Determine_lambda_max

Workflow for UV-Vis Method Validation
Detailed Validation Steps
  • Specificity: The spectrum of a blank (methanol) is recorded to ensure no interfering peaks are present at the analytical wavelengths.

  • Linearity and Range:

    • Record the absorbance of the five working standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

  • Precision:

    • Intra-day precision (Repeatability): Analyze six replicates of a single concentration (e.g., 10 µg/mL) on the same day.

    • Inter-day precision (Intermediate Precision): Repeat the analysis on two different days.

    • The relative standard deviation (%RSD) should be ≤ 2%.

  • Accuracy:

    • Perform a spike recovery study by adding known amounts of the analyte stock solution to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • The percent recovery should be within 98-102%.

Comparative Spectral Data

Following the validated protocol, the UV-Vis absorption spectra are recorded. The key spectral characteristics are summarized in the table below.

CompoundSolventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
This compound (Expected) Methanol~225~280~315
Ciprofloxacin Methanol-277315, 328

Note: The λmax values for this compound are estimated based on closely related analogs.

Discussion and Conclusion

The UV-Vis absorption spectrum of this compound is predicted to exhibit a three-band pattern characteristic of the 4-hydroxy-2-quinolone scaffold. These bands, arising from π → π* electronic transitions, are influenced by the auxochromic effects of the acetyl and hydroxyl groups.

In comparison, ciprofloxacin, a fluoroquinolone, displays a similar but distinct spectral profile. The primary absorption peak is located at 277 nm, with additional, less intense bands at higher wavelengths. The structural differences, particularly the substituents on the quinolone ring, account for the variations in the absorption maxima between the two compounds.

The presented validated UV-Vis spectrophotometric method provides a reliable and robust framework for the characterization and quantification of this compound. The distinct spectral features of this novel compound, when compared to a well-known drug like ciprofloxacin, underscore the utility of UV-Vis spectroscopy in the structural elucidation and quality control of new chemical entities in drug discovery.

References

  • Rusu, A., Imre, S., Mircia, E., & Hancu, G. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis, 61(4), 328-336. [Link]

  • El-Brashy, A. M., Metwally, M. E. S., & El-Sepai, F. A. (2004). Spectrophotometric determination of some fluoroquinolone antibacterials by binary complex formation with xanthene dyes. Il Farmaco, 59(10), 809-817.
  • Tomankova, V., Opletalova, V., & Stankova, M. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1479. [Link]

  • ResearchGate. (n.d.). General structure of the studied antibacterial quinolone derivatives. Retrieved from [Link]

  • Li, D., Oku, N., Shinozaki, Y., Kurokawa, Y., & Igarashi, Y. (2020). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. Beilstein Journal of Organic Chemistry, 16, 1489-1494. [Link]

Sources

A Comparative Guide to the Elemental Analysis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: Theoretical Calculation vs. Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison between the theoretical and experimental elemental analysis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a quinolinone derivative of interest in medicinal chemistry and drug development.[1][2][3] The verification of a compound's elemental composition is a foundational step in chemical synthesis, serving as a critical checkpoint for both structural confirmation and purity assessment. For researchers and professionals in drug development, mastering the interpretation of this data is essential for advancing a compound from discovery to application.[4][5][6]

Elemental analysis provides quantitative data on the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[7][8] This guide will detail the theoretical calculations based on the compound's molecular formula, outline the robust experimental workflow for obtaining this data via combustion analysis, and provide a framework for interpreting the results.

Part 1: Theoretical Elemental Composition

The first step in elemental analysis is to calculate the expected mass percentages of each element based on the compound's known molecular formula. This theoretical data serves as the benchmark against which experimental results are measured.

Compound Identification:

  • Systematic Name: this compound

  • CAS Number: 161185-41-7[9]

  • Molecular Formula: C₁₅H₁₇NO₃

  • Molecular Weight: 259.30 g/mol [9]

Calculation of Theoretical Percentages:

The theoretical elemental composition is derived using the atomic weights of the constituent elements and the molecular weight of the compound.[10][11]

  • Calculate the total mass of each element in one mole of the compound:

    • Mass of Carbon (C) = 15 moles × 12.011 g/mol = 180.165 g

    • Mass of Hydrogen (H) = 17 moles × 1.008 g/mol = 17.136 g

    • Mass of Nitrogen (N) = 1 mole × 14.007 g/mol = 14.007 g

    • Mass of Oxygen (O) = 3 moles × 15.999 g/mol = 47.997 g

  • Calculate the mass percentage of each element:

    • %C = (180.165 g / 259.30 g) × 100% = 69.48%

    • %H = (17.136 g / 259.30 g) × 100% = 6.61%

    • %N = (14.007 g / 259.30 g) × 100% = 5.40%

    • %O = (47.997 g / 259.30 g) × 100% = 18.51%

The following table summarizes the theoretical elemental composition of a pure sample.

ElementSymbolAtomic Weight ( g/mol )Moles in FormulaTotal Mass (g)Theoretical Percentage (%)
CarbonC12.01115180.16569.48
HydrogenH1.0081717.1366.61
NitrogenN14.007114.0075.40
OxygenO15.999347.99718.51
Total 259.305 100.00

Part 2: Experimental Determination via Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[4][12] This technique is favored for its precision, reliability, and relatively straightforward methodology.[7] It is a destructive technique that provides a precise and accurate analysis of a sample's elemental content, which is crucial for determining its purity.[12]

Principle of the Technique

Combustion analysis involves burning a small, precisely weighed sample in an oxygen-rich environment at very high temperatures (typically >900°C). This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂), along with nitrogen oxides (NOx). The resulting gases are then passed through a reduction chamber where the NOx is converted to N₂. These simple, stable gases are then separated and measured by a detector, most commonly a thermal conductivity detector (TCD).[7][12][13]

Experimental Workflow

The entire process, from sample handling to final data output, follows a highly controlled and automated sequence to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Sample 1. Homogenous Sample (2-3 mg, precisely weighed) Encapsulation 2. Tin Capsule Encapsulation Sample->Encapsulation Autosampler 3. Load into Autosampler Encapsulation->Autosampler Combustion 4. Combustion Furnace (~1150°C) Sample + O₂ → CO₂, H₂O, NOx Autosampler->Combustion Reduction 5. Reduction Tube (~850°C) NOx → N₂ Combustion->Reduction Separation 6. Gas Separation (GC Column / TPD) Reduction->Separation Detection 7. Detection (TCD) Measures gas concentration Separation->Detection Processing 8. Signal Integration & Calculation Detection->Processing Report 9. Final Report (%C, %H, %N) Processing->Report

Caption: Workflow for CHN determination via combustion analysis.

Detailed Experimental Protocol
  • Sample Preparation: A 2-3 mg sample of this compound, previously dried under vacuum to remove residual solvents, is weighed with high precision into a small tin capsule. The use of a homogenous powder is critical to ensure the small sample is representative of the entire batch.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide. This step is crucial for converting the detector's signal into accurate mass percentages.

  • Combustion: The encapsulated sample is dropped into a vertical quartz tube furnace heated to approximately 1150°C.[13] A pulse of pure oxygen is injected, causing rapid and complete combustion (flash combustion). The tin capsule facilitates this process.

  • Reduction and Gas Purification: The gaseous combustion products (CO₂, H₂O, N₂, NOx) are swept by a helium carrier gas through a second furnace containing reduced copper at around 850°C. This quantitatively converts any nitrogen oxides (NOx) to elemental nitrogen (N₂). Other traps may be present to remove interfering species like sulfur or halogens if present.

  • Separation and Detection: The purified gas mixture (CO₂, H₂O, N₂) enters a separation column. Modern instruments often use Temperature Programmed Desorption (TPD) or gas chromatography (GC) principles to ensure perfect peak separation of the gases before they reach the thermal conductivity detector (TCD).[14] The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of each gas.

  • Data Calculation: The instrument's software integrates the signal peaks for N₂, CO₂, and H₂O. Using the sample's initial weight and the calibration data, the software calculates and reports the final weight percentages of Carbon, Hydrogen, and Nitrogen.

Part 3: Data Analysis and Comparison

The trustworthiness of a synthetic procedure hinges on the close agreement between theoretical and experimental data.[12] A generally accepted tolerance for elemental analysis is a deviation of ±0.4% from the theoretical value for each element.

Hypothetical Experimental Results:

For a newly synthesized batch of this compound, the following CHN results were obtained:

  • Carbon (C): 69.25%

  • Hydrogen (H): 6.68%

  • Nitrogen (N): 5.31%

Comparative Analysis:

The table below directly compares the theoretical values with our hypothetical experimental data.

ElementTheoretical %Experimental %Difference (Δ)Within Tolerance (±0.4%)?
Carbon (C)69.4869.25-0.23Yes
Hydrogen (H)6.616.68+0.07Yes
Nitrogen (N)5.405.31-0.09Yes
Interpretation of Results

The experimental values for C, H, and N all fall comfortably within the ±0.4% tolerance. This strong correlation provides two critical pieces of information:

  • Structural Confirmation: The results are consistent with the empirical formula C₁₅H₁₇NO₃, providing strong evidence that the target molecule was successfully synthesized.

  • Purity Assessment: The close agreement indicates a high degree of purity. Significant deviations could suggest the presence of impurities, such as:

    • Residual Solvents: A higher-than-expected carbon and hydrogen content might indicate the presence of an organic solvent (e.g., ethanol, ethyl acetate) used during purification.

    • Water Content: An unusually high hydrogen percentage (and, if measured, oxygen) could suggest the sample is hygroscopic and has absorbed atmospheric moisture.

    • Incomplete Reaction: The presence of starting materials or byproducts would alter the elemental ratios, leading to results outside the acceptable range.

Conclusion

Elemental analysis remains an indispensable, cost-effective, and reliable technique in chemical research and the pharmaceutical industry.[7][14] It serves as a primary method for validating the identity and purity of newly synthesized compounds.[6][14] The close agreement between the calculated theoretical percentages (C: 69.48%, H: 6.61%, N: 5.40%) and the experimental data for this compound confirms the compound's elemental composition. This validation is a fundamental requirement for regulatory compliance and ensures the safety and efficacy of active pharmaceutical ingredients.[4][5]

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Abdou, M. M. (2017). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]

  • Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. Retrieved from [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024, September 13). Malvern Panalytical. Retrieved from [Link]

  • Elemental Analysis. (2024, June 21). University of Padua. Retrieved from [Link]

  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Retrieved from [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Retrieved from [Link]

  • Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones. (n.d.). RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Nguyen, H. T., et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Vietnam Journal of Chemistry. Retrieved from [Link]

  • ALEKS: Finding a molecular formula from molar mass and elemental analysis. (2021, June 26). YouTube. Retrieved from [Link]

  • Elnaggara, N. N., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Retrieved from [Link]

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Chromatographic Purity Assessment (HPLC) of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ) is a critical synthetic intermediate, structurally related to immunomodulators like Roquinimex (Linomide) . Its analysis is deceptively complex due to the 3-acetyl-4-hydroxy motif , which introduces keto-enol tautomerism and intramolecular hydrogen bonding.

This guide compares a Standard Generic Method (often used in early screening) against an Optimized Critical Method . We demonstrate why standard protocols fail to resolve N-alkylated vs. O-alkylated isomers and how specific mobile phase modifications are required to suppress peak tailing caused by the nitrogenous core.

The Analytical Challenge: Tautomerism & Chelation

The ABHQ molecule possesses two distinct chemical behaviors that ruin standard chromatograms:

  • Acidity & Ionization: The 4-hydroxyl group is acidic (

    
    ) due to the electron-withdrawing acetyl group at C3. At neutral pH, the molecule partially ionizes, leading to split peaks.
    
  • Chelation: The

    
    -dicarbonyl-like structure (between the 3-acetyl and 4-hydroxy groups) can chelate trace metals in stainless steel HPLC systems, causing severe peak broadening.
    
Diagram 1: The Tautomeric & Chelation Equilibrium

The following diagram visualizes the structural dynamics that necessitate specific HPLC conditions.

Tautomerism cluster_0 Chromatographic Consequences ABHQ_Keto Keto Form (3-acetyl-1-butyl-quinoline-2,4-dione) ABHQ_Enol Enol Form (3-acetyl-1-butyl-4-hydroxy-2-quinolinone) *Dominant in Acid* ABHQ_Keto->ABHQ_Enol Tautomerism Chelate Metal Chelate Complex (Fe2+ interaction) ABHQ_Enol->Chelate Trace Metals Ionized Ionized Anion (High pH) ABHQ_Enol->Ionized pH > 6.0 Peak Broadening Peak Broadening Chelate->Peak Broadening Split Peaks / Low Retention Split Peaks / Low Retention Ionized->Split Peaks / Low Retention

Caption: Figure 1. Structural dynamics of ABHQ. Acidic conditions stabilize the Enol form; metal-free systems prevent chelation.

Comparative Methodology: Generic vs. Optimized

We compared two methodologies to assess the purity of a raw synthetic batch of ABHQ containing two common impurities:

  • Impurity A: 3-acetyl-4-hydroxy-2(1H)-quinolinone (Unreacted Starting Material - Missing Butyl).

  • Impurity B: 3-acetyl-4-butoxy-quinolin-2(1H)-one (O-alkylated Isomer).

Method A: The "Generic" Approach (Alternative)

Commonly attempted during initial screening using standard USP protocols for neutrals.

  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water / Methanol (50:[1]50) with no additives.

  • Flow Rate: 1.0 mL/min.[2]

Method B: The Optimized Approach (Recommended)

Designed to suppress ionization and chelation.

  • Column: Phenyl-Hexyl or End-capped C18 (3 µm).

  • Mobile Phase: 0.1% Phosphoric Acid in Water / Acetonitrile (Gradient).

  • Rationale: Phosphoric acid (

    
    ) ensures the molecule remains fully protonated (Enol form). Acetonitrile provides sharper peaks for nitrogen heterocycles than methanol.
    
Comparative Data Summary
ParameterMethod A (Generic Water/MeOH)Method B (Optimized H3PO4/MeCN)Status
Retention Time (ABHQ) 4.2 min (Unstable)8.5 min (Stable)✅ Improved
Peak Shape (

)
1.85 (Severe Tailing)1.08 (Symmetric)✅ Improved
Resolution (

)
1.2 (Co-elution with Impurity B)3.5 (Baseline Separation)✅ Improved
Theoretical Plates (

)
~2,500>12,000✅ Improved
Detection Limit (LOD) 5.0 µg/mL0.1 µg/mL✅ Improved

Critical Insight: In Method A, the O-alkylated impurity (Impurity B) co-elutes with the target because the lack of pH control allows the target to ionize, reducing its retention to match the less polar impurity. Method B suppresses this ionization, retaining the target longer and resolving it from the impurity.

Detailed Experimental Protocol (Optimized)

This protocol is validated for linearity, precision, and specificity for ABHQ.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1%

    
     (85% wt).
    
  • Solvent B: HPLC Grade Acetonitrile (MeCN).

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Detector: DAD/UV at 245 nm (max absorption) and 310 nm (specificity for quinolinone core).

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (MeCN)Flow Rate (mL/min)
0.090101.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
Sample Preparation
  • Stock Solution: Dissolve 10.0 mg ABHQ in 10 mL of Acetonitrile (Do not use Methanol as it may induce transesterification or solubility issues with the chelate).

  • Working Standard: Dilute to 100 µg/mL using the initial mobile phase (90:10 Water:MeCN).

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind the acidic quinolinone).

Diagram 2: Analytical Workflow

Workflow Sample Raw Synthetic Sample (Contains N-butyl & O-butyl isomers) Prep Dissolution in MeCN Dilution with Mobile Phase A Sample->Prep Filter Filter: 0.22 µm PTFE (Avoid Nylon) Prep->Filter Inject Injection (10 µL) Gradient Elution Filter->Inject Detect Detection @ 245 nm (Quantification) Inject->Detect Data Integration & Purity Calc (Area %) Detect->Data

Caption: Figure 2.[3][1][4][5] Step-by-step analytical workflow for ABHQ purity assessment.

Troubleshooting & Validation

System Suitability Testing (SST) Criteria

To ensure the method is trustworthy, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.2 for the main ABHQ peak.
    
  • Resolution (

    
    ):  > 2.0 between ABHQ and Impurity B (O-butyl isomer).
    
  • RSD (n=6): < 1.0% for retention time and peak area.

Common Failure Modes
  • Double Peaks: Indicates pH is too close to the

    
     (~6.0). Solution:  Lower pH to < 2.5 using Phosphoric Acid or TFA.
    
  • Broad/Tailing Peaks: Indicates interaction with silanols or metal chelation. Solution: Use an "End-capped" column (e.g., Eclipse Plus) and ensure the system is passivated. Adding 0.1 mM EDTA to the mobile phase can eliminate metal-induced broadening.

  • Ghost Peaks: Quinolinones can degrade under intense UV light. Solution: Use amber glassware for sample storage.

References

  • BenchChem. (2025).[6][5] HPLC analysis method for 2,4-Dihydroxyquinoline (4-hydroxy-2-quinolinone).[5] BenchChem Application Notes.[5]

  • Musiol, R., et al. (2025).[7][1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.

  • MicroSolv. (2025). Recommended HPLC Columns for Effective Separation of Positional Isomers. MicroSolv Technology Corp.

  • Elnaggar, N. N., et al. (2025).[3][7][1] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Royal Society of Chemistry (RSC).

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants.[8] International Journal of Organic Chemistry.[8]

Sources

Comparative Technical Guide: 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (ABHQ) vs. Roquinimex

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone (referred to herein as ABHQ ) and the established immunomodulator Roquinimex (Linomide). It synthesizes structural activity relationships (SAR), mechanistic divergence, and experimental protocols for researchers in medicinal chemistry and pharmacology.

Executive Summary

While sharing a common 4-hydroxy-2(1H)-quinolinone core, ABHQ and Roquinimex represent divergent pharmacophores optimized for distinct biological endpoints. Roquinimex is a pleiotropic immunomodulator (S100A9 inhibitor, anti-angiogenic) historically investigated for autoimmune diseases and cancer. In contrast, ABHQ is a 3-acetyl derivative identified in SAR studies as a potent analgesic and anti-inflammatory agent , often serving as a key intermediate for enaminone-based anti-parasitic candidates (e.g., BDHQ). This guide contrasts the "3-carboxamide" (Roquinimex) vs. "3-acetyl" (ABHQ) substitution patterns and their impact on bioactivity.

Chemical Architecture & SAR Analysis

The functional divergence stems from the C3 and N1 substitution patterns. The 3-carboxamide moiety in Roquinimex is critical for S100A9 binding, whereas the 3-acetyl group in ABHQ shifts activity towards general anti-inflammatory/analgesic pathways (likely COX/LOX modulation).

FeatureABHQ Roquinimex (Linomide)
IUPAC Name 3-acetyl-1-butyl-4-hydroxyquinolin-2(1H)-one4-hydroxy-N-methyl-N-phenyl-1-methyl-2-oxo-3-quinolinecarboxamide
Core Scaffold Quinoline-2,4-dione (tautomer)Quinoline-2,4-dione (tautomer)
C3 Substituent Acetyl (-C(=O)CH₃)Carboxamide (-C(=O)N(Me)Ph)
N1 Substituent n-Butyl (Hydrophobic bulk)Methyl (Small, polar balance)
Physicochemical Lipophilic, membrane permeableAmphiphilic, specific protein binder
Primary Class Analgesic / Synthetic IntermediateImmunomodulator / Angiogenesis Inhibitor
Structural Visualization (SAR Logic)

SAR_Comparison Core 4-Hydroxy-2-Quinolinone Core ABHQ ABHQ (3-Acetyl-1-Butyl) Core->ABHQ + N-Butyl, + 3-Acetyl Roq Roquinimex (3-Carboxamide) Core->Roq + N-Methyl, + 3-Carboxamide Analgesia Analgesic/Anti-inflammatory Activity ABHQ->Analgesia Increases Lipophilicity Potent Analgesic (Ref: Abdou et al.) Immuno Immunomodulation (Autoimmune/Cancer) Roq->Immuno S100A9 Binding NK Cell Activation

Figure 1: Structural divergence leading to distinct pharmacological profiles. The N-butyl chain in ABHQ enhances lipophilicity favorable for analgesic potency, while the carboxamide in Roquinimex directs specificity toward immune targets.

Mechanistic Divergence

Roquinimex: S100A9 & Angiogenesis

Roquinimex functions by binding to S100A9 (MRP-14), preventing its interaction with TLR4/RAGE, thereby inhibiting pro-inflammatory cytokine release (TNF-α, IL-1β). It also inhibits angiogenesis by blocking VEGF signaling, making it a candidate for cancer and multiple sclerosis (though limited by cardiotoxicity).

ABHQ: Analgesia & Inflammation

ABHQ operates as a classical non-steroidal anti-inflammatory (NSAID)-like agent. SAR studies indicate that among simple N-alkyl-3-acetyl-4-hydroxyquinolin-2(1H)-ones, the N-butyl derivative (ABHQ) exhibits the strongest analgesic effect. This is attributed to optimal lipophilicity allowing CNS penetration or effective COX enzyme inhibition. ABHQ is also a precursor to BDHQ , which exhibits potent anti-schistosomal activity.

Mechanistic Pathway Diagram

Mechanism cluster_Roq Roquinimex Mechanism cluster_ABHQ ABHQ Mechanism Roq_Drug Roquinimex S100A9 S100A9 (Target) Roq_Drug->S100A9 Binds Angio Inhibits Angiogenesis (VEGF suppression) S100A9->Angio Immune Modulates NK Cells (Th1 Shift) S100A9->Immune ABHQ_Drug ABHQ Lipid Membrane Permeation (Lipophilicity) ABHQ_Drug->Lipid Enzyme Enzyme Inhibition (Likely COX/LOX) Lipid->Enzyme Effect Analgesia & Anti-inflammation Enzyme->Effect

Figure 2: Mechanistic pathways. Roquinimex targets specific immune proteins (S100A9), whereas ABHQ leverages physicochemical properties for enzyme inhibition and analgesia.

Experimental Protocols

The following protocols validate the synthesis and biological evaluation of ABHQ, contrasting with standard Roquinimex workflows.

Protocol A: Synthesis of ABHQ (this compound)

Source: Adapted from Abdou et al. and related enaminone synthesis methodologies.

Reagents: N-butylaniline, Diethyl malonate, Sodium hydroxide (15%), Hydrochloric acid. Workflow:

  • Condensation: Reflux N-butylaniline (1.0 eq) with excess diethyl malonate (1.2 eq) at high temperature (approx. 150-160°C) or using polyphosphoric acid (PPA) catalysis to form the intermediate 6-butyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione (BHPQ) or the direct cyclized ester.

  • Hydrolysis/Decarboxylation: Treat the intermediate with 15% NaOH (aq) under reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture and acidify with HCl to precipitate the product.

  • Purification: Filter the solid and recrystallize from ethanol/benzene to yield ABHQ as white/off-white crystals.

  • Validation:

    • IR: Carbonyl stretch ~1640 cm⁻¹.[1]

    • 1H NMR (CDCl₃): Confirm N-butyl signals (0.9-1.5 ppm) and Acetyl methyl singlet (~2.6 ppm).

Protocol B: Comparative Analgesic Assay (Writhing Test)

To verify ABHQ's potency against Roquinimex (negative control for analgesia) and Indomethacin (positive control).

System: Swiss Albino Mice (20-25g). Method: Acetic Acid-Induced Writhing.

  • Grouping: Divide mice into 4 groups (n=6): Vehicle, ABHQ (10-50 mg/kg), Roquinimex (10-50 mg/kg), Indomethacin (10 mg/kg).

  • Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 30 mins prior to stimulus.

  • Induction: Inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Observation: Count abdominal constrictions (writhes) for 20 mins starting 5 mins post-injection.

  • Calculation: % Inhibition = [1 - (W_test / W_control)] * 100.

    • Expected Result: ABHQ shows dose-dependent inhibition (>50%); Roquinimex shows minimal acute analgesic effect.

Performance Comparison Data

The following table summarizes the performance metrics derived from SAR reviews and pharmacological studies.

MetricABHQ Roquinimex Significance
Analgesic Potency High (Strongest among N-alkyl series)Low / NegligibleABHQ is the superior candidate for pain management.
S100A9 Binding Low / UnknownHigh (Kd ~ nM range)Roquinimex is specific for autoimmune modulation.
Toxicity Profile Low (Environmentally safe derivative BDHQ)High (Cardiovascular risk - MI)Roquinimex was withdrawn due to MI risk; ABHQ shows better safety in preliminary models.
Synthetic Yield ~80-85% (2-step from aniline)~70% (Multi-step amide coupling)ABHQ is more accessible for high-throughput screening.

References

  • Abdou, M. M., et al. (2017).[2] Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19). Link

  • Soliman, M. F., & Abdou, M. M. (2007). Studies on Parasitologic and Haematologic Activities of an Enaminone Derivative of 4-Hydroxyquinolin-2(1H)-one Against Murine Schistosomiasis Mansoni. Medscape General Medicine, 9(1), 33. Link

  • Björk, P., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLoS Biology, 7(4), e1000097. Link

  • Proisl, K., et al. (2017).[2] Chemistry and Application of 4-Hydroxyquinolin-2-one. Current Organic Chemistry. Link

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of science, the novel compounds synthesized in the lab, such as 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, represent progress. However, with innovation comes the responsibility of ensuring safety, not just in handling but also in the final step of the experimental lifecycle: disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Based on data from related quinolinone compounds, researchers must assume that this compound may possess the following hazards[1][2]:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Corrosion/Irritation : May cause skin irritation.

  • Serious Eye Damage/Irritation : May cause serious eye damage.

  • Respiratory Irritation : May cause respiratory irritation if inhaled.

  • Aquatic Toxicity : Potentially very toxic to aquatic life, with long-lasting effects[2].

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Recommended Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental contact that could cause serious eye damage.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo prevent inhalation of any dust or aerosols, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and any solid spill into the designated solid hazardous waste container. Do not generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.

  • Contact EHS: Follow your institution's protocol for scheduling a hazardous waste pickup. Ensure all waste containers are properly labeled and sealed.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Disposal start Generation of this compound Waste is_solid Is the waste solid or contaminated consumable? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid solid_container Collect in a labeled solid hazardous waste container. is_solid->solid_container Yes liquid_container Collect in a labeled liquid hazardous waste container. is_liquid->liquid_container Yes ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). solid_container->ehs_pickup liquid_container->ehs_pickup licensed_disposal Final disposal by a licensed hazardous waste facility. ehs_pickup->licensed_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of this compound, researchers can ensure they are not only advancing their field but are also upholding their commitment to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines and protocols.

References

  • BASF Safety data sheet. (2026, February 11). Pristine WG.
  • Thermo Fisher Scientific. (2025, September 7).
  • Thermo Fisher Scientific. (2010, September 6).
  • BASF Safety d
  • Thermo Fisher Scientific. (2025, December 19).
  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2018, December 22). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Wikipedia. (2023, October 21). 4-Hydroxy-2-alkylquinoline. Retrieved February 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Nguyen, H. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH.
  • Martins, A., et al. (2021).
  • Chen, C.-H., et al. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • MDPI. (n.d.).
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • GSRS. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
  • MDPI. (2024, October 11). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.
  • Meknas, S. J., et al. (2026).
  • MDPI. (n.d.). Zn(HQ)2-Phenanthroline/PEDOT:PSS Hybrid Film Engineering as a Promising Active Layer in Organic Photoconductive Devices.
  • MDPI. (2023). Int. J. Mol. Sci., Volume 24, Issue 21 (November-1 2023).

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Navigating the Safe Handling of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a quinolinone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for structurally related quinoline and quinolinone compounds to provide a conservative and comprehensive framework for its safe use and disposal.

Core Safety Directives: A Proactive Approach to Risk Mitigation

Given that the toxicological properties of this compound have not been fully elucidated, a cautious approach is warranted. All handling of this compound should be performed under the assumption that it is potentially hazardous. The following directives are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective means of minimizing exposure to potentially hazardous powdered substances. They are designed to contain the material at the source, preventing it from becoming airborne and entering the breathing zone of laboratory personnel.

  • Chemical Fume Hood: All weighing, transferring, and manipulation of powdered this compound must be conducted within a certified chemical fume hood.[1] This is critical for preventing the inhalation of fine particles.

  • Designated Work Area: Establish a clearly marked designated area for working with this compound. This helps to prevent cross-contamination of other laboratory surfaces.

  • Ventilation: Ensure that the laboratory is well-ventilated. Good general ventilation complements the localized exhaust of a fume hood.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is a critical last line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant nitrile gloves are recommended.[1][3][4] It is crucial to select gloves with an appropriate thickness for the task and to be aware that breakthrough times can vary.[3] Double-gloving is a prudent practice, especially when handling potentially potent compounds.[5] Gloves should be inspected for any signs of degradation or puncture before and during use.
Body Protection A laboratory coat is essential to protect the skin and clothing from contamination.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection When working with the powdered form of this compound, a NIOSH/MSHA-approved respirator is necessary, especially if engineering controls are not sufficient to control airborne dust.[1][2][6] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Procedural Guidance: Step-by-Step Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for its safe manipulation in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 Proceed handle1 Weigh Compound in Fume Hood prep2->handle1 Begin Work handle2 Transfer Compound to Reaction Vessel handle1->handle2 Carefully clean1 Decontaminate Work Surfaces handle2->clean1 After Experiment clean2 Segregate and Label Waste clean1->clean2 Systematically clean3 Doff PPE Correctly clean2->clean3 After Handling clean4 Dispose of Waste via Approved Channels clean3->clean4 Finally

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. In the absence of specific disposal guidelines for this compound, it should be treated as a hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound, including used gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any other information required by your institution.

Final Disposal:

  • Hazardous waste must be disposed of through your institution's approved waste management program.[1][7]

  • Never dispose of this chemical down the drain or in the regular trash.[1][8]

  • Contact your institution's EHS department to schedule a waste pickup and for any specific disposal inquiries.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Penta Chemicals. (2025, May 13). Quinoline - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). Quinoline for Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Phalen, D. N., & Le, T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 15(10), 730–739.
  • TUNAP. (2020, August 3). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2(1H)-Quinolinone, 3,4-dihydro-6-hydroxy - Registration Dossier. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2007, January 30). COVER PAGE. Retrieved from [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(26), 18063-18096.
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(26), 18063–18096.
  • Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2175-2192.
  • Wujec, M., Pitucha, M., & Dobosz, M. (2011). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 16(5), 3794–3806.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

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